Fluorescein-azide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-azido-N-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O6/c24-27-25-8-7-21(30)26-12-1-4-15-18(9-12)23(33-22(15)31)16-5-2-13(28)10-19(16)32-20-11-14(29)3-6-17(20)23/h1-6,9-11,28-29H,7-8H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJQDSVINRLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fluorescein-Azide: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fluorescein-azide is a fluorescent probe that has become an indispensable tool in biological research and drug development. It combines the bright, stable, and well-characterized green fluorescence of the fluorescein (B123965) core with the versatile bioorthogonal reactivity of an azide (B81097) group. This unique combination allows for the precise and efficient labeling of a wide array of biomolecules, including proteins, nucleic acids, and glycans, through "click chemistry." This guide provides a comprehensive overview of the core properties, applications, and experimental protocols for this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties of this compound
This compound, often referred to as 6-FAM-Azide or 6-Carboxyfluorescein Azide, is a derivative of fluorescein that has been functionalized with an azide moiety. This modification allows it to readily participate in azide-alkyne cycloaddition reactions. The key chemical and spectral properties are summarized in the tables below.
Chemical Properties
| Property | Value | References |
| Molecular Formula | C₂₄H₁₈N₄O₆ | [1][2] |
| Molecular Weight | 458.43 g/mol | [1][2] |
| Appearance | Yellow to orange solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Solubility | DMSO, DMF, MeOH | [1] |
| Storage Conditions | -20 °C, protected from light | [1][3] |
Spectral Properties
| Property | Value | Conditions | References |
| Excitation Maximum (λex) | ~495 nm | 50 mM PBS, pH 9 | [1][3] |
| Emission Maximum (λem) | ~520 nm | 50 mM PBS, pH 9 | [1][3] |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | 50 mM PBS, pH 9 | [1] |
| Quantum Yield (Φf) | ~0.92 | 0.1 M NaOH | [4][5] |
| Quantum Yield (Φf) | 0.79 | Ethanol | [4] |
Key Applications in Research and Drug Development
The primary utility of this compound lies in its ability to be conjugated to alkyne-modified biomolecules via click chemistry. This has led to its widespread adoption in various applications:
-
Bioconjugation: this compound is extensively used to label proteins, peptides, nucleic acids, and other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. This allows for the sensitive detection and quantification of these molecules.[1]
-
Cellular Imaging: Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy and high-content screening.[1] It can be used to visualize the localization, trafficking, and dynamics of labeled biomolecules within living cells.
-
Drug Discovery: In drug development, this compound can be used to track the distribution of alkyne-modified drug candidates, study their interactions with cellular targets, and develop fluorescence-based assays for screening and diagnostics.[1]
-
Diagnostics and Biosensing: The bright fluorescence of fluorescein enables the development of sensitive diagnostic assays and biosensors for the detection of specific biomarkers.[1]
Experimental Protocols
The two main types of click chemistry reactions used to conjugate this compound to alkyne-modified molecules are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (250 mM in water)
-
Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the reaction buffer.
-
Add this compound: Add the this compound stock solution to the protein solution. A 5-10 fold molar excess of the probe over the protein is typically recommended.
-
Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper(I) catalyst complex.
-
Add the Catalyst: Add the copper catalyst complex to the protein-probe mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
Initiate the Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines a copper-free method for labeling live cells that have been metabolically engineered to display azide groups on their surface.
Materials:
-
Mammalian cells cultured in appropriate medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
This compound conjugated to a strained alkyne (e.g., DBCO-Fluor 488) stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips for imaging
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of Ac₄ManNAz (typically 25-50 µM) for 1-3 days. This allows the cells to metabolize the azido (B1232118) sugar and display azide groups on their surface glycans.
-
-
Prepare Staining Solution:
-
Dilute the DBCO-Fluor 488 stock solution in PBS to a final concentration of 5 µM.
-
-
Cell Washing:
-
After the incubation with Ac₄ManNAz, gently wash the cells three times with PBS to remove any unincorporated azido sugar.
-
-
Staining:
-
Add the DBCO-Fluor 488 staining solution to the cells.
-
-
Incubation:
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Final Washes:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Imaging:
-
The cells are now fluorescently labeled and ready for imaging using a fluorescence microscope with appropriate filters for fluorescein (e.g., 488 nm excitation, 520 nm emission).
-
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules in a wide range of applications, from fundamental biological research to drug discovery and diagnostics. Its bright and stable fluorescence, combined with the specificity and efficiency of click chemistry, provides researchers with a robust method for visualizing and quantifying biological processes. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in your research endeavors. As with any experimental technique, optimization of reaction conditions may be necessary to achieve the best results for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. nanocs.net [nanocs.net]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorescein-Azide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-azide is a fluorescent probe of significant interest in chemical biology, diagnostics, and drug development. This derivative of the widely-used fluorescein (B123965) dye is functionalized with an azide (B81097) group, enabling its participation in bioorthogonal "click chemistry" reactions. This allows for the precise and efficient labeling of a wide array of biomolecules, such as proteins and nucleic acids, that have been modified to contain a corresponding alkyne group. Its bright green fluorescence, high quantum yield, and photostability make it an invaluable tool for a variety of applications, including cellular imaging, flow cytometry, and fluorescence polarization assays. This guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to the use of this compound.
Chemical Structure and Isomers
This compound is most commonly available as a derivative of carboxyfluorescein, leading to two positional isomers: 5-carboxythis compound (5-FAM-azide) and 6-carboxythis compound (6-FAM-azide). The azide functional group is typically introduced via a short linker attached to the carboxylic acid of the fluorescein core. The specific isomer used can subtly influence the labeling efficiency and the photophysical properties of the resulting conjugate.
Chemical Structure of 6-Carboxythis compound (6-FAM-Azide)
-
IUPAC Name: N-(3-azidopropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide[1]
Chemical Structure of 5-Carboxythis compound (5-FAM-Azide)
-
IUPAC Name: N-(3-azidopropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide
-
Molecular Formula: C₂₄H₁₈N₄O₆[5]
-
Molecular Weight: 458.4 g/mol [5]
Physicochemical and Spectroscopic Properties
The photophysical properties of this compound are central to its utility as a fluorescent probe. Below is a summary of its key quantitative data, with values for both the 5- and 6-isomers where available.
| Property | 5-FAM-Azide | 6-FAM-Azide | Method of Determination |
| Excitation Maximum (λex) | ~492-494 nm[6][7][8] | ~495-496 nm[2][3] | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~517-520 nm[5][6][8] | ~516-520 nm[2][3] | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) | ~74,000 - 80,000 M⁻¹cm⁻¹[6][7][8] | ~83,000 M⁻¹cm⁻¹[2][3] | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.93[5][6][8] | High (specific value not consistently reported)[2] | Comparative method using a standard |
| Purity | ≥90-96% (HPLC)[5][7][9] | ≥95% (HPLC)[2][3] | High-Performance Liquid Chromatography (HPLC) |
| Physical State | Yellow to orange solid[7] | Yellow to orange solid[2][3] | Visual Inspection |
| Solubility | DMSO, DMF, Methanol, DCM[5][9] | DMSO, DMF, Methanol[2][3] | Solubility Testing |
| Storage Conditions | -20°C, protected from light[2][3][5][7][8][9][10] | -20°C, protected from light[2][3][4] | Manufacturer's Recommendation |
Experimental Protocols
Synthesis of this compound
The synthesis of carboxythis compound typically involves a multi-step process starting from 5(6)-carboxyfluorescein (B613776). The general synthetic pathway is illustrated below.
Detailed Methodology for Synthesis:
-
Nitration of 5(6)-Carboxyfluorescein:
-
Dissolve 5(6)-carboxyfluorescein in concentrated sulfuric acid in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1-2 hours.
-
Pour the reaction mixture over crushed ice to precipitate the nitro-fluorescein product.
-
Filter, wash with cold water, and dry the product.
-
-
Reduction of Nitro-fluorescein to Amino-fluorescein:
-
Suspend the nitro-fluorescein product in an appropriate solvent (e.g., aqueous ammonia).
-
Heat the mixture and add a reducing agent, such as sodium dithionite, portion-wise.
-
Continue heating and stirring for 1-3 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and acidify with an acid (e.g., HCl) to precipitate the amino-fluorescein product.
-
Filter, wash with water, and dry the product.
-
-
Conversion of Amino-fluorescein to this compound:
-
Dissolve the amino-fluorescein in dilute hydrochloric acid at 0°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to form the diazonium salt. Stir for 15-30 minutes at 0°C.
-
In a separate flask, dissolve sodium azide in water and cool to 0°C.
-
Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature at 0°C.
-
Allow the reaction to proceed for 1-2 hours at 0°C.
-
The this compound product will precipitate. Filter the solid, wash with cold water, and dry under vacuum in the dark.[2]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Biomolecules
This compound is primarily used for labeling alkyne-modified biomolecules via the copper-catalyzed "click" reaction. The following is a general protocol for labeling oligonucleotides and proteins.
Detailed Methodology for Labeling Alkyne-Modified Oligonucleotides:
-
Preparation of Stock Solutions:
-
Alkyne-modified Oligonucleotide: Dissolve in water to a desired concentration (e.g., 20-200 µM).[11]
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.[11][12]
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Copper Ligand (e.g., THPTA or TBTA): Prepare a 100 mM stock solution of THPTA in water or a 10 mM stock solution of TBTA in 55% DMSO.[11]
-
Reducing Agent (Sodium Ascorbate): Prepare a fresh 1 M stock solution in water.[13]
-
-
Reaction Setup (for a typical 50 µL reaction):
-
In a microcentrifuge tube, combine:
-
Alkyne-modified oligonucleotide solution (to a final concentration of 20-200 µM).
-
2 M triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0 (to a final concentration of 0.2 M).[11][12]
-
DMSO (to a final concentration of 50% v/v).[11]
-
This compound stock solution (1.5 to 10-fold molar excess over the oligonucleotide).[11][13]
-
-
Vortex the mixture briefly.
-
Prepare the copper(I) catalyst by premixing CuSO₄ and the ligand (e.g., 1:5 molar ratio of CuSO₄:THPTA).[13]
-
Add the copper catalyst complex to the reaction mixture (final CuSO₄ concentration of 50-500 µM).[11][13]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 1-5 mM.[13]
-
-
Incubation:
-
Purification:
-
The labeled oligonucleotide can be purified from excess reagents by ethanol (B145695) or acetone (B3395972) precipitation, followed by washing the pellet.[11][12]
-
Alternatively, size-exclusion chromatography (e.g., a desalting column) or HPLC can be used for purification.[13]
-
Note on Labeling Proteins: A similar protocol can be followed for labeling alkyne-modified proteins. The molar excess of the this compound probe is typically 5-10 fold over the protein.[13] Purification methods for labeled proteins usually involve size-exclusion chromatography or dialysis to remove unreacted dye and catalyst components.[13]
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its well-characterized spectroscopic properties, coupled with the high efficiency and specificity of click chemistry, make it an ideal choice for a wide range of applications in research and development. By following the detailed protocols provided in this guide, researchers can effectively utilize this compound to advance their studies in cellular imaging, biomolecular tracking, and the development of novel diagnostic and therapeutic agents.
References
- 1. FAM azide, 6-isomer | C24H18N4O6 | CID 71581527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 4. 6-Carboxyfluorescein Azide (6-FAM-Azide), 5 mg, CAS No. 1386385-76-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 5. FAM azide, 5-isomer, 510758-23-3 | BroadPharm [broadpharm.com]
- 6. 5-Carboxythis compound | 510758-23-3 [chemicalbook.com]
- 7. empbiotech.com [empbiotech.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. 5-FAM-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Purification of Fluorescein-Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of fluorescein-azide, a versatile fluorescent probe crucial for bioconjugation and molecular labeling. This compound's utility lies in its dual functionality: the vibrant fluorescence of the fluorescein (B123965) core for detection and the azide (B81097) group's ability to participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4][5] This allows for the precise and efficient labeling of biomolecules in complex biological systems.[2]
Core Synthetic Pathways
There are two primary and well-established synthetic routes for preparing this compound derivatives. The choice of pathway often depends on the desired isomer and the availability of starting materials.
1. Multi-Step Synthesis from Carboxyfluorescein: This is a robust method that begins with the commercially available 5(6)-carboxyfluorescein (B613776).[6] The process involves three key transformations: nitration of the fluorescein core, reduction of the resulting nitro group to an amine, and finally, the conversion of the amine to an azide via a diazotization reaction.[6]
2. Amine-Reactive Azide Coupling: This approach involves the reaction of an amine-functionalized fluorescein derivative, such as 5-aminofluorescein (B15267), with an activated azide-containing carboxylic acid, like 5-azidopentanoic acid NHS ester.[1] This method is generally more direct if the appropriate starting materials are accessible.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in both synthetic pathways.
Protocol 1: Multi-Step Synthesis from 5(6)-Carboxyfluorescein[6]
This protocol is divided into three main stages:
Step 1: Nitration of 5(6)-Carboxyfluorescein [6]
This step introduces a nitro group onto the fluorescein molecule, which serves as a precursor to the amine.[6]
-
Materials:
-
5(6)-Carboxyfluorescein
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Round bottom flask
-
Dropping funnel
-
Stir plate and stir bar
-
-
Procedure:
-
In a round bottom flask, dissolve 5(6)-carboxyfluorescein in concentrated sulfuric acid at 0°C with continuous stirring.[6]
-
Slowly add a pre-cooled solution of concentrated nitric acid in concentrated sulfuric acid dropwise using a dropping funnel, ensuring the temperature is maintained below 5°C.[6]
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 1-2 hours.[6]
-
Carefully pour the reaction mixture over crushed ice to precipitate the 5(6)-carboxy-nitrofluorescein product.[6]
-
Filter the resulting solid, wash it thoroughly with cold water until the filtrate is neutral, and then dry it under a vacuum.[6]
-
Step 2: Reduction of 5(6)-Carboxy-nitrofluorescein to 5(6)-Amino-carboxyfluorescein [6]
This stage reduces the nitro group to an amine, which is essential for the subsequent azidation step.[6]
-
Materials:
-
5(6)-Carboxy-nitrofluorescein
-
Deionized water
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend the 5(6)-carboxy-nitrofluorescein in a solution of ammonium hydroxide and deionized water.[6]
-
Heat the mixture with stirring and add sodium dithionite portion-wise. The solution's color should change, indicating the progress of the reduction.[6]
-
Continue heating and stirring for 1-3 hours, monitoring the reaction's completion using Thin-Layer Chromatography (TLC).[6]
-
Once the reaction is complete, cool the mixture and acidify it with an appropriate acid (e.g., HCl) to precipitate the aminofluorescein product.[6]
-
Filter the solid, wash it with water, and dry it under a vacuum.[6]
-
Step 3: Diazotization and Azidation of 5(6)-Amino-carboxyfluorescein [6]
This final step converts the amine group into the desired azide functionality.[6]
-
Materials:
-
5(6)-Amino-carboxyfluorescein
-
Dilute hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Ice bath
-
-
Procedure:
-
Dissolve the 5(6)-amino-carboxyfluorescein in dilute hydrochloric acid at 0°C.[6]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to form the diazonium salt. Stir the mixture for 15-30 minutes at 0°C.[6]
-
In a separate flask, dissolve sodium azide in water and cool it to 0°C.[6]
-
With vigorous stirring, slowly add the diazonium salt solution to the sodium azide solution, maintaining the temperature at 0°C.[6]
-
Allow the reaction to proceed for 1-2 hours at 0°C. The azide-fluorescein-acid product will precipitate out of the solution.[6]
-
Filter the solid, wash it with cold water, and dry it under a vacuum in the dark.[6]
-
Protocol 2: Synthesis via Amine-Reactive Azide Coupling[1]
This protocol describes the synthesis of an azide-functionalized fluorescein probe by coupling an amine-modified fluorescein with an NHS-activated azide.
-
Materials:
-
5-Aminofluorescein
-
5-Azidopentanoic acid NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
-
Procedure:
-
Dissolve 5-aminofluorescein (1 equivalent) in anhydrous DMF in a reaction vial.[1]
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.[1]
-
Slowly add a solution of 5-azidopentanoic acid NHS ester (1.1 equivalents) in anhydrous DMF to the fluorescein solution with stirring.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours, ensuring it is protected from light.[1]
-
Monitor the reaction's progress by TLC.[1]
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Purify the crude product using silica (B1680970) gel column chromatography to obtain the pure azide-functionalized fluorescein probe.[1]
-
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound derivatives.
Table 1: Typical Yields and Characterization Data for Multi-Step Synthesis of Azide-Fluorescein-Acid [6]
| Step | Reactant | Product | Typical Yield (%) | Purification Method | Key Characterization |
| 1. Nitration | 5(6)-Carboxyfluorescein | 5(6)-Carboxy-nitrofluorescein | 70-85 | Precipitation and washing | ¹H NMR, Mass Spectrometry |
| 2. Reduction | 5(6)-Carboxy-nitrofluorescein | 5(6)-Amino-carboxyfluorescein | 60-75 | Precipitation and washing | ¹H NMR, Mass Spectrometry |
| 3. Diazotization & Azidation | 5(6)-Amino-carboxyfluorescein | Azide-Fluorescein-Acid | 50-70 | Precipitation and washing | IR, ¹H NMR, Mass Spectrometry |
Table 2: Properties of a Representative 5-Azidopentanoyl-Fluorescein Probe [1]
| Parameter | Value | Method of Determination |
| Molecular Weight | ~572.58 g/mol | Mass Spectrometry (ESI-MS) |
| Yield | 70-85% | Gravimetric analysis after purification |
| Excitation Maximum (λex) | ~494 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~518 nm | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) at λex | ~70,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield (Φ) | ~0.7-0.9 | Comparative method using a standard |
Purification Methods
The purification of this compound is critical to ensure high purity for subsequent bioconjugation reactions. The choice of method depends on the specific derivative and the impurities present.
-
Precipitation and Washing: This is a straightforward method used to isolate the product after each step in the multi-step synthesis from carboxyfluorescein.[6]
-
Silica Gel Column Chromatography: This is a widely used technique for purifying organic compounds, including azide-functionalized fluorescein probes.[1][7] It is effective in separating the desired product from unreacted starting materials and byproducts.[1] Due to the potential sensitivity of azides to acidic conditions, care should be taken when using silica gel.[8]
-
Size-Exclusion Chromatography (SEC): This method is particularly useful for removing unreacted small molecules, such as excess azide reagents and catalysts, from larger labeled biomolecules.[9]
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): RP-HPLC offers high-resolution separation and is suitable for achieving high purity of the final this compound product. A common mobile phase is a gradient of acetonitrile (B52724) and water.[9]
Visualizing Azides on TLC: Many organic azides do not have a UV chromophore, making them difficult to visualize on a TLC plate. A reliable method involves a two-step chemical staining process where the azide is first converted to an amine, which can then be detected with a ninhydrin (B49086) stain, appearing as a colored spot.[8]
Mandatory Visualizations
Synthetic Pathway for Azide-Fluorescein-Acid
Caption: Synthetic pathway for Azide-Fluorescein-Acid.
Workflow for Fluorescent Probe Synthesis and Bioconjugation
Caption: Workflow for fluorescent probe synthesis and bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. setabiomedicals.com [setabiomedicals.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescein-PEG2-Azide | Benchchem [benchchem.com]
An In-depth Technical Guide to the Principle of Fluorescein-Azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool in chemical biology and drug development, enabling the efficient and specific covalent ligation of molecules in complex biological environments. At the heart of this methodology lies a set of bioorthogonal reactions, meaning they proceed with high efficiency and selectivity without interfering with native biological processes. The use of fluorescein-azide, a derivative of the widely used fluorophore fluorescein, in conjunction with click chemistry provides a robust method for fluorescently labeling and detecting biomolecules such as proteins and nucleic acids. This technical guide provides a comprehensive overview of the core principles of this compound click chemistry, detailed experimental protocols, quantitative data for key parameters, and troubleshooting guidance to empower researchers in their scientific endeavors.
Core Principles of this compound Click Chemistry
This compound serves as a key reagent in "click" reactions, where the azide (B81097) group acts as a chemical handle for conjugation to a molecule of interest containing a complementary alkyne group. This conjugation results in the formation of a stable triazole linkage. There are two primary modalities of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used form of click chemistry. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which significantly accelerates the reaction rate. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. The addition of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can further enhance reaction efficiency and protect biomolecules from potential damage by reactive oxygen species that can be generated by the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC represents a significant advancement in click chemistry as it obviates the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms. This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain. This inherent strain dramatically lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst.
Synthesis of this compound
This compound is not typically available as a primary reagent and is often synthesized from a commercially available carboxyfluorescein isomer. The synthesis involves a multi-step process that includes nitration, reduction of the nitro group to an amine, and subsequent conversion of the amine to an azide via a diazotization reaction.
Unlocking Cellular Insights: A Technical Guide to the Quantum Yield and Brightness of Fluorescein-Azide Probes
For Researchers, Scientists, and Drug Development Professionals
Fluorescein-azide and its derivatives have emerged as indispensable tools in chemical biology and drug development. These fluorogenic probes operate on a "click-on" mechanism, exhibiting minimal fluorescence in their native state and a dramatic increase in brightness upon reaction with an alkyne-tagged target. This "turn-on" capability is crucial for high-contrast imaging of biomolecules in complex biological systems, reducing background noise and eliminating the need for wash-out steps. This guide provides an in-depth technical overview of the quantum yield and brightness of this compound probes, detailing the underlying principles, experimental protocols, and key data for researchers in the field.
Core Concepts: Quantum Yield and Brightness
The utility of a fluorescent probe is fundamentally determined by its photophysical properties. For this compound, two parameters are of paramount importance:
-
Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] A quantum yield closer to 1 indicates a highly efficient fluorophore that converts a large fraction of absorbed light into a fluorescent signal. For fluorogenic probes like this compound, the key metric is the change in quantum yield upon reaction. The azide (B81097) moiety in the unreacted probe effectively quenches fluorescence, resulting in a low quantum yield.[2] Following a click chemistry reaction with an alkyne, the formation of a triazole ring disrupts this quenching mechanism, leading to a significant increase in the quantum yield.[2]
-
Brightness: The brightness of a fluorophore is a practical measure of its signal strength in an experimental setting. It is calculated as the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φf).[3] The molar extinction coefficient quantifies how strongly a molecule absorbs light at a specific wavelength. A higher brightness value indicates a probe that is more readily excited and efficiently emits light, leading to a stronger signal and better sensitivity in imaging applications.
Quantitative Data Summary
The following tables summarize the key photophysical properties of representative this compound derivatives.
| Compound | Molar Extinction Coefficient (ε) (M-1cm-1) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Solvent/Conditions |
| 5-FAM Azide | 75,000 | 494 | 520 | Not specified |
| 6-FAM Azide | 83,000 | 496 | 516 | 50 mM PBS, pH 9 |
Table 1: Photophysical Properties of Commercially Available FAM-Azide Derivatives.
The true power of this compound probes lies in their fluorogenic nature. The following table presents a comparative analysis of the quantum yield of several azidofluorescein (B1206550) derivatives before and after undergoing a click reaction to form the corresponding triazole.
| Azidofluorescein Derivative | Quantum Yield (Φf) of Azide | Quantum Yield (Φf) of Triazole Product | Fold Increase in Quantum Yield |
| 1 | 0.02 | 0.20 | 10 |
| 2 | 0.03 | 0.34 | 11 |
| 3 | 0.01 | 0.12 | 12 |
| 4 | 0.01 | 0.16 | 16 |
Table 2: Comparison of Fluorescence Quantum Yields of Azidofluoresceins and Their Triazole Products in PBS (pH 7.4). Data sourced from Shieh et al., J. Am. Chem. Soc. 2012, 134, 42, 17428–17431.[2]
Signaling Pathway: The Click Chemistry Reaction
The "turn-on" signaling of this compound probes is mediated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4] This highly efficient and bioorthogonal reaction forms a stable triazole linkage between the azide-functionalized fluorescein (B123965) and an alkyne-tagged molecule of interest.[5]
Experimental Protocols
Measuring Relative Fluorescence Quantum Yield
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[6]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.925)[7]
-
This compound probe
-
Alkyne-containing reaction partner
-
Copper(I) catalyst source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)
-
Spectroscopic grade solvent (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescence standard in the appropriate solvent.
-
Prepare a stock solution of the this compound probe in the same solvent.
-
Prepare a stock solution of the alkyne-containing molecule.
-
-
Measurement of the "Off" State (Azide):
-
Prepare a series of dilutions of the this compound stock solution in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]
-
For each dilution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each dilution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are kept constant.
-
Integrate the area under each emission spectrum to obtain the integrated fluorescence intensity.
-
-
Inducing the "On" State (Triazole):
-
To a solution of the this compound probe, add the alkyne-containing molecule and the copper(I) catalyst. Allow the reaction to proceed to completion.
-
Prepare a series of dilutions of the resulting fluorescein-triazole product solution, again ensuring absorbance remains below 0.1.
-
Repeat the absorbance and fluorescence measurements for each dilution of the "on" state product as described in step 2.
-
-
Measurement of the Standard:
-
Prepare a series of dilutions of the fluorescence standard with absorbances in the same range as the samples.
-
Repeat the absorbance and fluorescence measurements for each dilution of the standard as described in step 2.
-
Data Analysis:
-
For the this compound ("off" state), the fluorescein-triazole ("on" state), and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient) of the linear fit for each of the three plots.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:[1]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard (if the same solvent is used, this term is 1).
-
-
Calculate the quantum yield for both the "off" and "on" states of the this compound probe.
Conclusion
This compound probes represent a powerful class of tools for bioimaging and diagnostics, offering the ability to visualize specific molecular targets with high contrast. Their utility is directly linked to the significant increase in quantum yield and brightness upon undergoing the click reaction. A thorough understanding of these photophysical properties and the methods for their characterization is essential for the effective design and implementation of experiments in cellular and molecular research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of these versatile fluorogenic probes.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fluorescein-Azide: Properties, Synthesis, and Applications
This technical guide provides an in-depth overview of fluorescein-azide, a key reagent in biomedical research and drug development. This compound is a derivative of the widely used fluorescent dye, fluorescein (B123965), and is functionalized with an azide (B81097) group. This modification allows for its participation in bioorthogonal "click" chemistry reactions, enabling the precise labeling of biomolecules such as proteins and nucleic acids.[1] This guide will cover the molecular properties of common this compound variants, their synthesis, and detailed protocols for their application in bioconjugation.
Core Molecular Properties
The term "this compound" can refer to several derivatives with different linkers between the fluorescein core and the azide group, leading to variations in molecular weight and formula. Below is a summary of the properties for commonly encountered this compound compounds.
| Property | 6-Carboxyfluorescein Azide (6-FAM-Azide) | 5-Fluorescein-Azide | This compound |
| Molecular Formula | C₂₄H₁₈N₄O₆[2][3] | C₂₃H₁₆N₄O₆[4] | C₂₄H₁₈N₄O₆ |
| Molecular Weight | 458.43 g/mol [2] | 444.4 g/mol [4] | 458.42 g/mol [3] |
| Appearance | Yellow to orange solid[2] | - | Powder |
| Excitation (max) | ~495 nm[2] | - | ~495 nm[2] |
| Emission (max) | ~520 nm[2] | - | ~520 nm[2] |
| Purity | ≥ 95% (HPLC)[2] | - | ≥95% |
| Solubility | DMSO, DMF, MeOH[2] | - | - |
| Storage Conditions | -20 °C, in the dark[2][3] | - | -20°C |
| CAS Number | 1386385-76-7[2] | 1204815-86-0[4] | 1386385-76-7 |
Synthesis of Azide-Fluorescein-Acid Linkers
The primary route for synthesizing azide-fluorescein-acid linkers starts with a carboxyfluorescein isomer, typically a mixture of 5- and 6-carboxyfluorescein. The process involves a three-step chemical transformation: nitration, reduction of the nitro group to an amine, and finally, the conversion of the amine to an azide through a diazotization reaction.[1]
Synthesis Pathway
Caption: Synthetic pathway for Azide-Fluorescein-Acid.[1]
Experimental Protocols
Step 1: Nitration of 5(6)-Carboxyfluorescein [1]
This initial step introduces a nitro group to the fluorescein core, which serves as a precursor to the amine group.
-
Materials: 5(6)-Carboxyfluorescein, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice bath.
-
Procedure:
-
Dissolve 5(6)-carboxyfluorescein in concentrated sulfuric acid at 0°C in a round-bottom flask with stirring.
-
Slowly add a pre-cooled solution of concentrated nitric acid in concentrated sulfuric acid dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring the reaction at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Filter the solid, wash it with cold water, and dry it under a vacuum.
-
Step 2: Reduction of the Nitro Group [1]
The nitro group is reduced to an amine, making it available for the subsequent diazotization reaction.
-
Materials: 5(6)-Carboxy-nitrofluorescein, a suitable reducing agent (e.g., sodium dithionite, Na₂S₂O₄), appropriate solvent.
-
Procedure:
-
Dissolve the 5(6)-carboxy-nitrofluorescein in a suitable solvent.
-
Add the reducing agent to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the product is isolated by precipitation or extraction, followed by washing and drying.
-
Step 3: Diazotization and Azidation [1]
This final step converts the amine to the azide functionality.
-
Materials: 5(6)-Amino-carboxyfluorescein, Dilute Hydrochloric Acid (HCl), Sodium Nitrite (B80452) (NaNO₂), Sodium Azide (NaN₃), Ice bath.
-
Procedure:
-
Dissolve the 5(6)-amino-carboxyfluorescein in dilute hydrochloric acid at 0°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to form the diazonium salt. Stir for 15-30 minutes at 0°C.
-
In a separate flask, dissolve sodium azide in water and cool to 0°C.
-
Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature at 0°C.
-
Allow the reaction to proceed for 1-2 hours at 0°C, during which the azide-fluorescein-acid product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum in the dark.
-
Bioconjugation via Click Chemistry
This compound is a valuable tool for bioconjugation, enabling the fluorescent labeling of biomolecules that have been modified to contain an alkyne group.[3] The most common method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]
General Bioconjugation Workflow
Caption: General workflow for labeling alkyne-modified biomolecules.
Experimental Protocol: Labeling of Alkyne-Modified Biopolymers
This protocol outlines the general steps for labeling biopolymers, such as proteins or nucleic acids, that have been functionalized with a terminal alkyne.
-
Materials: Alkyne-modified biopolymer, this compound, Copper(II) sulfate (B86663) (CuSO₄), a copper ligand such as THPTA, Sodium ascorbate, Reaction buffer (e.g., PBS, pH 7.4).[6]
-
Procedure:
-
Prepare a stock solution of the this compound in an organic solvent like DMSO.[2]
-
In a reaction tube, dissolve the alkyne-modified biopolymer in the reaction buffer.
-
Add the this compound solution to the biopolymer solution. The molar ratio of dye to alkyne may need to be optimized, but a 5-20 fold excess of the dye is a common starting point.[7]
-
Prepare the Cu(I) catalyst by premixing CuSO₄ and the THPTA ligand.[6]
-
Add the catalyst complex to the reaction mixture.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.[6]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[7]
-
Purify the labeled biopolymer from excess reagents using methods such as size-exclusion chromatography or dialysis.[7]
-
Applications
This compound, through its application in click chemistry, has become an indispensable tool in various research fields:
-
Bioconjugation: For labeling DNA, RNA, proteins, and carbohydrates with a bright and photostable fluorescent tag.[2]
-
Cellular Imaging: Used in live-cell fluorescence microscopy and high-content screening due to its strong signal and low background.[2]
-
Diagnostics and Biosensing: Integral to the development of fluorescence-based assays and biosensors.[2]
-
Drug Discovery: Facilitates the tracking and visualization of drug molecules and their targets.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 3. thomassci.com [thomassci.com]
- 4. This compound | C23H16N4O6 | CID 58352521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. setabiomedicals.com [setabiomedicals.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
solubility of fluorescein-azide in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of fluorescein-azide in various solvents. The information is intended to assist researchers and professionals in the effective handling and application of this versatile fluorescent probe in a variety of experimental settings, particularly in the realm of bioconjugation and cellular imaging.
Core Concepts: Understanding this compound Solubility
This compound is a derivative of the widely used fluorescent dye, fluorescein, and is functionalized with an azide (B81097) group. This modification allows for its participation in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry" reactions, enabling the covalent labeling of alkyne-modified biomolecules. The solubility of this compound is a critical parameter for its successful application, influencing stock solution preparation, reaction efficiency, and the potential for aggregation-induced artifacts.
The solubility profile of this compound is primarily dictated by its molecular structure, which contains both a hydrophobic xanthene core and more polar carboxylic acid and azide functionalities. As a result, its solubility is highest in polar aprotic organic solvents.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound is not extensively published, a practical estimation can be derived from common laboratory practices for the preparation of stock solutions. The following table summarizes the known solubility characteristics of this compound in various solvents.
| Solvent | Chemical Formula | Type | Quantitative Solubility (approx.) | Qualitative Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~4.6 mg/mL (10 mM) | Soluble | [1][2][3] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~4.6 mg/mL (10 mM) | Soluble | [1][2][3] |
| Methanol (MeOH) | CH₃OH | Polar Protic | ~4.6 mg/mL (10 mM) | Soluble | [1][2] |
| Water | H₂O | Polar Protic | Poorly Soluble | Insoluble | [4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Not Reported | Soluble (for PEGylated versions) |
Note: The quantitative solubility is calculated based on the preparation of a 10 mM stock solution, as indicated by multiple suppliers. The molecular weight of this compound is approximately 458.42 g/mol .
For PEGylated versions of this compound, the addition of the hydrophilic polyethylene (B3416737) glycol (PEG) spacer significantly enhances water solubility.[5]
Experimental Protocol: Determination of this compound Solubility
The following is a general protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, water)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
Calibrated micropipettes
-
Microcentrifuge tubes (1.5 mL)
-
Cuvettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh out an excess amount of this compound (e.g., 5 mg) into a 1.5 mL microcentrifuge tube.
-
Add a defined volume of the solvent of interest (e.g., 0.5 mL) to the tube.
-
Tightly cap the tube and vortex vigorously for 2 minutes to facilitate dissolution.
-
-
Equilibration:
-
Place the tube in a thermostatic shaker set at a constant temperature (e.g., 25°C).
-
Allow the solution to equilibrate for a set period (e.g., 24 hours), with continuous agitation to ensure maximal dissolution.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the tube at a high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved this compound.
-
-
Quantification of Dissolved Solute:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same solvent.
-
Measure the absorbance of the diluted solutions at the maximum absorbance wavelength of this compound (~494 nm) using a UV-Vis spectrophotometer.
-
Prepare a standard curve using known concentrations of this compound in the same solvent.
-
Determine the concentration of the saturated solution by comparing its absorbance to the standard curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL using the determined concentration.
-
Mandatory Visualizations
Experimental Workflow for Copper-Catalyzed Click Chemistry
The following diagram illustrates a typical experimental workflow for the copper(I)-catalyzed cycloaddition of this compound to an alkyne-modified biomolecule.
References
An In-Depth Technical Guide to the Storage and Handling of Fluorescein-Azide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential aspects of storing and handling fluorescein-azide compounds. This compound is a versatile molecule that combines the bright green fluorescence of fluorescein (B123965) with the bioorthogonal reactivity of an azide (B81097) group, making it an invaluable tool in various biological and drug development applications. Proper storage and handling are paramount to ensure its stability, reactivity, and the reproducibility of experimental results.
Core Properties and Storage
This compound and its derivatives are sensitive to environmental factors such as light, temperature, and pH.[1] Understanding these sensitivities is critical for maintaining the integrity of the compound.
General Storage Recommendations
For long-term stability, this compound compounds should be stored as a solid at -20°C, protected from light, and in a desiccated environment.[2][3] When in solution, it is advisable to prepare fresh solutions for each experiment.[2] If short-term storage of a stock solution is necessary, it should be kept at 4°C for no more than a few days, ideally at a slightly acidic to neutral pH (6.0-7.4) to minimize hydrolysis.[2] Alkaline conditions (pH > 8.5) should be avoided for storage as they can accelerate the degradation of the fluorescein molecule.[2]
Solubility
This compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare high-concentration stock solutions in these solvents, which can then be diluted into aqueous buffers for experiments. When preparing aqueous solutions, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system, especially in live-cell applications.
Stability Considerations
pH Sensitivity: The fluorescence of the fluorescein moiety is highly dependent on pH.[1] It exhibits maximum fluorescence intensity in basic conditions (pH > 8).[2] As the pH becomes more acidic, the fluorescence intensity decreases significantly.[2] This is due to the equilibrium between different ionic forms of fluorescein, with the dianionic form that predominates at higher pH being the most fluorescent.[2]
Photostability: Fluorescein and its derivatives are susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[1] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.[4] To minimize photobleaching, it is essential to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil and minimizing exposure to excitation light during fluorescence microscopy.[4][5]
Thermal Stability: While aliphatic azides are relatively stable, they can decompose at elevated temperatures.[6] It is recommended to avoid high temperatures during the handling and storage of this compound compounds to prevent degradation of the azide group.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivatives.
| Property | Value | Notes |
| Storage Temperature | -20°C (Solid, Long-term)[3] | Protect from light and moisture. |
| 4°C (Aqueous Solution, Short-term)[2] | Recommended for a few days at pH 6.0-7.4. Avoid alkaline conditions for storage. | |
| Solubility | Soluble in DMSO, DMF[3] | Prepare high-concentration stock solutions in these solvents. |
| Excitation Maximum (λex) | ~495 nm[7] | Varies slightly depending on the specific derivative and solvent. |
| Emission Maximum (λem) | ~520 nm[7] | Varies slightly depending on the specific derivative and solvent. |
| Quantum Yield (Φf) | High[7] | The exact value depends on the specific fluorescein derivative and environmental conditions such as pH and solvent.[1] |
| Condition | Effect on Stability | Recommendation |
| Light Exposure | Susceptible to photobleaching, leading to irreversible loss of fluorescence.[1] The photodegradation rate is influenced by light intensity, pH, and the presence of other molecules. | Store in the dark. Use amber vials or foil-wrapped containers. Minimize light exposure during experiments.[4][5] |
| pH | Fluorescence is pH-dependent, with maximum intensity at pH > 8.[2] Stability of the molecule is generally better at slightly acidic to neutral pH for storage in solution.[2] | For fluorescence measurements, use a buffer in the pH range of 7.4-9.0.[2] For short-term storage of solutions, maintain a pH of 6.0-7.4.[2] |
| Temperature | Elevated temperatures can lead to the degradation of the azide group.[6] | Avoid high temperatures during storage and handling.[6] |
| Buffer Composition | Amine-containing buffers (e.g., Tris) can interfere with subsequent conjugation reactions involving amine-reactive functionalities.[5] | Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES for conjugation reactions.[1] |
Experimental Protocols & Workflows
This compound is predominantly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for labeling biomolecules.
General Workflow for Click Chemistry Labeling
References
Safety Precautions for Working with Fluorescein-Azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling instructions for fluorescein-azide, a fluorescent probe commonly utilized in bioconjugation reactions, particularly copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry." Due to the presence of the azide (B81097) functional group, this compound requires specific safety measures beyond those for standard fluorescent dyes. This document synthesizes information from safety data sheets for similar compounds and established guidelines for handling organic azides to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
This compound's hazard profile is a composite of its parent molecule, fluorescein (B123965), and the energetic azide group. While fluorescein itself exhibits low acute toxicity, the azide moiety introduces risks of explosive decomposition and high toxicity.
1.1. Physical and Chemical Hazards:
-
Explosive Potential: Organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[1] The stability of an organic azide is influenced by its carbon-to-nitrogen (C:N) ratio.[2] For this compound (C₂₄H₁₈N₄O₆), the C:N ratio is 6, which generally suggests a relatively stable compound under normal handling conditions.[1] However, it is crucial to avoid conditions that can initiate decomposition.
-
Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, and heavy metals.[3][4] Contact with acids can form the highly toxic and explosive hydrazoic acid.[1] Reactions with metals, such as copper, lead, or their salts, can form highly shock-sensitive metal azides.[1] Halogenated solvents (e.g., dichloromethane, chloroform) should be avoided as they can form explosive di- and tri-azidomethane.
1.2. Health Hazards:
-
Toxicity: While specific toxicological data for this compound is limited, the azide functional group is known for its high acute toxicity, comparable to cyanides.[5] It can be harmful if inhaled, ingested, or absorbed through the skin.[5]
-
Eye Irritation: Fluorescein, the parent compound, is known to cause serious eye irritation.[3][4]
-
Skin and Respiratory Irritation: May cause skin and respiratory tract irritation.[6]
Quantitative Data
| Parameter | Value | Species | Reference |
| Oral LD50 | 6721 mg/kg | Rat | |
| Oral LD50 | 4470–4738 mg/kg | Mouse | |
| NOAEL (14-day repeated dose) | 500 mg/kg bw/day | Rat |
Exposure Controls and Personal Protection
Strict adherence to the following exposure controls and personal protective equipment (PPE) is mandatory when working with this compound.
3.1. Engineering Controls:
-
Chemical Fume Hood: All work with this compound, especially handling of the solid powder and setting up reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Safety Shield: The use of a blast shield is recommended, particularly when working with larger quantities or when heating the compound.[2]
-
Ventilation: Ensure adequate general laboratory ventilation.[4]
3.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[1]
-
Hand Protection: Wear nitrile gloves with a minimum thickness of 0.11 mm. Change gloves frequently and immediately if contaminated.[7]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[1] For tasks with a higher risk of splashing, consider an apron or coveralls.[7]
Handling and Storage
4.1. Safe Handling:
-
Avoid Shock and Friction: Do not grind, scratch, or subject the solid material to sudden impact.[1]
-
Use Non-Metal Utensils: Use plastic or ceramic spatulas for transferring the solid. Avoid metal spatulas to prevent the formation of shock-sensitive metal azides.[1]
-
Work on a Small Scale: Use the smallest amount of this compound necessary for the experiment.[1]
-
Avoid Dust Formation: Handle the solid powder carefully to minimize dust generation.[4]
-
Ground Glass Joints: Avoid using glassware with ground glass joints, as friction can potentially initiate decomposition.[1]
-
Good Laboratory Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
4.2. Storage:
-
Temperature: Store at -20°C in a tightly sealed container.
-
Light: Protect from light.[1]
-
Incompatibles: Store away from incompatible materials such as acids, strong oxidizing agents, and heavy metals.[1]
-
Labeling: The container must be clearly labeled as "this compound" with appropriate hazard warnings.
Emergency Procedures
5.1. Spills:
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the area.
-
5.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a dedicated, clearly labeled, and sealed container for hazardous waste.[1]
-
Incompatible Wastes: Do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[1]
-
Disposal Method: Dispose of hazardous waste through your institution's environmental health and safety office. Do not pour down the drain.[1]
Experimental Protocols
The following is a general protocol for a click chemistry reaction using this compound, incorporating essential safety precautions.
7.1. Preparation of Stock Solutions:
Caption: Workflow for preparing this compound stock solution.
Methodology:
-
Work in a chemical fume hood. Wear all required PPE.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Using a plastic or ceramic spatula, carefully weigh the desired amount of this compound into a microcentrifuge tube.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM stock solution.
-
Vortex briefly to dissolve the solid completely.
-
Store the stock solution at -20°C, protected from light.
7.2. Click Chemistry Reaction:
Caption: General workflow for a click chemistry reaction.
Methodology:
-
Perform all steps in a chemical fume hood, preferably behind a blast shield.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule, reaction buffer (e.g., phosphate-buffered saline, pH 7.4), and the this compound stock solution.[8][9] The final concentration of reactants will need to be optimized for the specific application.
-
Prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture. This reduces Cu(II) to the active Cu(I) catalyst.[8][9]
-
Add the copper(II) sulfate solution to initiate the reaction. Caution: Do not pre-mix the copper solution directly with the sodium ascorbate solution as this can lead to the formation of insoluble copper(I) species.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for the specific biomolecules. Protect the reaction from light.
-
After the incubation period, the labeled biomolecule can be purified from unreacted dye and catalyst using methods such as size-exclusion chromatography or dialysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of hazards associated with this compound.
Caption: Hazard relationship diagram for this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work with this compound.
References
- 1. uvic.ca [uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. core-docs.s3.amazonaws.com [core-docs.s3.amazonaws.com]
- 7. uthsc.edu [uthsc.edu]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
A Technical Guide to Bioorthogonal Labeling with Fluorescein-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of bioorthogonal labeling using fluorescein-azide, a powerful tool for selectively tagging and visualizing biomolecules in complex biological systems. We will explore the core chemical principles, present key quantitative data, and offer detailed experimental protocols for its application.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of high-yield, highly selective chemical reactions that can occur within a living organism without interfering with or being influenced by native biochemical processes. These reactions rely on pairs of mutually reactive functional groups that are abiotic in nature. The azide (B81097) group (-N₃), central to this compound, is a premier example of a bioorthogonal handle due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups. When paired with a fluorescent reporter like fluorescein, it enables robust visualization of molecular targets in vitro and in vivo.
This compound is a versatile reagent used to fluorescently label biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a complementary bioorthogonal functional group, such as an alkyne or a phosphine (B1218219). Its bright green fluorescence, high quantum yield, and compatibility with standard imaging systems make it a staple in chemical biology and drug development.[1][2]
Core Chemical Principles & Reactions
This compound is primarily employed in three major bioorthogonal reactions: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Staudinger Ligation
The Staudinger Ligation is a reaction between an azide and a specifically engineered triarylphosphine. In its classic form, the reaction produces an aza-ylide intermediate that hydrolyzes in water.[3] The bioorthogonal variant, developed by Bertozzi and coworkers, incorporates an electrophilic trap on one of the phosphine's aryl rings. This trap intercepts the aza-ylide intermediate intramolecularly to form a stable amide bond, covalently linking the two molecules.[3] While highly biocompatible, its primary drawback is its slow reaction kinetics compared to cycloaddition reactions.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often considered the quintessential "click chemistry" reaction, CuAAC is a rapid and efficient cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) source.[5][6] The reaction forms a stable 1,4-disubstituted triazole linkage. CuAAC boasts exceptionally fast kinetics and high yields.[4] However, the requirement for a copper catalyst, which can be toxic to living cells, primarily limits its application to in vitro systems or fixed cells, though ligands have been developed to mitigate this toxicity.[5][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of CuAAC, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[8][9] The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction to proceed rapidly with an azide without the need for a catalyst.[4] This makes SPAAC the preferred method for labeling biomolecules in living cells and whole organisms.[8][10]
Quantitative Data for this compound and Reactions
Quantitative parameters are essential for designing robust labeling experiments. The tables below summarize the key photophysical properties of a common this compound derivative (6-FAM-Azide) and compare the kinetics of the primary bioorthogonal reactions.
Table 1: Photophysical Properties of 6-Carboxyfluorescein Azide (6-FAM-Azide)
| Property | Value | Notes |
| Excitation Maximum (λex) | ~496 nm | In PBS, pH 9.[2] |
| Emission Maximum (λem) | ~516 nm | In PBS, pH 9.[2] |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | In PBS, pH 9.[2] |
| Quantum Yield (Φ) | ~0.92 | Value for parent fluorescein; expected to be similar for the azide derivative. |
| Molecular Weight | 458.43 g/mol | [2] |
| Solubility | DMSO, DMF, MeOH | [2] |
Table 2: Comparative Analysis of Bioorthogonal Reaction Kinetics
| Reaction Type | Reactants | Catalyst | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages & Disadvantages |
| Staudinger Ligation | Azide + Phosphine | None | ~0.001 | Advantages: High biocompatibility, traceless versions available. Disadvantages: Slow kinetics, phosphine reagents prone to air oxidation.[4] |
| CuAAC (Click Chemistry) | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10⁴ | Advantages: Very fast reaction rates, high efficiency. Disadvantages: Copper catalyst is cytotoxic, limiting live-cell applications.[4] |
| SPAAC (Copper-Free Click) | Strained Alkyne + Azide | None | 10⁻³ - 1 | Advantages: Excellent biocompatibility, ideal for live-cell and in vivo imaging. Disadvantages: Slower than CuAAC, bulky cyclooctyne may be perturbative.[4] |
Experimental Workflows & Visualizations
The general workflow for bioorthogonal labeling involves two key stages: first, the introduction of the chemical reporter (e.g., an azide-modified metabolic precursor) into the biological system, allowing it to be incorporated into the target biomolecule. Second, the labeling stage, where the fluorescent probe (this compound) is added and reacts specifically with the incorporated reporter.
Caption: General workflow for metabolic labeling and subsequent bioorthogonal ligation.
The choice between SPAAC and CuAAC dictates the specific reagents used in the labeling step.
Caption: Logical choice between SPAAC and CuAAC for labeling azide-modified targets.
Detailed Experimental Protocols
The following are generalized protocols for labeling cell surface glycans and proteins. Note: These protocols should be optimized for specific cell lines, proteins, and experimental conditions.
Protocol 1: Live Cell Surface Labeling via SPAAC
This protocol details the metabolic incorporation of an azido-sugar into cell surface glycans, followed by labeling with a strained alkyne-fluorescein conjugate. For this example, we react an azide-modified cell with a DBCO-fluorescein, the reverse of using this compound. The principle and steps are directly analogous.
Materials:
-
Live cells in culture
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac₄ManNAz)
-
DBCO-functionalized fluorescein
-
Cell culture medium and Phosphate-Buffered Saline (PBS)
-
Anhydrous DMSO
-
Fluorescence microscope
Methodology:
-
Metabolic Labeling:
-
Culture cells to the desired confluency (e.g., 70-80%).
-
Prepare a stock solution of Ac₄ManNAz in sterile DMSO (e.g., 50 mM).
-
Supplement the cell culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[8]
-
-
Cell Preparation for Labeling:
-
Gently aspirate the medium containing the unincorporated azido-sugar.
-
Wash the cells three times with pre-warmed, sterile PBS or live-cell imaging buffer to remove residual precursor.[8]
-
-
SPAAC Reaction:
-
Prepare a stock solution of DBCO-fluorescein in anhydrous DMSO (e.g., 10 mM).
-
Dilute the DBCO-fluorescein stock solution in pre-warmed culture medium or imaging buffer to a final concentration of 1-15 µM. Titration is recommended to find the optimal signal-to-noise ratio.[8]
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8]
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS or imaging buffer to remove the unbound fluorescent probe.
-
Add fresh imaging buffer to the cells and proceed with visualization using a fluorescence microscope equipped with a standard FITC/GFP filter set.
-
Protocol 2: In Vitro Protein Labeling via CuAAC
This protocol describes the labeling of a purified protein that has been modified to contain a terminal alkyne, using this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)
-
This compound (e.g., 6-FAM-Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (prepare fresh)
-
Copper ligand (e.g., TBTA or BTTAA)
-
Anhydrous DMSO
-
Desalting column for purification
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[11]
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 10 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.
-
Immediately before use , prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution oxidizes quickly.
-
-
CuAAC Reaction Setup:
-
In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
The alkyne-modified protein to a final concentration of 1-10 µM in buffer.
-
This compound stock solution to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).[11]
-
Copper ligand stock solution to a final concentration of 100-500 µM.
-
CuSO₄ stock solution to a final concentration of 0.5-1 mM.[1]
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can be performed on a rotator for gentle mixing.
-
-
Purification:
-
Remove excess reagents (unreacted this compound, copper, etc.) by running the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The fluorescently labeled protein is now ready for downstream applications. The degree of labeling can be quantified using UV-Vis spectroscopy.
-
Conclusion
Bioorthogonal labeling with this compound provides a robust and versatile platform for the fluorescent tagging of biomolecules. The choice between the Staudinger ligation, CuAAC, and SPAAC depends critically on the experimental context. For live-cell imaging, the biocompatibility of SPAAC is paramount, whereas for in vitro conjugations, the superior speed of CuAAC is often advantageous. By understanding the core principles and leveraging the detailed protocols provided, researchers can effectively apply this powerful technology to advance studies in cell biology, proteomics, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Fluorescein-Azide in Bioconjugation: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core mechanisms, protocols, and applications of fluorescein-azide in the field of bioconjugation. This compound has become an indispensable tool for covalently attaching the bright, photostable fluorescein (B123965) fluorophore to biomolecules. This process is primarily achieved through bioorthogonal "click chemistry," which enables highly specific and efficient labeling in complex biological environments. The two predominant pathways for this conjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Mechanisms of Action
The utility of this compound in bioconjugation stems from the unique reactivity of the azide (B81097) (-N₃) functional group. This group is compact, stable, and bioorthogonal, meaning it does not react with native functional groups found in biological systems, ensuring high specificity.[1] The azide participates in a 1,3-dipolar cycloaddition reaction with an alkyne, forming a stable triazole linkage.[1][2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry, involving a terminal alkyne and an azide reacting to form a 1,4-disubstituted 1,2,3-triazole.[1][3] This reaction is not spontaneous and requires a copper(I) catalyst to achieve high efficiency and regioselectivity under mild, aqueous conditions.[1][2][]
Mechanism: The reaction is typically initiated with a copper(II) salt (e.g., CuSO₄), which is reduced in situ to the active copper(I) state by a reducing agent, most commonly sodium ascorbate.[5][6] The copper(I) species then coordinates with the terminal alkyne on the target biomolecule. The azide group of the fluorescein probe subsequently reacts with the copper-acetylide intermediate, proceeding through a six-membered ring intermediate to form the stable triazole product.[] To enhance reaction rates and prevent copper-mediated damage to biomolecules, a copper-chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[1][6]
Advantages:
-
Fast Kinetics: The reaction is highly efficient and often completes within minutes.[3]
-
High Yield: CuAAC reactions typically proceed with high yields and minimal byproducts.[3]
-
Versatility: The reaction is compatible with a wide range of aqueous buffers and pH levels (typically pH 4-11).[3][7]
Limitations:
-
Copper Cytotoxicity: The requirement for a copper catalyst can be a significant drawback for live-cell applications due to the toxicity of Cu(I) ions.[1][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative.[9] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne.[9][10]
Mechanism: The driving force for SPAAC is the significant ring strain of the cyclooctyne.[9] This inherent strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[9] The reaction is highly bioorthogonal as neither the strained alkyne nor the azide group is present in natural biological systems.[11][]
Advantages:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for labeling biomolecules in living cells and whole organisms.[9]
-
High Selectivity: The reaction is highly specific between the azide and the strained alkyne.[13]
Limitations:
-
Slower Kinetics (Generally): While significantly faster than uncatalyzed reactions, the kinetics of SPAAC can be slower than CuAAC, with rates being highly dependent on the specific structure of the cyclooctyne used.[14]
-
Bulky Linkers: Cyclooctynes are bulkier than terminal alkynes, which could potentially perturb the function of the labeled biomolecule.[5]
Quantitative Data
The efficiency of bioconjugation is dictated by reaction kinetics and the photophysical properties of the fluorophore.
Comparative Reaction Kinetics
The selection between CuAAC and SPAAC often depends on the required reaction rate for a specific application. The second-order rate constants provide a quantitative measure for comparison.
| Reaction Type | Catalyst/Reagent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Copper(I) with THPTA Ligand | ~100 - 1000 | Very fast kinetics, but requires potentially cytotoxic copper. |
| SPAAC | BCN (Bicyclononyne) | ~0.14 | Catalyst-free, but slower kinetics.[14] |
| SPAAC | DIBAC/ADIBO | ~1.9 | Faster than BCN, good for in vivo applications.[14] |
| SPAAC | DIFO | ~0.3 - 0.9 | Fluorinated cyclooctyne with rapid kinetics.[10] |
Table 1: Comparison of second-order rate constants for different azide-alkyne cycloaddition reactions. Data compiled from multiple sources.[14]
Photophysical Properties of this compound
Fluorescein is a widely used fluorophore due to its high quantum yield and brightness. The properties can vary slightly based on the specific isomer and linker.
| Property | Value | Reference |
| Excitation Maximum (λ_ex) | ~495 nm | [15][16] |
| Emission Maximum (λ_em) | ~515 - 520 nm | [15][16] |
| Molar Extinction Coefficient (ε) | ~88,000 M⁻¹cm⁻¹ | [17] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [17] |
Table 2: Typical photophysical properties for this compound derivatives.
Synthesis of this compound
This compound is not typically synthesized in a single step. A common route involves a multi-step process starting from a commercially available carboxyfluorescein isomer.[18]
The key transformations include:
-
Nitration: Introduction of a nitro group onto the fluorescein core using a mixture of nitric and sulfuric acid.[18]
-
Reduction: The nitro group is reduced to an amine group using a reducing agent like sodium dithionite.[18]
-
Diazotization & Azidation: The amine group is converted to a diazonium salt, which is then reacted with sodium azide to yield the final this compound product.[18][19]
Experimental Protocols
The following are generalized protocols for labeling biomolecules using CuAAC and SPAAC. Researchers should optimize concentrations and reaction times for their specific biomolecules and reagents.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Biomolecule
This protocol describes the labeling of an alkyne-containing biomolecule (e.g., protein, DNA) with this compound.[20][21]
A. Reagent Preparation:
-
Alkyne-Biomolecule: Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 20-200 µM.
-
This compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Copper(II)-TBTA Stock: Prepare a 10 mM stock solution of a Copper(II)-TBTA complex in 55% aqueous DMSO.[21]
-
Sodium Ascorbate Stock: Prepare a fresh 5 mM stock solution in water. This solution oxidizes quickly and should be made immediately before use.[21]
B. Reaction Procedure:
-
In a microcentrifuge tube, combine the alkyne-biomolecule solution with the this compound stock. Use a 1.5 to 5-fold molar excess of the azide.
-
Add DMSO to a final concentration of up to 50% (v/v) to ensure solubility of the azide reagent, and vortex thoroughly.[21]
-
Add the Sodium Ascorbate stock solution to a final concentration of 0.5 mM and vortex briefly.[21]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can interfere with the catalyst.[20][21]
-
Initiate the reaction by adding the Copper(II)-TBTA stock to a final concentration of 0.5 mM.[21]
-
Flush the tube again with inert gas, cap it tightly, and vortex.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight. The reaction can be gently mixed during this time.
C. Purification:
-
Remove unreacted this compound and catalyst components. For proteins, use a desalting column (e.g., PD-10) or spin filtration. For oligonucleotides, precipitation with ethanol (B145695) or acetone (B3395972) is effective.[20]
-
Verify labeling efficiency using techniques such as gel electrophoresis with fluorescence imaging or mass spectrometry.
Protocol 2: SPAAC Labeling of an Azide-Modified Protein with a DBCO-Fluorophore
This protocol is adapted for when the fluorescein is functionalized with a strained alkyne (e.g., DBCO-fluorescein) and the biomolecule contains the azide.
A. Reagent Preparation:
-
Azide-Protein: Dissolve the purified azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
DBCO-Fluorescein Stock: Prepare a 1-10 mM stock solution in a water-miscible solvent like DMSO.
B. Reaction Procedure:
-
To the azide-protein solution, add the DBCO-fluorescein stock solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point.[9]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to maintain protein stability and integrity.[9]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[9] Reaction progress can be monitored by analyzing small aliquots over time.
C. Purification:
-
Remove the excess, unreacted DBCO-fluorescein using a desalting column or dialysis equilibrated with the appropriate buffer.
-
Concentrate the purified fluorescently labeled protein using a centrifugal filter device if necessary.
-
Characterize the final conjugate by measuring protein concentration (e.g., BCA assay) and fluorophore concentration (via absorbance) to determine the degree of labeling.
Summary and Outlook
This compound is a powerful and versatile reagent for bioconjugation, enabling the precise attachment of a fluorescent label to a wide array of biomolecules. The choice between the two primary mechanisms, CuAAC and SPAAC, is dictated by the specific experimental context. CuAAC offers superior kinetics for in vitro applications where speed is critical, while SPAAC provides an essential copper-free alternative for live-cell imaging and in vivo studies.[3][9] A thorough understanding of these mechanisms, reaction kinetics, and experimental protocols allows researchers to effectively leverage this compound to visualize and track molecular interactions, advancing frontiers in diagnostics, therapeutics, and fundamental biological research.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 5. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. interchim.fr [interchim.fr]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescein Biotin Azide | BroadPharm [broadpharm.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 16. nanocs.net [nanocs.net]
- 17. Synthesis and spectral characterization of the first fluorescein-tagged iron( ii ) clathrochelates, their supramolecular interactions with globular pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10502C [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. iscientific.org [iscientific.org]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. lumiprobe.com [lumiprobe.com]
The Photostability of Fluorescein-Azide: A Technical Guide for Advanced Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photostability of fluorescein-azide, a critical parameter for its application in advanced fluorescence imaging. While fluorescein (B123965) and its derivatives have long been indispensable tools in biological research, their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light—can limit their utility in experiments requiring long-term or high-intensity illumination. This document offers a comprehensive overview of the available data, detailed experimental protocols for quantitative assessment of photostability, and visual workflows to aid in experimental design.
Core Concepts in Photostability
The photostability of a fluorophore is a measure of its resistance to photodegradation. Two key metrics are used to quantify this property:
-
Photobleaching Quantum Yield (Φb): This value represents the probability that a fluorophore will be photochemically altered and rendered non-fluorescent after absorbing a photon. A lower Φb indicates higher photostability.
-
Photobleaching Half-life (t1/2): This is the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination. A longer t1/2 signifies greater photostability.
Factors that influence photostability include the chemical structure of the fluorophore, the local microenvironment (e.g., pH, solvent, presence of oxygen), and the intensity and wavelength of the excitation light.[1][2]
This compound in Bioimaging
This compound is a derivative of fluorescein that incorporates an azide (B81097) group, enabling its use in bioorthogonal "click chemistry" reactions.[3][4][5] This allows for the specific and efficient labeling of biomolecules containing a corresponding alkyne group, both in vitro and in living cells.[3][5] It is widely used for labeling DNA, RNA, proteins, and carbohydrates.[3] The spectral properties of 6-Carboxyfluorescein Azide (6-FAM-Azide) are characterized by an excitation maximum around 496 nm and an emission maximum at approximately 516 nm in PBS at pH 9.[3]
Quantitative Photostability Data
The following table summarizes key photophysical properties of fluorescein and some of its common derivatives to provide a comparative context for this compound.
| Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent/Conditions |
| 6-Carboxyfluorescein Azide | 6-FAM-Azide | 496 | 516 | Not Reported | 50 mM PBS, pH 9 [3] |
| Fluorescein | 490 | 514 | 0.92 | 0.01 M NaOH[6][7] | |
| Fluorescein Isothiocyanate (Isomer 1) | FITC | 494 | 519 | 0.92 | Aqueous Buffer[6] |
| 5-Carboxyfluorescein | 5-FAM | 0.75 | PBS buffer[6] | ||
| 6-Carboxyfluorescein | 6-FAM | 0.75 | PBS buffer[6] | ||
| Alexa Fluor 488 | 494 | 519 | 0.92 | PBS, pH 7.2[1][7] |
Note: The quantum yield (Φf) is a measure of fluorescence efficiency, not directly of photostability. However, highly fluorescent dyes are often preferred for imaging. The photostability of Alexa Fluor 488, a common alternative to FITC, is reported to be significantly higher than that of fluorescein derivatives.[1][8]
Experimental Protocols for Assessing Photostability
Given the lack of specific photostability data for this compound, researchers are encouraged to perform their own quantitative assessments. The following protocols provide a standardized approach to measuring photobleaching half-life.
Protocol 1: Measurement of Photobleaching Half-life in Solution
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye in solution using a fluorescence microscope.
Materials:
-
This compound solution at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired buffer. To minimize diffusion effects during measurement, the dye can be embedded in a polymer matrix like polyacrylamide on a microscope slide.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for fluorescein (e.g., FITC filter set).
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing excessively rapid bleaching. It is crucial to use the same illumination intensity for all comparative experiments.[1][2]
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.[8]
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2).[1][8]
-
Protocol 2: Photostability Assessment in Labeled Cells
This protocol describes how to assess the photostability of this compound after it has been used to label cellular components via a click reaction.
Materials:
-
Cells cultured on coverslips or in imaging dishes.
-
An alkyne-modified metabolic precursor (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA labeling).
-
This compound.
-
Click chemistry reaction buffer (containing a copper(I) catalyst and a reducing agent).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Wash buffer (e.g., PBS).
-
Fluorescence microscope and image analysis software as in Protocol 1.
Procedure:
-
Cell Labeling:
-
Incubate cells with the alkyne-modified precursor to allow for its incorporation into biomolecules.
-
Fix, permeabilize, and wash the cells.
-
Perform the click reaction by incubating the cells with this compound in the click reaction buffer.
-
Wash the cells thoroughly to remove unreacted reagents.
-
Mount the coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Follow the "Microscope Setup," "Image Acquisition," and "Data Analysis" steps as described in Protocol 1. The ROI should be selected within a labeled cellular structure.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Concepts of Using Fluorescein-Azide in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-azide is a powerful and versatile tool in modern biological research and drug development.[1] This fluorescent probe combines the exceptional brightness and photostability of the fluorescein (B123965) fluorophore with the bioorthogonal reactivity of an azide (B81097) group.[2] This unique combination enables the precise and efficient labeling of a wide array of biomolecules, including proteins, nucleic acids, and glycans, through a highly specific chemical reaction known as "click chemistry".[1] The ability to fluorescently tag molecules of interest within complex biological systems with minimal perturbation has revolutionized our capacity to visualize, track, and quantify biological processes at the molecular level.[3][4] This guide provides an in-depth overview of the fundamental concepts, experimental protocols, and key applications of this compound in research.
Core Concepts: The Power of Bioorthogonal Chemistry
The primary utility of this compound lies in its participation in bioorthogonal chemistry, a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[5][6] The azide group is chemically inert to the vast majority of functional groups found in biological molecules, ensuring that the labeling reaction is highly specific to its intended target.[7]
The Click Chemistry Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent bioorthogonal reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction forms a stable triazole linkage between an azide-modified molecule (like this compound) and an alkyne-modified target molecule.[3] The reaction is highly efficient, proceeds under mild, aqueous conditions, and has a high thermodynamic driving force, leading to nearly quantitative yields.[9][10]
The key components of the CuAAC reaction are:
-
An azide-functionalized probe: In this case, this compound.
-
An alkyne-functionalized biomolecule: The target molecule to be labeled.
-
A source of Copper(I) ions: Typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11]
-
A stabilizing ligand (optional but recommended): Ligands such as TBTA or THPTA protect the Cu(I) catalyst from oxidation and can improve reaction efficiency.[12]
Physicochemical and Spectroscopic Properties of this compound
This compound is a yellow to orange solid with good solubility in organic solvents like DMSO and DMF.[2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₈N₄O₆ | [2] |
| Molecular Weight | 458.43 g/mol | [2] |
| Excitation Maximum (λex) | ~495 nm | [2] |
| Emission Maximum (λem) | ~520 nm | [2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Storage Conditions | -20 °C, protected from light | [2] |
Applications in Research and Drug Development
The versatility of this compound has led to its widespread adoption in various research fields.
Labeling and Visualization of Biomolecules
-
Proteins: this compound is extensively used to label proteins that have been metabolically or chemically modified to contain an alkyne group.[13] This allows for the visualization of protein localization, trafficking, and interactions within living cells.[14]
-
Nucleic Acids (DNA and RNA): By incorporating alkyne-modified nucleosides (e.g., 5-ethynyl-2'-deoxyuridine, EdU) during DNA or RNA synthesis, researchers can subsequently label the nucleic acids with this compound to study processes like DNA replication and transcription.[7][15]
-
Glycans: Metabolic labeling with alkyne-modified sugars allows for the fluorescent tagging of glycoproteins and other glycoconjugates, facilitating the study of their roles in cellular communication and disease.[16]
Drug Discovery and Development
In the pharmaceutical industry, this compound serves as a valuable tool for:
-
Target identification and validation: Visualizing the interaction of a drug candidate with its cellular target.
-
Pharmacokinetic and pharmacodynamic studies: Tracking the distribution and cellular uptake of drug molecules.[17]
-
High-throughput screening: Developing fluorescence-based assays to screen for potential drug candidates.[2]
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
General Workflow for Labeling Biomolecules using this compound Click Chemistry
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 3. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 17. Fluorescein-PEG-azide | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for Fluorescein-Azide Labeling in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of dynamic cellular processes is fundamental to biological research and drug development. Fluorescent labeling of biomolecules within their native environment in live cells provides invaluable insights into their function, localization, and trafficking. "Click chemistry," a set of bioorthogonal reactions, has emerged as a powerful tool for this purpose. This application note details protocols for labeling live cells using fluorescein-azide, leveraging the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
These methods typically involve a two-step process. First, a biomolecule of interest is metabolically labeled with a bioorthogonal alkyne group. This is achieved by introducing a precursor molecule (e.g., an alkyne-modified amino acid or sugar) into the cell culture, which is then incorporated into newly synthesized proteins or glycans. The second step involves the "click" reaction, where a this compound probe covalently attaches to the alkyne-modified biomolecule, rendering it fluorescent. This approach offers high specificity and efficiency for live-cell imaging applications.
Principle of the Method
The core of this labeling strategy is the azide-alkyne cycloaddition reaction, which forms a stable triazole linkage.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions.[2] While robust, the potential for copper-induced cytotoxicity is a consideration for live-cell applications.[3] The use of copper-chelating ligands like tris(hydroxypropyltriazolyl)methylamine (THPTA) can mitigate this toxicity and accelerate the reaction.[4][5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) that reacts spontaneously with an azide (B81097) without the need for a catalyst.[1][3] This copper-free click chemistry is generally considered more biocompatible for live-cell imaging.[7]
The choice between CuAAC and SPAAC depends on the specific experimental requirements, including the sensitivity of the cell line to copper and the desired reaction kinetics.
Spectroscopic Properties of Fluorescein (B123965)
Fluorescein is a widely used green fluorescent dye with the following key spectral characteristics:
| Property | Value |
| Excitation Maximum (λex) | ~495 nm[8][9] |
| Emission Maximum (λem) | ~520 nm[8][9] |
| Common Filter Set | FITC, Alexa Fluor 488, DyLight 488[9] |
Experimental Protocols
Two primary protocols are presented below. The first involves metabolic labeling of cellular biomolecules with an alkyne, followed by either CuAAC or SPAAC with this compound.
Protocol 1: Metabolic Labeling of Live Cells with an Alkyne Precursor
This protocol describes the incorporation of an alkyne-modified metabolic precursor into cellular biomolecules. The example provided is for the labeling of newly synthesized proteins using L-homopropargylglycine (HPG), an alkyne-containing analog of methionine. A similar approach can be used for labeling glycans with alkyne-modified sugars.
Materials:
-
Live cells seeded on a suitable culture vessel (e.g., glass-bottom dishes for microscopy)
-
Complete cell culture medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling. Allow cells to adhere and recover overnight.
-
Methionine-Free Medium (Optional but Recommended): To increase the incorporation of HPG, replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes.
-
Metabolic Labeling: Prepare a stock solution of HPG in sterile water or PBS. Add the HPG stock solution to the cell culture medium to achieve the desired final concentration. Typical concentrations range from 25 to 100 µM.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under normal growth conditions (37°C, 5% CO₂). The optimal incubation time will depend on the rate of protein synthesis in the specific cell line.
-
Washing: Gently aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated HPG.
-
Proceed immediately to either Protocol 2A (CuAAC) or 2B (SPAAC).
Protocol 2A: this compound Labeling via CuAAC
This protocol is for the copper-catalyzed click reaction. It is crucial to use a copper-chelating ligand like THPTA to minimize cell toxicity.[4][10]
Materials:
-
Alkyne-labeled live cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(hydroxypropyltriazolyl)methylamine (THPTA)
-
Sodium ascorbate (B8700270)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)
-
PBS
Quantitative Parameters for CuAAC:
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1-10 mM in DMSO | 5-25 µM[8] |
| CuSO₄ | 10-100 mM in H₂O | 50-100 µM[4][10] |
| THPTA | 50-500 mM in H₂O | 250-500 µM (5:1 ratio with CuSO₄)[4][10] |
| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 2.5 mM[4][10] |
Procedure:
-
Prepare Click-iT® Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail by adding the components in the following order. It is important to add the sodium ascorbate last to initiate the reduction of Cu(II) to the active Cu(I) state.
-
Live-cell imaging buffer
-
This compound
-
CuSO₄
-
THPTA
-
Sodium ascorbate (freshly prepared)
-
-
Cell Labeling: Remove the wash buffer from the cells and add the Click-iT® reaction cocktail.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with live-cell imaging buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope with a standard FITC filter set.
Protocol 2B: this compound Labeling via SPAAC
This protocol utilizes a copper-free click reaction and is generally better tolerated by live cells.[1][3] For this reaction, the biomolecule of interest would need to be labeled with a strained alkyne (e.g., DBCO), and the fluorescein would be azide-functionalized.
Materials:
-
Strained alkyne-labeled live cells
-
This compound
-
Live-cell imaging buffer
-
PBS
Quantitative Parameters for SPAAC:
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1-10 mM in DMSO | 10-50 µM[3] |
Procedure:
-
Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging buffer to the desired final concentration.
-
Cell Labeling: Remove the wash buffer from the cells and add the this compound labeling solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[11] The optimal incubation time may need to be determined empirically.
-
Washing: Wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with a standard FITC filter set.
Visualization of Experimental Workflow and Chemical Pathways
Caption: General experimental workflow for this compound labeling of live cells.
Caption: Chemical pathways for CuAAC and SPAAC labeling reactions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient metabolic labeling. | Optimize precursor concentration and incubation time for your cell line.[12] |
| Insufficient probe concentration or incubation time. | Increase the concentration of this compound or the incubation time.[12] | |
| Photobleaching. | Minimize exposure of samples to light. Use an anti-fade mounting medium if fixing cells post-labeling. | |
| High Background or Non-Specific Staining | Incomplete removal of unbound probe. | Increase the number and duration of wash steps.[12] |
| Hydrophobic interactions of the dye with cellular components. | Consider washing with low concentrations of a mild detergent (e.g., 0.1% Tween-20 in PBS) if compatible with live-cell imaging, or after fixation. Include BSA in the labeling or wash buffer to block non-specific binding.[13] | |
| Cell autofluorescence. | Image an unlabeled control sample to determine the level of autofluorescence. Use a filter set that minimizes bleed-through.[14] | |
| Cell Toxicity or Death | Copper toxicity (in CuAAC). | Ensure the use of a copper-chelating ligand like THPTA.[4][10] Reduce the concentration of CuSO₄ and/or the incubation time. Consider switching to the SPAAC protocol. |
| High concentration of DMSO from probe stock. | Ensure the final concentration of DMSO in the labeling medium is low (typically <0.5%). |
Conclusion
This compound labeling via click chemistry provides a robust and versatile method for imaging biomolecules in live cells. By selecting the appropriate metabolic precursor and click chemistry reaction (CuAAC or SPAAC), researchers can specifically label and visualize a wide range of biological processes. Careful optimization of labeling conditions and the inclusion of proper controls are essential for obtaining high-quality, reproducible data. These protocols offer a foundation for researchers to apply this powerful technology to their specific areas of interest in cell biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
Application Notes and Protocols for Protein Labeling with Fluorescein-Azide via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive, step-by-step guide for the fluorescent labeling of proteins using fluorescein-azide. This method utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction allows for the covalent conjugation of a this compound molecule to a protein that has been pre-functionalized with a terminal alkyne group.[1][3] The process involves two key stages: first, the introduction of an alkyne handle onto the protein of interest, and second, the "click" reaction with this compound. This technique is highly valuable for a multitude of applications, including fluorescence microscopy, flow cytometry, and various biochemical and biophysical assays.[4]
The primary advantage of this approach is its high specificity and efficiency, which allows for labeling in aqueous buffers and at low concentrations with minimal side reactions.[5][6] The resulting triazole linkage is stable, ensuring a robustly labeled protein for downstream applications.[1]
Principle of the Method
The workflow is centered around a two-step chemical process:
-
Protein Modification (Alkynylation): A terminal alkyne group is covalently attached to the protein. This is typically achieved by reacting the protein with an alkyne-containing reagent that targets specific amino acid residues, such as the primary amines of lysine (B10760008) residues or the thiol groups of cysteine residues.[7][8]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified protein is then reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[9][10] A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the copper(I) ion and enhance reaction efficiency.[9][10] This reaction forms a stable triazole ring, covalently linking the fluorescein (B123965) to the protein.[11]
Data Presentation
The following table summarizes key quantitative parameters for the successful labeling of proteins with this compound. These values are intended as a starting point, and optimal conditions may vary depending on the specific protein and desired degree of labeling.
| Parameter | Value | Reference |
| Protein Alkynylation | ||
| Protein Concentration | 1-10 mg/mL | [12] |
| Molar Excess of Alkyne Reagent (e.g., Alkyne-NHS Ester) | 5 to 20-fold over protein | [1] |
| Incubation Time | 1-2 hours at room temperature or overnight at 4°C | [1][12] |
| Reaction Buffer pH (for amine labeling) | 8.3 | [1] |
| Click Reaction (CuAAC) | ||
| Alkyne-Protein Concentration | 1-10 µM | [1] |
| Molar Excess of this compound | 10 to 100-fold over protein | [1] |
| Final Concentration of CuSO₄ | 100 µM - 1 mM | [4][13] |
| Final Concentration of Copper Ligand (e.g., THPTA) | 100 µM - 1 mM | [4] |
| Final Concentration of Sodium Ascorbate | 1 mM - 20 mM | [7][14] |
| Incubation Time | 30-60 minutes at room temperature | [15][16] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | [1] |
Experimental Protocols
Part 1: Introduction of an Alkyne Handle onto the Protein (Alkynylation)
This protocol describes the modification of a protein with a terminal alkyne using an amine-reactive N-hydroxysuccinimide (NHS) ester of an alkyne-containing molecule (e.g., Alkyne-NHS Ester).
Materials:
-
Protein of interest
-
Alkyne-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[1]
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester. If necessary, perform a buffer exchange into the Sodium Bicarbonate Buffer using a desalting column or dialysis.[1]
-
-
Preparation of Alkyne-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of the Alkyne-NHS Ester in anhydrous DMSO.
-
-
Alkynylation Reaction:
-
Removal of Excess Reagent:
-
Purify the alkyne-modified protein from the unreacted Alkyne-NHS Ester and byproducts using a desalting column or by dialysis against PBS (pH 7.4).
-
Part 2: Labeling of Alkyne-Modified Protein with this compound via CuAAC
This protocol details the copper-catalyzed click reaction to label the alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein (from Part 1)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Stock Solutions:
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order. It is critical to add the reagents in this sequence to ensure proper copper reduction and complex formation.[17]
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Purification of the Labeled Protein:
-
Remove the excess reagents (this compound, copper, ligand, and ascorbate) by using a desalting column or by dialysis against PBS (pH 7.4).
-
Part 3: Determination of the Degree of Labeling (DOL)
The degree of labeling, which represents the average number of fluorescein molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified fluorescein-labeled protein at 280 nm (A₂₈₀) and at approximately 494 nm (A₄₉₄, the maximum absorbance for fluorescein).
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of fluorescein at 280 nm.
-
Calculate the concentration of the fluorescein dye using its molar extinction coefficient at 494 nm (approximately 75,000 cm⁻¹M⁻¹).
-
The DOL is the molar ratio of the dye to the protein.
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. confluore.com [confluore.com]
- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescein-Azide Click Chemistry Labeling of DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the labeling of DNA with fluorescein-azide using click chemistry. Both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) methods are detailed, offering researchers flexibility for various applications, from in vitro diagnostics to live-cell imaging.
Introduction
Click chemistry offers a highly efficient and bioorthogonal approach for covalently attaching molecules, such as fluorescent dyes, to biomolecules like DNA.[1][2] The reaction's specificity, high yield, and compatibility with aqueous environments make it an ideal tool for labeling DNA with probes like fluorescein (B123965) for applications in fluorescence microscopy, flow cytometry, and DNA sequencing.[3][4] This document outlines the necessary reagents, conditions, and protocols for successfully labeling alkyne-modified DNA with this compound.
The two primary methods covered are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used method employs a copper(I) catalyst to join an alkyne and an azide (B81097).[5] The use of ligands like Tris-(Benzyltriazolylmethyl)amine (TBTA) helps to stabilize the copper(I) catalyst and protect the DNA from damage.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[6][7] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo studies.[8]
Data Presentation: Reaction Components and Conditions
The following tables summarize the typical quantitative data for both CuAAC and SPAAC reactions for labeling DNA with this compound.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Alkyne-Modified DNA Concentration | 20 - 200 µM | Can be adjusted based on the specific application and DNA length.[9] |
| This compound Concentration | 1.5 - 5 equivalents (relative to alkyne-DNA) | A slight excess of the azide ensures complete reaction.[2][5] |
| Copper(II) Sulfate (CuSO₄) Concentration | 0.5 mM | The precursor to the active Cu(I) catalyst.[9] |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 0.5 mM - 2.5 mM | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I).[2][10] |
| Copper(I)-Stabilizing Ligand (e.g., TBTA) Concentration | 0.5 mM | Protects DNA from copper-induced damage and enhances reaction kinetics.[5][9] |
| Solvent | Aqueous buffer (e.g., TEAA buffer, pH 7.0), often with a co-solvent like DMSO (up to 50% v/v) | DMSO helps to solubilize the azide and other reagents.[2][3] |
| Reaction Temperature | Room temperature to 40°C | Higher temperatures can increase the reaction rate.[11] |
| Reaction Time | 30 minutes to overnight | Reaction progress can be monitored by HPLC or gel electrophoresis.[5] |
| Typical Yield | Near quantitative conversion is often observed.[5][12] | Yields can be affected by the purity of reagents and adherence to the protocol. |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Azide-Modified DNA Concentration | Varies depending on application | |
| DBCO-Fluorescein Concentration | 1.5 - 5 equivalents (relative to azide-DNA) | An excess of the DBCO reagent can drive the reaction to completion. |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) | The reaction is highly biocompatible.[7] |
| Reaction Temperature | 4°C to 37°C | Can be performed at physiological temperatures for live-cell applications.[10] |
| Reaction Time | 1 - 12 hours | Reaction kinetics are generally slower than CuAAC but still highly efficient.[6] |
| Typical Yield | High yields are typically achieved due to the irreversible nature of the reaction. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescein Labeling of DNA
This protocol is adapted for labeling alkyne-modified oligonucleotides or PCR products.
Materials:
-
Alkyne-modified DNA (e.g., containing a 5'-hexynyl group)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris-(Benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Dimethyl Sulfoxide (DMSO)
-
2M Triethylammonium Acetate (TEAA) buffer, pH 7.0
-
Nuclease-free water
-
Ethanol (B145695) (ice-cold)
-
3M Sodium Acetate, pH 5.2
Procedure:
-
Preparation of Stock Solutions:
-
Alkyne-DNA: Dissolve the alkyne-modified DNA in nuclease-free water to a final concentration of 100 µM to 1 mM.[11]
-
This compound: Prepare a 10 mM stock solution in DMSO. Store protected from light at -20°C.[2]
-
Copper(II) Sulfate: Prepare a 10 mM stock solution in nuclease-free water.[3]
-
TBTA: Prepare a 10 mM stock solution in DMSO.[3]
-
Sodium Ascorbate: Prepare a 5 mM stock solution in nuclease-free water. This solution should be made fresh before each use as it is prone to oxidation.[9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Vortex the mixture briefly.
-
-
Initiation of the Click Reaction:
-
Add the 5 mM Sodium Ascorbate stock solution to the reaction mixture to a final concentration of 0.5 mM and vortex briefly.[9]
-
Prepare the Cu(I)-TBTA catalyst complex by mixing the 10 mM Copper(II) Sulfate and 10 mM TBTA stock solutions in a 1:1 molar ratio.
-
Add the Cu(I)-TBTA complex to the reaction mixture to a final copper concentration of 0.5 mM.[9]
-
Vortex the mixture thoroughly.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight or at 40°C for 4 hours.[11] The reaction can be performed on a thermomixer with gentle shaking.
-
-
Purification of the Labeled DNA:
-
The labeled DNA can be purified by ethanol precipitation. Add 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5-3 volumes of ice-cold ethanol.[9][11]
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.
-
For higher purity, the labeled DNA can be purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[1][3]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Fluorescein Labeling of DNA
This protocol is suitable for labeling azide-modified DNA with a DBCO-fluorescein conjugate, particularly for applications requiring copper-free conditions.
Materials:
-
Azide-modified DNA
-
DBCO-Fluorescein
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
Procedure:
-
Preparation of Stock Solutions:
-
Azide-DNA: Dissolve the azide-modified DNA in nuclease-free water or PBS to the desired concentration.
-
DBCO-Fluorescein: Prepare a 10 mM stock solution in a compatible solvent like DMSO. Store protected from light at -20°C.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified DNA solution with the DBCO-Fluorescein stock solution. A 1.5 to 5-fold molar excess of the DBCO-fluorescein is recommended.[8]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from 1 to 12 hours, depending on the reactants and their concentrations.[6] Protect the reaction from light.
-
-
Purification of the Labeled DNA:
-
The purification method will depend on the scale of the reaction and the downstream application.
-
For small-scale reactions, purification may not be necessary if a small excess of the DBCO-fluorescein does not interfere with the subsequent application.
-
For larger scales or when high purity is required, the labeled DNA can be purified using size-exclusion chromatography, ethanol precipitation, or HPLC.[8]
-
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. glenresearch.com [glenresearch.com]
- 6. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. metabion.com [metabion.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Using Fluorescein-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-azide is a key reagent in bioorthogonal chemistry, enabling the fluorescent labeling of biomolecules in a specific and efficient manner for subsequent analysis by flow cytometry. This technology relies on the "click chemistry" concept, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent ligation of a this compound probe to a biomolecule of interest that has been metabolically, enzymatically, or chemically tagged with an alkyne group.[1][2]
This approach offers significant advantages over traditional antibody-based detection methods, including the ability to label small molecules and newly synthesized biomolecules directly, and compatibility with multiplexing assays.[3] Applications are diverse, ranging from the analysis of cell proliferation and protein synthesis to the characterization of post-translational modifications and cell-surface glycans.[4][5][6]
Principle of Detection
The core principle involves a two-step process:
-
Metabolic or Chemical Labeling : Cells are incubated with a precursor molecule containing an alkyne functional group. This precursor is incorporated into the desired biomolecule (e.g., DNA, RNA, proteins, or glycans) through the cell's natural metabolic pathways.[1]
-
Click Chemistry Reaction : The alkyne-tagged biomolecule is then detected by reacting it with this compound. This reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the target.[] The intensity of the fluorescein (B123965) signal, quantifiable by flow cytometry, is directly proportional to the amount of the labeled biomolecule.[8]
This document provides detailed protocols for both CuAAC and SPAAC-based labeling of cells for flow cytometry analysis using this compound.
Signaling Pathways and Experimental Workflows
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for CuAAC labeling for flow cytometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
Caption: Workflow for SPAAC labeling for flow cytometry.
Experimental Protocols
Protocol 1: Cell Proliferation Analysis using EdU and CuAAC
This protocol describes the detection of newly synthesized DNA by incorporating 5-ethynyl-2´-deoxyuridine (EdU), an alkyne-modified thymidine (B127349) analog, followed by a CuAAC reaction with this compound.[3]
Materials
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2´-deoxyuridine (EdU)
-
This compound
-
Click-iT™ Fixative (or 4% paraformaldehyde in PBS)
-
Click-iT™ Saponin-based permeabilization and wash reagent
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
Procedure
-
EdU Labeling:
-
Culture cells to the desired density.
-
Add EdU to the culture medium at a final concentration of 10 µM.
-
Incubate for a period appropriate for your cell type and experimental goals (e.g., 2 hours for S-phase labeling).
-
-
Cell Harvest and Fixation:
-
Harvest cells and wash once with 1% BSA in PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[8]
-
Resuspend the cell pellet in 100 µL of Click-iT™ fixative and incubate for 15 minutes at room temperature, protected from light.
-
Wash once with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of saponin-based permeabilization and wash reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, mix:
-
43 µL PBS
-
2 µL Copper(II) Sulfate (from a 100 mM stock)
-
5 µL this compound (from a 100 µM stock in DMSO)
-
50 µL Reducing Agent (e.g., from a freshly prepared 500 mM Sodium Ascorbate stock)
-
-
Add 100 µL of the click reaction cocktail to the permeabilized cells.
-
Incubate for 30 minutes at room temperature, protected from light.[8]
-
-
Washing and Final Preparation:
Flow Cytometry Analysis
-
Use a flow cytometer equipped with a 488 nm laser for excitation of fluorescein.
-
Set up forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest.
-
Detect fluorescein emission using a standard FITC filter (e.g., 530/30 nm).
-
A viability dye can be added just before analysis to exclude dead cells.[8]
Protocol 2: Cell Surface Glycan Labeling using SPAAC
This protocol describes the labeling of cell surface sialoglycans by metabolically incorporating an azide-modified sugar, N-azidoacetylmannosamine (Ac₄ManNAz), followed by a SPAAC reaction with a DBCO-fluorescein conjugate.[9]
Materials
-
Cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-Fluorescein
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% BSA)
Procedure
-
Metabolic Labeling:
-
Cell Harvest:
-
For adherent cells, detach them using a non-enzymatic cell dissociation buffer. For suspension cells, proceed to the next step.
-
Wash the cells twice with cold FACS buffer.
-
-
Click Reaction:
-
Resuspend the cells in FACS buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Add DBCO-Fluorescein to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
-
Washing and Final Preparation:
-
Wash the cells three times with cold FACS buffer to remove excess DBCO-Fluorescein.[11]
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Proceed to flow cytometry analysis.
-
Flow Cytometry Analysis
-
Analyze the labeled cells on a flow cytometer using the appropriate laser (488 nm) and filter set for fluorescein (e.g., 530/30 nm).
-
Use unstained and unlabeled cells as negative controls to set the gates properly.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Protocol
| Reagent | Stock Concentration | Final Concentration |
| EdU | 10 mM | 10 µM |
| This compound | 100 µM | 5 µM |
| Copper(II) Sulfate | 100 mM | 2 mM |
| Sodium Ascorbate | 500 mM | 25 mM |
Table 2: Recommended Reagent Concentrations for SPAAC Protocol
| Reagent | Stock Concentration | Final Concentration |
| Ac₄ManNAz | 10 mM | 10-50 µM |
| DBCO-Fluorescein | 1-10 mM | 10-50 µM |
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | Inefficient metabolic labeling | Optimize precursor concentration and incubation time.[9] |
| Inefficient click reaction | Ensure freshness of reducing agent (CuAAC). Increase fluorophore concentration or incubation time. | |
| Incorrect instrument settings | Verify correct laser and filter setup for fluorescein.[9] | |
| High Background | Non-specific binding of fluorophore | Increase the number of wash steps. Include a blocking step with BSA. |
| Cell autofluorescence | Use a brighter fluorophore or perform spectral unmixing if available.[9] | |
| High Cell Death | Toxicity of reagents | Titrate copper and ligand concentrations (CuAAC). Handle cells gently during washes.[4][9] |
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Sample Preparation in Fluorescence Microscopy using Fluorescein-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-azide is a versatile fluorescent probe widely used for the visualization of biomolecules in cells and tissues through a bioorthogonal chemical reaction known as "click chemistry".[1][2][3] This method allows for the specific and efficient labeling of target molecules, such as proteins, nucleic acids, and glycans, that have been metabolically incorporating a corresponding alkyne-modified precursor.[3][4] The high quantum yield and photostability of fluorescein (B123965) make it an excellent choice for various fluorescence microscopy applications, including live-cell imaging and high-content screening in drug discovery.[2][5][6]
These application notes provide detailed protocols for sample preparation for fluorescence microscopy using this compound, focusing on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Principle of this compound Labeling
The core principle involves a two-step process:
-
Metabolic Labeling: Cells are incubated with a bio-inert metabolic precursor containing an alkyne group. This precursor is incorporated into newly synthesized biomolecules (e.g., amino acids for proteins, nucleosides for DNA, or sugars for glycans).[4]
-
Click Chemistry Reaction: After metabolic labeling, the cells are fixed, permeabilized, and then treated with this compound. In the presence of a copper(I) catalyst, the azide (B81097) group of the fluorescein molecule specifically and covalently reacts with the alkyne group on the modified biomolecule, forming a stable triazole linkage and rendering the target fluorescent.[3][7]
Data Presentation
Table 1: Spectral Properties of Fluorescein and Common Counterstains
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Common Application |
| Fluorescein (FITC/FAM) | ~495 | ~520 | >0.9 | Labeling of target biomolecules |
| DAPI | ~358 | ~461 | ~0.9 | Nuclear counterstain (fixed cells) |
| Hoechst 33342 | ~350 | ~461 | ~0.4 | Nuclear counterstain (live and fixed cells) |
| Propidium Iodide | ~535 | ~617 | ~0.1 | Nuclear counterstain (dead cells) |
Data compiled from various sources. Quantum yield can vary with environmental conditions.[2][5]
Table 2: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Concentration | Typical Incubation Time | Notes |
| Metabolic Labeling | Alkyne-modified precursor (e.g., EdU) | 10 - 50 µM | 30 min - 24 h | Optimize for cell type and experimental goal.[7] |
| Fixation | 4% Paraformaldehyde in PBS | 4% | 10 - 20 min | Preserves cellular morphology.[8] |
| Permeabilization | 0.1 - 0.5% Triton X-100 in PBS | 0.1 - 0.5% | 10 - 15 min | Required for intracellular targets.[9][10] |
| Click Reaction: this compound | This compound | 1 - 10 µM | 30 - 60 min | Protect from light. |
| Click Reaction: Copper(II) Sulfate | CuSO₄ | 50 - 250 µM | 30 - 60 min | [11] |
| Click Reaction: Reducing Agent | Sodium Ascorbate (B8700270) | 1 - 5 mM | 30 - 60 min | Prepare fresh.[11] |
These are starting recommendations. Optimal conditions should be determined experimentally for each cell type and application.
Experimental Protocols
Protocol 1: Labeling of Nascent DNA in Proliferating Cells using EdU and this compound
This protocol describes the detection of newly synthesized DNA in cultured cells by incorporating the alkyne-modified thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), followed by a click reaction with this compound.[7]
Materials:
-
Adherent cells cultured on sterile coverslips (#1.5 thickness recommended)[8]
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS
-
Click Reaction Buffer (prepare fresh):
-
100 mM Tris-HCl, pH 8.5
-
1 mM CuSO₄
-
100 mM Sodium Ascorbate
-
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
To the cell culture medium, add EdU to a final concentration of 10 µM.
-
Incubate the cells for a desired period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow for EdU incorporation into newly synthesized DNA.
-
-
Fixation:
-
Remove the culture medium and wash the cells twice with PBS.
-
Add the Fixation Solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the Permeabilization Solution and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For each coverslip (e.g., in a 24-well plate), prepare ~200 µL. Add the following components in order:
-
188 µL of 100 mM Tris-HCl, pH 8.5
-
2 µL of 50 mM CuSO₄ (final concentration 500 µM)
-
8 µL of 1 M Sodium Ascorbate (final concentration 40 mM)
-
2 µL of 1 mM this compound (final concentration 10 µM)
-
-
Remove the PBS from the cells and add the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate filter sets for fluorescein (e.g., excitation ~495 nm, emission ~520 nm) and the chosen nuclear counterstain.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling biomolecules using this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.
Troubleshooting and Considerations
-
High Background: Insufficient washing steps can lead to high background fluorescence. Ensure thorough washing after fixation, permeabilization, and the click reaction.[10] Blocking with a protein solution like BSA or serum after permeabilization can also help reduce non-specific binding of the fluorescent probe.[10]
-
No or Weak Signal: This could be due to several factors:
-
Inefficient metabolic labeling: Optimize the concentration of the alkyne-modified precursor and the incubation time.
-
Degraded reagents: Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
-
Photobleaching: Minimize exposure of the sample to excitation light and use an antifade mounting medium.[12]
-
-
Cell Morphology Issues: Harsh fixation or permeabilization can damage cells. Optimize the concentration and incubation time of the fixative and permeabilizing agent. For sensitive samples, consider alternative fixation methods.[8]
-
Live-Cell Imaging: While this protocol is for fixed cells, live-cell imaging with this compound is possible using copper-free click chemistry reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the cytotoxicity associated with copper catalysts.[4][13]
By following these protocols and considering the key variables, researchers can effectively utilize this compound for robust and specific fluorescent labeling of biomolecules for a wide range of microscopy-based applications in biological research and drug development.
References
- 1. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 3. interchim.fr [interchim.fr]
- 4. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Sample preparation | Cell Sciences Imaging Facility (CSIF) [microscopy.stanford.edu]
- 9. cqscopelab.com [cqscopelab.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. medchemexpress.com [medchemexpress.com]
Illuminating Biological Processes In Vivo: Application Notes and Protocols for Fluorescein-Azide Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of fluorescein-azide probes in in vivo imaging. These probes, in conjunction with bioorthogonal click chemistry, offer a powerful tool for visualizing and quantifying a wide range of biological molecules and processes within a living organism.
Introduction to In Vivo Imaging with this compound Probes
In vivo fluorescence imaging is a non-invasive technique that allows for the visualization of cellular and molecular events in real-time within the context of a whole organism.[1] this compound probes are a class of fluorescent molecules that are instrumental in this field. Their core principle of operation lies in bioorthogonal chemistry, specifically the "click" reaction between an azide (B81097) and an alkyne.[2] This reaction is highly specific and does not interfere with native biological processes.[3][4]
The azide group on the fluorescein (B123965) probe can react with an alkyne-modified biomolecule of interest inside a living animal. This strategy can be implemented in two primary ways:
-
Metabolic Labeling: An unnatural sugar, amino acid, or lipid precursor containing an alkyne group is introduced into the animal.[5] This precursor is then metabolized and incorporated into newly synthesized biomolecules, such as glycans, proteins, or lipids.[4][5][6] Subsequent administration of a this compound probe results in a click reaction at the site of the alkyne-labeled biomolecule, rendering it fluorescent.
-
Pre-targeting: A targeting moiety, such as an antibody or a small molecule, functionalized with an alkyne group is administered first. This targeting molecule is allowed to accumulate at a specific site, for instance, a tumor.[7] After unbound targeting molecules have cleared from circulation, the this compound probe is administered and rapidly "clicks" onto the alkyne-functionalized targeting molecule at the site of interest, leading to a high-contrast fluorescent signal.[7]
A key advantage of some this compound probes is their fluorogenic nature. These probes are designed to have suppressed fluorescence in their initial state, which dramatically increases upon reaction with an alkyne.[8][9] This "turn-on" mechanism is highly beneficial for in vivo imaging as it minimizes background fluorescence from unbound probes, thus enhancing the signal-to-background ratio without the need for extensive washing steps.[8][9]
Applications in Research and Drug Development
The versatility of this compound probes enables a wide range of applications in both basic research and preclinical drug development:
-
Visualizing Glycan Dynamics: Tracking the spatiotemporal distribution and trafficking of glycans on cell surfaces, which is crucial for understanding development, cell-cell communication, and disease progression.
-
Monitoring Protein Synthesis and Localization: Labeling and visualizing newly synthesized proteins to study proteome dynamics, protein trafficking, and localization in response to various stimuli or therapeutic interventions.[6]
-
Tracking Lipid Metabolism and Signaling: Investigating the localization and trafficking of specific lipid species involved in cellular signaling and membrane dynamics.[10][11]
-
Tumor Targeting and Imaging: Utilizing pre-targeting strategies to specifically label and visualize tumors for diagnostic purposes and to assess the targeting efficiency of novel cancer therapies.[7]
-
Pharmacokinetic and Biodistribution Studies: Non-invasively tracking the distribution, accumulation, and clearance of fluorescently labeled drugs or drug delivery vehicles.[7]
Core Methodologies and Experimental Workflows
Metabolic Labeling Workflow
The metabolic labeling approach involves two key steps: the introduction of a bioorthogonal handle into the biomolecule of interest and the subsequent reaction with the fluorescent probe.
Pre-targeting Workflow
The pre-targeting strategy separates the targeting and imaging steps to improve the signal-to-background ratio.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Transpupillary two-photon in vivo imaging of the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging [thno.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Flash & Click - Powerful tools for investigating lipid signaling in live cells - SiChem [sichem.de]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescein-Azide Labeling of Oligonucleotides and RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-azide has emerged as a critical tool for the fluorescent labeling of biomolecules, particularly oligonucleotides and RNA. Its application through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for attaching the fluorescein (B123965) fluorophore.[1][2][3] This technique is instrumental in a variety of applications, including the visualization of RNA synthesis in cells, tracking drug distribution, and studying biomolecular interactions.[4][5] The high sensitivity and rapid reaction kinetics of click chemistry make it a superior alternative to older methods that relied on radioactive isotopes or cumbersome immunostaining techniques.[2]
These application notes provide detailed protocols for the labeling of oligonucleotides and RNA using this compound, along with key data and visual workflows to guide researchers in their experimental design.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonym(s) | 6-Carboxyfluorescein Azide, 6-FAM azide | [1] |
| Molecular Weight | 458.42 g/mol | [1] |
| Excitation Maximum (λex) | ~494 nm | [6] |
| Emission Maximum (λem) | ~517 nm | [7] |
| Reactive Group | Azide | [1] |
| Reaction Type | Click Chemistry (CuAAC) | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | DMSO, DMF | [8] |
Table 2: Illustrative Performance and Applications
| Application | Labeled Biomolecule | Key Advantages | Potential Insights | Reference |
| RNA Synthesis Monitoring | Newly transcribed RNA | High sensitivity, rapid detection, applicable in whole animals | Real-time tracking of transcription rates in different tissues and cell types. | [4] |
| Viral Infection Studies | Host-cell RNA | Allows for concurrent immunostaining of viral proteins | Quantifying the effect of viral infection on host cell transcription. | [2] |
| Drug Development | Oligonucleotide therapeutics | Real-time imaging of drug distribution and efficacy | Insights into drug pharmacokinetics and pharmacodynamics. | [5][9] |
| Fluorescence In Situ Hybridization (FISH) | Oligonucleotide probes | Improved signal-to-noise ratio, enhanced hybridization efficiency | Visualization and mapping of specific genetic material in cells. | [7] |
Experimental Protocols
Protocol 1: Labeling of Nascent RNA in Cultured Cells using 5-Ethynyluridine (B57126) (EU) and this compound
This protocol describes the metabolic labeling of newly synthesized RNA in cultured cells with 5-ethynyluridine (EU), followed by detection with this compound via a click reaction.[2][4]
Materials:
-
5-Ethynyluridine (EU)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click-iT® Reaction Cocktail (or individual components: CuSO₄, a copper-chelating ligand like THPTA, and a reducing agent like Sodium Ascorbate)[10]
-
Nuclease-free water
Procedure:
-
Cell Culture and EU Incorporation: a. Plate cells at the desired density and allow them to adhere overnight. b. Prepare a stock solution of EU in DMSO. c. Add EU to the cell culture medium to a final concentration of 0.5-1 mM.[2] d. Incubate the cells for the desired pulse duration (e.g., 30 minutes to 24 hours) to allow for EU incorporation into nascent RNA.[4]
-
Cell Fixation and Permeabilization: a. Remove the EU-containing medium and wash the cells three times with PBS.[11] b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[12]
-
Click Reaction: a. Prepare the "Click-it" reaction cocktail. For a 1 mL final volume, add the reagents in the following order in serum-free medium: i. This compound to a final concentration of 5-20 µM.[10] ii. CuSO₄ to a final concentration of 100 µM.[10] iii. Copper ligand (e.g., THPTA) to a final concentration of 200 µM.[10] iv. Freshly prepared Sodium Ascorbate to a final concentration of 500 µM.[10] b. Mix the cocktail gently but thoroughly. c. Remove the permeabilization buffer and wash the cells once with PBS. d. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[10][12]
-
Washing and Imaging: a. Remove the click reaction cocktail and wash the cells once with Click-iT® reaction rinse buffer (if available) or PBS.[12] b. Wash the cells two more times with PBS. c. Mount the coverslips on a microscope slide with an appropriate mounting medium. d. Image the cells using a fluorescence microscope with filters appropriate for fluorescein (Excitation/Emission: ~494/~517 nm).
Protocol 2: Post-synthesis Labeling of Alkyne-Modified Oligonucleotides
This protocol details the labeling of a pre-synthesized oligonucleotide containing a terminal alkyne modification with this compound.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(I) source (e.g., CuSO₄ and a reducing agent like Sodium Ascorbate, or a copper(I) complex)
-
Copper ligand (e.g., THPTA)
-
Nuclease-free water
-
Purification system (e.g., HPLC or gel electrophoresis)
Procedure:
-
Reagent Preparation: a. Prepare a 10 mM stock solution of the alkyne-modified oligonucleotide in nuclease-free water. b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[10] c. Prepare a 50 mM stock solution of CuSO₄ in water.[10] d. Prepare a 250 mM stock solution of Sodium Ascorbate in water (prepare fresh).[10] e. Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.[10]
-
Click Reaction: a. In a microcentrifuge tube, combine the following in order: i. Alkyne-modified oligonucleotide (e.g., 1 nmol) ii. Nuclease-free water to bring the volume to the desired reaction volume. iii. This compound (10-20 fold molar excess). iv. Copper ligand (e.g., THPTA) to a final concentration of 200 µM. v. CuSO₄ to a final concentration of 100 µM. vi. Freshly prepared Sodium Ascorbate to a final concentration of 500 µM. b. Mix the reaction gently and incubate at room temperature for 1-4 hours, protected from light.
-
Purification of the Labeled Oligonucleotide: a. Purify the labeled oligonucleotide from unreacted this compound and reaction components using a suitable method such as HPLC or gel electrophoresis.[7] b. For HPLC purification, a C18 column with a gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer is commonly used.[7] c. Monitor the elution at 260 nm (for the oligonucleotide) and 494 nm (for fluorescein) to identify the labeled product.[7]
-
Quantification and Storage: a. Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.[7] b. The labeling efficiency can be estimated by measuring the absorbance at 494 nm.[7][13] c. Lyophilize the purified probe and store it at -20°C, protected from light.[7]
Mandatory Visualization
Caption: Workflow for Labeling Nascent RNA in Cells.
References
- 1. Fluorescein Azide = 95 1386385-76-7 [sigmaaldrich.com]
- 2. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pnas.org [pnas.org]
- 5. Fluorescein-PEG-azide | AxisPharm [axispharm.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis [jove.com]
- 12. journals.asm.org [journals.asm.org]
- 13. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
High-Content Screening Assays with Fluorescein-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-content screening (HCS) has emerged as a powerful technology in drug discovery and cell biology, enabling the simultaneous measurement of multiple cellular parameters in a high-throughput format. This document provides detailed application notes and protocols for conducting HCS assays using fluorescein-azide, a versatile fluorescent probe for bioorthogonal click chemistry. These assays allow for the quantitative analysis of fundamental cellular processes, including cell proliferation and protein synthesis, providing valuable insights into the mechanism of action of novel compounds and the underlying biology of disease.
This compound is a green-emitting fluorescent dye that can be covalently attached to alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3] This highly specific and efficient reaction allows for the sensitive detection of incorporated alkyne analogs in cellular components like DNA and proteins. The bright and photostable fluorescence of fluorescein (B123965) is compatible with standard FITC/GFP filter sets on HCS imaging platforms.[1]
These application notes will detail two key HCS assays: a cell proliferation assay using 5-ethynyl-2´-deoxyuridine (EdU) and a protein synthesis assay using L-azidohomoalanine (AHA). For each assay, we provide a theoretical background, detailed experimental protocols, data presentation in tabular format, and diagrams to visualize workflows and relevant signaling pathways.
Application 1: High-Content Cell Proliferation Assay using EdU and this compound
Principle
This assay quantifies cell proliferation by detecting newly synthesized DNA. EdU, a nucleoside analog of thymidine, is incorporated into DNA during the S-phase of the cell cycle.[2][4] The alkyne group on the EdU molecule then serves as a handle for covalent labeling with a this compound probe via a click reaction. The intensity of the fluorescein signal within the nucleus is directly proportional to the amount of DNA synthesis, allowing for the identification and quantification of proliferating cells. This method is a robust alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus better-preserving cell morphology and epitope integrity for multiplexing with immunofluorescence.[4]
Experimental Protocol
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2´-deoxyuridine (EdU) solution (e.g., 10 mM in DMSO)
-
This compound (or other Alexa Fluor 488 Azide equivalent)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction buffer (or equivalent)
-
Copper (II) Sulfate (CuSO₄) solution
-
Click-iT® EdU buffer additive (reducing agent, e.g., ascorbic acid)
-
DNA counterstain (e.g., Hoechst 33342 or DAPI)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom imaging plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay. Incubate overnight under standard cell culture conditions.
-
Compound Treatment (Optional): Treat cells with compounds of interest at various concentrations and for the desired duration.
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM. Incubate for a period appropriate for the cell type's doubling time (e.g., 1-2 hours for rapidly dividing cells).
-
Fixation: Gently aspirate the medium and add 100 µL of fixative solution to each well. Incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash each well twice with 100 µL of PBS.
-
Permeabilization: Aspirate the PBS and add 100 µL of permeabilization buffer to each well. Incubate for 20 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash each well twice with 100 µL of PBS.
-
Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail for one well includes reaction buffer, CuSO₄, this compound, and a reducing agent. Add 50 µL of the reaction cocktail to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction cocktail and wash each well once with a wash buffer (e.g., PBS with 3% BSA), followed by two washes with PBS.
-
DNA Counterstaining: Add 100 µL of a DNA counterstain solution (e.g., Hoechst 33342 at 1 µg/mL in PBS) to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Final Wash: Aspirate the counterstain solution and wash each well twice with 100 µL of PBS. Leave the final 100 µL of PBS in the wells for imaging.
-
Image Acquisition and Analysis: Acquire images on a high-content imaging system using appropriate filter sets for the fluorescein probe (e.g., FITC) and the DNA counterstain (e.g., DAPI). Analyze the images to identify nuclei based on the counterstain and quantify the integrated intensity of the fluorescein signal within each nucleus.
Data Presentation
The following tables provide representative quantitative data obtained from EdU cell proliferation HCS assays.
Table 1: Cell Cycle Distribution Analysis of Leukemia Cell Lines Treated with Nocodazole. [5]
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| SEM | Control (DMSO) | 46.4 | 42.6 | 11.0 |
| Nocodazole (20 ng/ml) | 19.0 | 27.5 | 53.5 | |
| Nocodazole (40 ng/ml) | 11.2 | 20.9 | 67.9 | |
| Nocodazole (100 ng/ml) | 12.1 | 27.0 | 61.0 | |
| TIB-202 | Control (DMSO) | 40.4 | 46.8 | 12.8 |
| Nocodazole (20 ng/ml) | 12.9 | 24.0 | 63.1 | |
| Nocodazole (40 ng/ml) | 4.7 | 20.9 | 74.4 |
Table 2: EC50 Values of Common Cell Cycle Inhibitors.
| Compound | Mechanism of Action | Cell Line | EC50 Value |
| Aphidicolin | DNA polymerase inhibitor (G1/S arrest) | HCT-116 | ~5-10 µM |
| Nocodazole | Microtubule polymerization inhibitor (G2/M arrest) | HeLa | ~50-100 nM |
| RAD001 (Everolimus) | mTOR inhibitor | HCC-1419 | 25.17 µM ± 1.14 µM[6] |
| BT-474 | 23.27 µM ± 0.29 µM[6] | ||
| MDA-MB-468 | 50.65 µM ± 3.64 µM[6] | ||
| MDA-MB-231 | 72.02 µM ± 0.26 µM[6] |
Mandatory Visualizations
Caption: High-Content Screening Workflow for Cell Proliferation Assay.
Caption: Mechanism of Click Chemistry for EdU Detection.
References
Application Notes and Protocols for Real-Time Biomolecule Tracking with Fluorescein-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescein-azide for the real-time tracking of biomolecules in living systems. The protocols leverage the principles of bioorthogonal chemistry, specifically the highly efficient and specific "click chemistry" reaction between an azide (B81097) and an alkyne.[1][2] This technology allows for the precise labeling and visualization of various biomolecules, including proteins, glycans, and lipids, without perturbing their natural function.[3][4][5]
Introduction to this compound Labeling
This compound is a versatile tool for fluorescently labeling biomolecules that have been metabolically tagged with an alkyne group.[6] The core of this technique lies in a two-step process:
-
Metabolic Labeling: Cells are incubated with a modified version of a metabolic precursor (e.g., an amino acid, sugar, or fatty acid) that contains a bioorthogonal alkyne functional group. This alkyne-modified precursor is incorporated into newly synthesized biomolecules through the cell's natural metabolic pathways.[7][8]
-
Click Chemistry Reaction: The alkyne-tagged biomolecules are then covalently labeled with this compound through a highly specific and efficient click chemistry reaction.[1][9] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[10]
This method offers significant advantages over traditional labeling techniques like fluorescent protein fusions, as it allows for the study of global cellular processes and avoids the genetic manipulation of the target protein.[5][11]
Key Applications
The versatility of this compound labeling lends itself to a wide array of applications in research and drug development:
-
Visualizing Newly Synthesized Proteins: By using an alkyne-modified amino acid analog, researchers can specifically label and track newly synthesized proteins in real-time, providing insights into protein dynamics, localization, and turnover.[8][11]
-
Imaging Glycan Dynamics: Alkyne-modified sugars can be incorporated into cellular glycans, which can then be visualized with this compound to study their trafficking and distribution on the cell surface and within organelles.[4][12][13][14][15]
-
Tracking Lipids: The incorporation of alkyne-containing fatty acids allows for the fluorescent labeling and tracking of lipids, enabling the study of lipid metabolism and transport.[3]
-
Drug Development and Delivery: this compound can be used to track the cellular uptake and distribution of alkyne-modified drug candidates or drug delivery vehicles.[16][17]
-
High-Content Screening: The robust and specific nature of the labeling makes it suitable for high-throughput screening assays to assess the effects of compounds on various cellular processes.[6]
Quantitative Data
The selection of a fluorescent probe is critical for successful imaging experiments. The following tables summarize key quantitative parameters for fluorescein-based dyes and the efficiency of click chemistry reactions.
Table 1: Photophysical Properties of Fluorescein (B123965)
| Property | Value | Reference |
| Excitation Maximum (nm) | ~495 | [6][18] |
| Emission Maximum (nm) | ~520 | [6][18] |
| Quantum Yield (Φ) | ~0.90 | [18] |
| Relative Photostability | Low to Moderate | [18] |
Table 2: Click Chemistry Reaction Parameters
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
| Reaction Rate | Very Fast | Fast | [19][20] |
| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible | [3][11][19] |
| Cellular Context | Fixed cells, in vitro | Live cells, in vivo | [11][20] |
| Reaction Efficiency | >95% for small molecules | High | [18] |
Experimental Protocols
The following are generalized protocols for labeling biomolecules in mammalian cells using this compound. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Metabolic Labeling of Proteins with an Alkyne-Modified Amino Acid
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, L-homopropargylglycine (HPG), into newly synthesized proteins.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
L-homopropargylglycine (HPG) (stock solution in DMSO or water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture mammalian cells to the desired confluency in a suitable culture vessel (e.g., coverslips for microscopy).
-
Prepare the HPG labeling medium by supplementing the complete culture medium with HPG to a final concentration of 25-50 µM.
-
Remove the existing culture medium from the cells and wash once with warm PBS.
-
Add the HPG labeling medium to the cells and incubate for the desired pulse duration (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The length of incubation will determine the population of proteins labeled.
-
After the incubation, proceed immediately to the fixation and click chemistry labeling steps.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
This protocol is suitable for labeling alkyne-modified biomolecules in fixed cells. The copper catalyst can be toxic to live cells.[3]
Materials:
-
Alkyne-labeled cells on coverslips
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)
-
Sodium ascorbate (B8700270) (freshly prepared stock solution in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (stock solution in DMSO/water)
-
DNA counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Wash the alkyne-labeled cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix the following in order:
-
PBS (to final volume)
-
This compound (final concentration 2-10 µM)
-
CuSO₄ (final concentration 100-200 µM)
-
TBTA or THPTA (final concentration 500 µM - 1 mM)
-
Sodium ascorbate (final concentration 2.5-5 mM)
-
Note: Add the sodium ascorbate last to initiate the reaction.
-
-
Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation: ~495 nm, Emission: ~520 nm).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This copper-free click chemistry method is ideal for labeling biomolecules in living cells.[11][19] It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), which reacts spontaneously with azides. For this protocol, the metabolic label would be an azide, and the fluorescent probe would be a fluorescein-alkyne (e.g., fluorescein-DBCO). The reverse is also possible if an alkyne metabolic label is used with an azide-functionalized strained cyclooctyne.
Materials:
-
Azide-labeled live cells
-
Live-cell imaging medium
-
Fluorescein-DBCO (stock solution in DMSO)
-
Hoechst 33342 (optional, for live-cell nuclear staining)
Procedure:
-
Wash the azide-labeled cells twice with warm live-cell imaging medium.
-
Prepare the labeling solution by diluting fluorescein-DBCO in the live-cell imaging medium to a final concentration of 5-20 µM.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.
-
(Optional) Add a live-cell nuclear stain like Hoechst 33342 for the last 10 minutes of incubation.
-
Wash the cells three times with warm live-cell imaging medium.
-
Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
Visualizations
The following diagrams illustrate the key workflows and principles described in these application notes.
Caption: General workflow for bioorthogonal labeling of biomolecules.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Caption: Experimental workflow for live-cell imaging using SPAAC.
References
- 1. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pnas.org [pnas.org]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioorthogonal Chemistries for Labeling Living Systems [escholarship.org]
- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescein-PEG-azide | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Application Notes and Protocols for Fluorescein-Azide Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of fluorescein-azide to antibodies, a critical process for the development of fluorescently labeled antibodies for various research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and ELISAs. The primary method detailed is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that is highly efficient and proceeds under mild, aqueous conditions, making it ideal for sensitive biological molecules like antibodies.
Introduction
Fluorescently labeling antibodies allows for the specific detection and visualization of target antigens. The conjugation of fluorescein (B123965), a widely used green fluorescent dye, to an antibody can be achieved through various chemical strategies. This document focuses on the use of a fluorescein derivative containing an azide (B81097) group. This azide moiety can be covalently linked to an antibody that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via SPAAC. This copper-free click reaction is advantageous as it avoids the potential for protein denaturation that can be caused by the copper catalyst used in the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]
The overall workflow involves two main stages:
-
Antibody Modification: Introduction of a DBCO group onto the antibody, typically by reacting lysine (B10760008) residues with a DBCO-NHS ester.
-
Fluorophore Conjugation: Reaction of the DBCO-modified antibody with this compound to form a stable triazole linkage.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the SPAAC-based conjugation of this compound to antibodies. These values are starting points and may require optimization for specific antibodies and applications.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. Ensure antibody is in an amine-free buffer (e.g., PBS).[4] |
| DBCO-NHS Ester Molar Excess | 20 - 30 fold | Molar excess over the antibody.[4][5] |
| This compound Molar Excess | 2 - 4 fold | Molar excess over the DBCO-functionalized antibody.[4][5] |
| Reaction Solvent (DMSO/DMF) | < 20% of total volume | Anhydrous DMSO or DMF is used to dissolve the DBCO-NHS ester and this compound.[4][5] |
| Incubation Time (DBCO Activation) | 60 minutes | At room temperature.[4][5] |
| Incubation Time (SPAAC) | 2 - 4 hours at RT or overnight at 4°C | Longer incubation times can increase conjugation efficiency.[4][5] |
| Quenching Agent | 100 mM Tris or Glycine | To quench unreacted DBCO-NHS ester.[4][6] |
| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis | To remove unreacted fluorophore and other small molecules.[7] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the labeling of an antibody with this compound using SPAAC.
I. Pre-Conjugation Antibody Preparation
For successful labeling, it is critical to start with a purified antibody solution free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the DBCO-NHS ester.[5][8]
-
Materials:
-
Purified antibody (0.5 - 2 mg)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Spin desalting columns or dialysis cassettes (10-14 kDa MWCO)
-
Protein concentrators (e.g., Amicon Ultra with 10K or 100K MWCO)[5]
-
-
Protocol:
-
If the antibody solution contains interfering substances, perform a buffer exchange into PBS. This can be done using a spin desalting column or by dialysis.
-
If necessary, concentrate the antibody to 1-10 mg/mL using a protein concentrator.
-
Determine the final antibody concentration using a spectrophotometer at 280 nm or a protein assay like the Bradford assay.
-
II. Antibody Activation with DBCO-NHS Ester
This step introduces the DBCO moiety to the antibody.
-
Materials:
-
Prepared antibody solution
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
-
Protocol:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[4][5]
-
Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[4][5] Ensure the final DMSO concentration does not exceed 20% of the total reaction volume.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.[4][5]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to neutralize any unreacted DBCO-NHS ester.[6]
-
Incubate for an additional 15 minutes at room temperature.[5][6]
-
Remove the unreacted DBCO-NHS ester and quenching agent by passing the reaction mixture through a desalting column equilibrated with PBS.
-
III. Conjugation of this compound to DBCO-Activated Antibody (SPAAC)
This is the click chemistry reaction that attaches the fluorescein to the antibody.
-
Materials:
-
DBCO-activated antibody
-
This compound
-
Anhydrous DMSO or DMF
-
-
Protocol:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add a 2-4 fold molar excess of the this compound stock solution to the DBCO-activated antibody solution.[4][5]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4][5] The reaction should be protected from light.
-
IV. Purification of the Labeled Antibody
Purification is necessary to remove any unconjugated this compound.
-
Materials:
-
Desalting column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
-
Protocol:
-
Size-Exclusion Chromatography (Desalting Column):
-
Equilibrate the desalting column with PBS according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the column.
-
Collect the fractions. The labeled antibody, which is larger, will elute in the void volume, while the smaller, unconjugated this compound will be retained. The yellow-orange color of fluorescein can help in tracking the labeled antibody.[7]
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette.
-
Dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
-
-
V. Characterization of the Conjugate
-
Degree of Labeling (DOL): The DOL, or the average number of fluorescein molecules per antibody, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the excitation maximum of fluorescein (~494 nm). The DOL can be calculated using the Beer-Lambert law and requires the molar extinction coefficients of the antibody and the fluorophore. An optimal DOL for most antibodies is typically between 2 and 10.[9]
-
Functional Analysis: The functionality of the labeled antibody should be assessed to ensure that the conjugation process has not compromised its antigen-binding affinity. This can be evaluated using techniques such as ELISA or flow cytometry.
Alternative Method: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While SPAAC is generally preferred for antibody conjugation, CuAAC can also be employed.[] This method typically involves reacting an alkyne-modified antibody with this compound in the presence of a copper(I) catalyst. The copper(I) is usually generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11] Ligands such as THPTA or TBTA are often included to stabilize the copper(I) and protect the antibody from oxidative damage.[2][11] However, care must be taken as the copper catalyst can lead to protein aggregation and loss of function.[1]
Visualizations
Caption: Experimental workflow for this compound conjugation to antibodies via SPAAC.
Caption: Chemical pathway for antibody labeling using DBCO activation and SPAAC.
References
- 1. lifetein.com [lifetein.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. colibri-cytometry.com [colibri-cytometry.com]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Copper-Catalyzed vs. Copper-Free Click Chemistry for Fluorescein-Azide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Choosing the Right "Click" for Your Fluorescent Labeling Needs
Click chemistry has revolutionized the field of bioconjugation, offering a highly efficient and specific method for covalently linking molecules. The two most prominent forms of this powerful reaction are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] Both pathways form a stable triazole linkage between an azide (B81097) and an alkyne, yet their distinct mechanisms, kinetics, and biocompatibility present a critical choice for researchers, particularly when labeling with sensitive fluorophores like fluorescein-azide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Classic" Click Reaction
CuAAC, often referred to as the quintessential "click chemistry" reaction, utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, such as this compound.[2] This method is characterized by its rapid reaction rates and high yields, making it an excellent choice for a wide range of in vitro applications, including the labeling of proteins, nucleic acids, and other biomolecules.[2][3] The reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. However, the requirement of a copper catalyst can be a significant drawback for in vivo or live-cell applications due to the inherent cytotoxicity of copper ions.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The "Copper-Free" Alternative
To address the cytotoxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This "copper-free" click chemistry utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide without the need for a metal catalyst.[1][4] The driving force for this reaction is the release of ring strain in the cyclooctyne. SPAAC is highly bioorthogonal, making it the preferred method for labeling molecules in living systems.[4] While generally slower than CuAAC, the reaction kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.[5]
Data Presentation: A Quantitative Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison of these two powerful bioconjugation methods.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[2] | High, suitable for in vivo and live-cell applications.[1] |
| Second-Order Rate Constant (k₂) | ~1 - 100 M⁻¹s⁻¹ (dependent on ligand and conditions)[2] | ~0.1 - 1.0 M⁻¹s⁻¹ (with DBCO and benzyl (B1604629) azide)[6] |
| Reaction Time | Typically 30 minutes to 4 hours.[2] | Typically 1 to 24 hours.[3] |
| Regioselectivity | Highly regioselective (1,4-isomer). | Not regioselective (mixture of regioisomers). |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
| Common Applications | In vitro bioconjugation, material science, proteomics.[3][7] | Live-cell imaging, in vivo labeling, drug delivery.[4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed (CuAAC) Labeling of an Alkyne-Modified Protein with this compound
This protocol describes a general procedure for the copper(I)-catalyzed reaction between an alkyne-modified protein and this compound.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound (e.g., 6-FAM Azide) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (500 mM in water, freshly prepared)
-
Desalting column for protein purification
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a 5- to 10-fold molar excess over the protein.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purify the fluorescein-labeled protein from excess reagents using a desalting column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~495 nm (for fluorescein).
Protocol 2: Copper-Free (SPAAC) Labeling of an Azide-Modified Protein with a Fluorescein-DBCO Conjugate
This protocol outlines a general procedure for the strain-promoted reaction between an azide-modified protein and a fluorescein-DBCO conjugate.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Fluorescein-DBCO stock solution (10 mM in DMSO)
-
Desalting column for protein purification
Procedure:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Add the Fluorescein-DBCO stock solution to the protein solution to achieve a 2- to 5-fold molar excess over the protein.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Monitor the reaction progress by analyzing small aliquots via SDS-PAGE with in-gel fluorescence scanning.
-
Once the reaction is complete, purify the fluorescein-labeled protein from unreacted Fluorescein-DBCO using a desalting column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~495 nm (for fluorescein).
Mandatory Visualizations
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Fluorescein-Azide Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and efficient labeling of proteins is a cornerstone of modern biological research and drug development. The use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized bioconjugation.[1][2] These reactions allow for the precise attachment of reporter molecules, such as fluorescein-azide, to proteins containing a bioorthogonal alkyne handle.[1][2] Following the labeling reaction, a critical step is the purification of the fluorescently labeled protein to remove unreacted dye, catalysts, and other reagents that can interfere with downstream applications.[3][4] This document provides detailed application notes and protocols for the purification of this compound labeled proteins.
Principle of Purification
The purification strategy aims to separate the larger, labeled protein from smaller molecules like excess this compound, copper catalysts (in the case of CuAAC), and ligands. The primary methods employed are size-exclusion chromatography (SEC) and dialysis, both of which separate molecules based on their size.[5][6]
Pre-Purification Considerations: The Labeling Reaction
For successful purification, it is essential to start with an efficient and clean labeling reaction. Key parameters for the click chemistry reaction are summarized below.
Table 1: Recommended Reaction Conditions for Protein Labeling via Click Chemistry
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Protein Concentration | 1-10 µM in an appropriate buffer (e.g., PBS)[3] | 1-10 µM in an appropriate buffer (e.g., PBS)[7] |
| This compound Concentration | 10- to 100-fold molar excess over the protein[3] | 2- to 5-fold molar excess over the protein |
| Catalyst | Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate)[3][8] | Not required[1] |
| Ligand | Copper-chelating ligand (e.g., TBTA, THPTA) to stabilize Cu(I)[3][8] | Not required |
| Reaction Buffer | Amine-free buffers such as phosphate-buffered saline (PBS) are recommended. Buffers containing primary amines, like Tris, should be avoided as they can inhibit the CuAAC reaction.[1] | Amine-free buffers such as phosphate-buffered saline (PBS) are recommended.[7] |
| Reaction Time & Temperature | 1-4 hours at room temperature or 12-16 hours at 4°C for sensitive proteins.[8] | 1-2 hours at room temperature.[7] |
| Quenching | Not typically required before purification. | Not required before purification. |
Note: The optimal conditions may vary depending on the specific protein and should be empirically determined.
Experimental Protocols
Following the labeling reaction, it is crucial to purify the protein conjugate. Below are detailed protocols for the most common purification methods.
Protocol 1: Purification using Size-Exclusion Chromatography (Desalting Column)
Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin.[9][10] Larger molecules, such as the labeled protein, are excluded from the pores and elute first, while smaller molecules, like unreacted dye and salts, enter the pores and elute later.[9][10] This method is rapid and efficient for buffer exchange and removal of small molecule contaminants.[11]
Materials:
-
Labeled protein reaction mixture
-
Pre-packed desalting column (e.g., with a molecular weight cutoff (MWCO) suitable for the protein of interest)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)[6]
-
Collection tubes
-
Centrifuge (for spin columns)
Procedure:
-
Column Preparation:
-
Remove the column's bottom closure and place it in a collection tube.
-
If using a spin column, centrifuge according to the manufacturer's instructions to remove the storage buffer.
-
-
Column Equilibration:
-
Add the desired equilibration buffer to the column.
-
Allow the buffer to drain by gravity or centrifuge as per the manufacturer's protocol.
-
Repeat this step 2-3 times to ensure the column is fully equilibrated with the desired buffer.[6]
-
-
Sample Application:
-
Discard the flow-through from the final equilibration step and place the column in a new, clean collection tube.
-
Slowly apply the protein labeling reaction mixture to the center of the resin bed. Avoid disturbing the resin.
-
-
Elution:
-
For gravity-flow columns, allow the sample to enter the resin bed completely, then add elution buffer and begin collecting fractions.
-
For spin columns, centrifuge the column according to the manufacturer's instructions. The eluate will contain the purified, labeled protein.
-
-
Analysis:
-
The purified protein is now in the collection tube, while the unconjugated dye and other small molecules remain in the column resin.
-
Monitor the elution profile by measuring the absorbance of the fractions at 280 nm (for protein) and the absorbance maximum of fluorescein (B123965) (around 494 nm).
-
Protocol 2: Purification using Dialysis
Dialysis is a technique that separates molecules in a solution based on differences in their diffusion rates through a semi-permeable membrane. The labeled protein is retained within the dialysis tubing or cassette, while smaller molecules like excess dye and salts diffuse out into a larger volume of dialysis buffer.
Materials:
-
Labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4), at least 200-500 times the sample volume
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane:
-
Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions.
-
-
Load Sample:
-
Secure one end of the tubing with a clip.
-
Pipette the labeled protein solution into the tubing, leaving some space at the top for headspace.
-
Remove excess air and seal the other end with a second clip.
-
-
Dialysis:
-
Immerse the sealed tubing in a beaker containing a large volume of cold dialysis buffer (4°C).
-
Place the beaker on a stir plate and stir gently to facilitate diffusion.
-
-
Buffer Exchange:
-
Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of small molecular weight contaminants. A common schedule is to change the buffer after 4 hours, then 8 hours, and then overnight.
-
-
Sample Recovery:
-
Carefully remove the tubing from the buffer and wipe the outside.
-
Open one end and pipette the purified protein solution into a clean tube.
-
Special Consideration for CuAAC: Removal of Copper
The copper(I) catalyst used in CuAAC can be cytotoxic and may need to be removed for downstream cellular applications.[1] While dialysis and SEC can reduce the copper concentration, the use of a copper chelator may be necessary for complete removal.
Methods for Copper Removal:
-
Chelating Resins: Resins such as Chelex® can be used to specifically bind and remove copper ions from the solution.
-
EDTA Dialysis: Including a low concentration of EDTA (e.g., 1-5 mM) in the dialysis buffer can help to chelate and remove copper ions. However, be cautious as EDTA can also affect metalloproteins.
Data Presentation
Table 2: Comparison of Purification Methods
| Feature | Size-Exclusion Chromatography (Desalting Column) | Dialysis |
| Principle | Separation based on molecular size and passage through a porous resin.[9] | Separation based on differential diffusion across a semi-permeable membrane. |
| Speed | Rapid (minutes to an hour). | Slow (24-48 hours). |
| Sample Volume | Best for small to medium volumes. | Suitable for a wide range of volumes. |
| Dilution of Sample | Can result in some sample dilution. | Minimal dilution, can concentrate the sample slightly. |
| Efficiency | Highly efficient for removing small molecules. | Very efficient for removing small molecules with sufficient buffer changes. |
| Throughput | High, especially with spin columns. | Low. |
Visualization of Workflows and Principles
Experimental Workflow for Protein Labeling and Purification
Caption: Workflow for labeling and purification.
Principle of Size-Exclusion Chromatography
Caption: Principle of Size-Exclusion Chromatography.
Troubleshooting
Table 3: Common Issues and Solutions in Purification
| Problem | Possible Cause | Suggested Solution |
| Low recovery of labeled protein | - Protein precipitation during labeling or purification.- Non-specific binding to the column or dialysis membrane. | - Optimize labeling conditions (e.g., lower temperature).- Ensure buffer compatibility and consider using a different purification matrix or membrane material. |
| Presence of free dye after purification | - Inefficient removal by SEC or dialysis.- Aggregation of the dye. | - Increase the number of buffer exchanges in dialysis.- Use a longer SEC column or a resin with a smaller pore size.- Centrifuge the sample before purification to remove aggregates. |
| Protein aggregation | - High degree of labeling.- Inappropriate buffer conditions. | - Reduce the molar excess of the fluorescent dye during labeling.- Optimize buffer pH and ionic strength. |
| Loss of protein activity | - Denaturation during labeling or purification.- Interference from the fluorescent label. | - Perform labeling and purification at 4°C.- Ensure the labeling site is not at or near an active site. |
| Residual copper (CuAAC) | - Incomplete removal during purification. | - Use a copper-chelating resin.- Include EDTA in the dialysis buffer. |
Conclusion
The successful purification of this compound labeled proteins is critical for obtaining reliable and reproducible results in downstream applications. By carefully selecting the appropriate purification method and optimizing the protocol, researchers can ensure the removal of unwanted contaminants, leading to high-quality protein conjugates. Both size-exclusion chromatography and dialysis are effective methods, with the choice depending on factors such as sample volume, required speed, and the specific experimental needs.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 6. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. goldbio.com [goldbio.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
Quantifying the Labeling Efficiency of Fluorescein-Azide for Precise Bioconjugation
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescein-azide is a versatile fluorescent probe widely used for the specific labeling of biomolecules through "click chemistry."[1][2] This bioorthogonal reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enables the covalent attachment of fluorescein (B123965) to alkyne-modified proteins, nucleic acids, or other molecules with high efficiency and specificity under mild, aqueous conditions.[3][4] The resulting fluorescently labeled biomolecules are invaluable tools for a wide range of applications, including cellular imaging, flow cytometry, and fluorescence-based assays.[2][5]
Accurately quantifying the labeling efficiency, expressed as the Degree of Labeling (DOL), is critical for ensuring experimental reproducibility and optimizing assay performance.[6][7] The DOL represents the average number of dye molecules conjugated to each biomolecule.[8] An optimal DOL maximizes the fluorescent signal while avoiding issues such as fluorescence quenching, which can occur at high labeling densities, and potential disruption of the biomolecule's function.[9][10] This document provides detailed protocols for performing the this compound labeling reaction and for quantifying the DOL using UV-Vis spectrophotometry.
Principle of Labeling
The labeling process involves a two-step approach. First, the target biomolecule is metabolically, enzymatically, or chemically modified to incorporate an alkyne group. Subsequently, the alkyne-modified biomolecule is reacted with this compound via a click reaction. In the presence of a copper(I) catalyst, the azide (B81097) group of the fluorescein molecule and the terminal alkyne on the biomolecule undergo a cycloaddition reaction to form a stable triazole linkage.[3][4]
Quantitative Data for this compound and Labeled Conjugates
The following table summarizes key quantitative data for this compound and parameters required for calculating the Degree of Labeling.
| Parameter | Value | Method of Determination |
| This compound (5-FAM isomer) | ||
| Molecular Weight | ~458.4 g/mol | Calculation |
| Excitation Maximum (λex) | ~494 nm | UV-Vis Spectroscopy[5] |
| Emission Maximum (λem) | ~520 nm | Fluorescence Spectroscopy[2] |
| Molar Extinction Coefficient (ε) at λex | ~75,000 - 83,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy[8][11] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | Comparative method using a standard[11][12] |
| Protein (Example: IgG) | ||
| Molar Extinction Coefficient (ε) at 280 nm | ~210,000 M⁻¹cm⁻¹ | Calculation/Reference[7] |
| Correction Factor (CF₂₈₀) for Fluorescein | ||
| CF₂₈₀ (A₂₈₀/A₄₉₅) | ~0.35 | UV-Vis Spectroscopy[6] |
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound (CuAAC)
This protocol describes the copper-catalyzed "click" reaction to conjugate this compound to a protein previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 50 mM in water)[13]
-
Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (optional, to reduce copper toxicity)[14]
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette) to remove excess dye[7]
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mM).[15]
-
Prepare a fresh solution of sodium ascorbate.
-
-
Set up the Reaction:
-
In a reaction tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point is a 3-10 fold molar excess of the dye.[13]
-
If using a ligand, pre-mix the CuSO₄ and ligand solutions.[9]
-
Add the CuSO₄ solution (with or without ligand) to the protein/azide mixture.
-
-
Initiate the Reaction:
-
To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution.[9]
-
-
Incubation:
-
Purification:
Protocol 2: Quantifying Labeling Efficiency (Degree of Labeling) by UV-Vis Spectrophotometry
This protocol details the determination of the DOL for a fluorescein-labeled protein using absorbance measurements. The principle relies on the Beer-Lambert law.[6]
Materials:
-
Purified fluorescein-labeled protein conjugate in a suitable buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 280 nm and ~495 nm (the λmax of fluorescein).[6]
-
-
Blank Measurement:
-
Fill a quartz cuvette with the buffer used to dissolve the protein conjugate.
-
Zero the spectrophotometer at both 280 nm and 495 nm using this blank.[6]
-
-
Sample Measurement:
-
Transfer the purified labeled protein solution to a clean quartz cuvette.
-
Record the absorbance at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).
-
If the absorbance at 495 nm is above 1.5, dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.[6]
-
-
Calculations:
Step 1: Calculate the molar concentration of fluorescein. [Dye] (M) = A₄₉₅ / (ε_dye × path length)
-
A₄₉₅: Absorbance of the labeled protein at 495 nm.
-
ε_dye: Molar extinction coefficient of fluorescein at 495 nm (e.g., 80,000 M⁻¹cm⁻¹).[6]
-
path length: Cuvette path length (typically 1 cm).
Step 2: Calculate the corrected absorbance of the protein at 280 nm. A_protein = A₂₈₀ - (A₄₉₅ × CF₂₈₀)
-
A₂₈₀: Absorbance of the labeled protein at 280 nm.
-
CF₂₈₀: Correction factor for fluorescein absorbance at 280 nm (typically ~0.35).[6]
Step 3: Calculate the molar concentration of the protein. [Protein] (M) = A_protein / (ε_protein × path length)
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).[7]
Step 4: Calculate the Degree of Labeling (DOL). DOL = [Dye] / [Protein]
-
Example Calculation:
-
Measured A₂₈₀ = 1.1
-
Measured A₄₉₅ = 0.75
-
Protein = IgG (ε_protein = 210,000 M⁻¹cm⁻¹)
-
ε_dye = 80,000 M⁻¹cm⁻¹
-
CF₂₈₀ = 0.35
-
[Dye] = 0.75 / (80,000 M⁻¹cm⁻¹ × 1 cm) = 9.375 x 10⁻⁶ M
-
A_protein = 1.1 - (0.75 × 0.35) = 1.1 - 0.2625 = 0.8375
-
[Protein] = 0.8375 / (210,000 M⁻¹cm⁻¹ × 1 cm) = 3.988 x 10⁻⁶ M
-
DOL = (9.375 x 10⁻⁶ M) / (3.988 x 10⁻⁶ M) ≈ 2.35
The Degree of Labeling in this example is approximately 2.4.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency (Low DOL) | Inefficient click chemistry reaction. | Ensure reagents, especially the copper catalyst and reducing agent, are fresh and stored correctly.[14] Titrate the concentrations of the dye, copper sulfate, and reducing agent.[14] |
| Degraded this compound reagent. | Store the dye protected from light and moisture at -20°C.[16] Use fresh, high-quality reagents.[9] | |
| Presence of interfering substances in the buffer. | Avoid buffers containing Tris, as they can interfere with the copper catalyst. Use compatible buffers like PBS or HEPES.[14] | |
| Low Fluorescence Signal Despite Apparent Labeling | Fluorescence quenching due to over-labeling (high DOL). | Reduce the molar ratio of this compound to the biomolecule in the labeling reaction.[7][9] |
| Photobleaching. | Minimize exposure of the labeled conjugate to light.[9] Use an anti-fade reagent if imaging.[14] | |
| Inaccurate DOL Calculation | Incomplete removal of free dye. | Ensure thorough purification of the labeled protein after the reaction, as residual free dye will lead to an overestimation of the DOL.[6][7] |
Application in Signaling Pathway Analysis
Fluorescently labeled biomolecules are instrumental in studying cellular signaling pathways. For instance, a protein involved in a kinase cascade can be labeled with this compound to track its localization, interaction with other proteins, or conformational changes upon pathway activation.
References
- 1. Fluorescein Azide = 95 1386385-76-7 [sigmaaldrich.com]
- 2. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. FAM azide, 5-isomer, 510758-23-3 | BroadPharm [broadpharm.com]
- 12. Synthesis and spectral characterization of the first fluorescein-tagged iron( ii ) clathrochelates, their supramolecular interactions with globular pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10502C [pubs.rsc.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. lumiprobe.com [lumiprobe.com]
Application Notes: Fluorescein-Azide for the Detection of Post-Translational Modifications
Introduction
The detection and characterization of post-translational modifications (PTMs) are crucial for understanding protein function and cellular signaling. Fluorescein-azide is a fluorescent probe used in a powerful two-step strategy to detect proteins that have been metabolically labeled with a bioorthogonal alkyne group. This approach, centered on the principles of "click chemistry," offers high specificity and sensitivity for visualizing, identifying, and quantifying modified proteins within complex biological samples.[1][2]
The core principle involves two stages:
-
Metabolic Labeling: A biomolecule precursor (e.g., an amino acid or sugar) containing a terminal alkyne functional group is introduced to cells or organisms. Cellular metabolic pathways incorporate this analog into newly synthesized proteins, effectively installing an alkyne "handle."[1]
-
Click Chemistry Ligation: The alkyne-tagged proteins are then detected by covalently attaching a this compound probe. This reaction is typically a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1] This highly specific reaction allows for the sensitive detection of the modified proteins using standard fluorescence-based methods.[3]
These application notes provide detailed protocols for the detection of two key types of protein modifications: glycosylation and nascent protein synthesis (a co-translational modification).
Application Note 1: Detection of Protein Glycosylation
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical PTM that influences protein folding, stability, and function. By supplying cells with an alkyne-modified sugar, such as a peracetylated N-propargyl-D-mannosamine (Ac₄ManNAlk) or N-propargyl-D-galactosamine (Ac₄GalNAlk), glycoproteins can be tagged for fluorescent detection.
Experimental Workflow: Glycoprotein (B1211001) Detection
The following diagram illustrates the workflow for metabolic labeling of glycoproteins with an alkyne-sugar and subsequent detection with this compound via click chemistry.
Caption: Metabolic labeling and detection of glycoproteins.
Quantitative Data Summary: Glycoprotein Labeling
The following table summarizes typical quantitative parameters for the metabolic labeling of glycoproteins. Optimal conditions may vary by cell type and experimental goals.
| Parameter | Typical Range | Notes | Citations |
| Metabolic Labeling | |||
| Alkyne-Sugar Concentration | 10 - 50 µM | Higher concentrations can impact cell growth and metabolic activity. 10 µM is often sufficient and minimally disruptive. | [4][5][6] |
| Incubation Time | 24 - 72 hours | Dependent on the rate of glycoprotein turnover in the specific cell line. | [4][5] |
| Click Reaction (CuAAC in Lysate) | |||
| Protein Lysate Concentration | 1 - 5 mg/mL | Recommended for efficient reaction kinetics. | [3] |
| This compound Concentration | 25 - 100 µM | The final concentration of the fluorescent probe in the reaction mix. | |
| CuSO₄ Concentration | 1 mM (stock) | Used at a final concentration of ~50-100 µM in the reaction. | [7][8] |
| Ligand (e.g., TBTA) Concentration | 100 µM | A copper-chelating ligand to stabilize the Cu(I) oxidation state. | [8] |
| Reducing Agent (e.g., TCEP) | 1 mM | Reduces Cu(II) to the catalytic Cu(I) state. Freshly prepared. | [8] |
| Reaction Time | 1 - 2 hours | At room temperature, protected from light. | [9] |
| Detection | |||
| In-Gel Fluorescence Limit | ~0.1 fmol | Significantly more sensitive than antibody-based Western blotting (~100 fmol). | [10] |
Protocol: In-Gel Fluorescence Detection of Glycoproteins
This protocol describes the labeling of glycoproteins in cultured mammalian cells and their subsequent detection in a protein gel.
Materials:
-
Mammalian cells of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., Ac₄ManNAlk or Ac₄GalNAlk) stock solution (10-50 mM in sterile DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
This compound
-
Click Chemistry Reaction Components:
-
Copper(II) Sulfate (CuSO₄)
-
Copper ligand (e.g., TBTA)
-
Reducing agent (e.g., TCEP or Sodium Ascorbate)
-
-
SDS-PAGE reagents and equipment
-
Fluorescence gel imager (Excitation: ~495 nm, Emission: ~520 nm)
Procedure:
-
Metabolic Labeling: a. Seed cells in culture plates and grow to ~70% confluency. b. Replace the medium with fresh medium containing the desired final concentration of alkyne-modified sugar (e.g., 25-50 µM). Include a vehicle-only (DMSO) control.[9] c. Incubate cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).[9]
-
Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Lyse the cells directly on the plate using an appropriate lysis buffer. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation. d. Determine the total protein concentration of the supernatant using a BCA assay.[9]
-
Click Chemistry Reaction: a. In a microcentrifuge tube, combine reagents in the following order for a final volume of 100 µL:
- Protein lysate (e.g., 50 µg in buffer)
- This compound (to a final concentration of 50 µM)
- TBTA ligand (to a final concentration of 100 µM)[8]
- TCEP (to a final concentration of 1 mM, freshly prepared)[8]
- CuSO₄ (to a final concentration of 1 mM)[8] b. Vortex briefly to mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
In-Gel Fluorescence Analysis: a. Stop the reaction by adding 4X SDS-PAGE loading buffer. b. Separate the proteins on a polyacrylamide gel. c. Scan the gel immediately using a fluorescence imager with filters appropriate for fluorescein (B123965) (Excitation: ~495 nm, Emission: ~520 nm).[3] d. (Optional) After imaging, the gel can be stained with a total protein stain like Coomassie Blue to serve as a loading control.[3]
Application Note 2: Detection of Nascent Protein Synthesis
Monitoring the synthesis of new proteins is key to understanding cellular responses to stimuli. L-homopropargylglycine (HPG) is an amino acid analog of methionine containing a terminal alkyne. When cells are cultured in methionine-free medium supplemented with HPG, it is incorporated into newly synthesized proteins, allowing for their subsequent detection with this compound.[11]
Experimental Workflow: Nascent Protein Detection
The following diagram outlines the process for labeling newly synthesized proteins with HPG and visualizing them via fluorescence microscopy.
Caption: Metabolic labeling and detection of nascent proteins.
Quantitative Data Summary: Nascent Protein Labeling
The following table provides typical quantitative parameters for labeling nascent proteins with HPG.
| Parameter | Typical Range | Notes | Citations |
| Metabolic Labeling | |||
| Methionine Starvation | 30 - 60 minutes | Depletes the intracellular pool of methionine to enhance HPG incorporation. May be omitted to reduce cellular stress. | [11][12] |
| HPG Concentration | 25 - 100 µM | Optimal concentration should be determined for each cell line to ensure efficient labeling without toxicity. | [12] |
| Incubation (Pulse) Time | 30 min - 4 hours | Short pulses capture a snapshot of the translatome. Longer times can be used to study protein turnover. | [11][12] |
| Click Reaction (CuAAC in situ) | |||
| This compound Concentration | 1 - 10 µM | Lower concentrations are often used for in-cell reactions compared to lysates. | |
| CuSO₄ Concentration | 1 mM (stock) | Used at a final concentration of ~50-100 µM in the reaction. | [7][8] |
| Reaction Time | 30 minutes | At room temperature, protected from light. | [11] |
| Detection | |||
| Analysis Methods | Flow Cytometry, Microscopy | Flow cytometry allows for high-throughput quantification of global protein synthesis in thousands of single cells. | [11][12] |
Protocol: Fluorescence Microscopy of Nascent Proteins
This protocol provides a method for labeling and visualizing newly synthesized proteins in cultured cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
PBS
-
Fixing Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Wash Solution: 3% BSA in PBS
-
Click reaction solution (prepare fresh):
-
This compound (e.g., 5 µM)
-
CuSO₄ (e.g., 1 mM)
-
TBTA Ligand (e.g., 100 µM)
-
Sodium Ascorbate (e.g., 10 mM, from a fresh 100X stock)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: a. Gently aspirate the normal growth medium from the cells. b. Wash cells once with warm PBS, then add pre-warmed methionine-free medium. Incubate for 30-60 minutes to deplete endogenous methionine.[12] c. Replace the starvation medium with methionine-free medium containing the optimized concentration of HPG (e.g., 50 µM). d. Incubate for the desired pulse duration (e.g., 1-4 hours) at 37°C.[12]
-
Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature.[11] c. Wash twice with PBS. d. Permeabilize the cells with 0.25% Triton X-100 for 15 minutes.[11] e. Wash cells twice with 3% BSA in PBS.
-
Click Chemistry Reaction: a. Prepare the click reaction solution immediately before use. Add the components in order to PBS and mix well. b. Remove the wash solution from the cells and add enough click reaction solution to cover the coverslip. c. Incubate for 30 minutes at room temperature, protected from light.[11]
-
Staining and Imaging: a. Wash the cells three times with 3% BSA in PBS. b. (Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes. c. Wash twice more with PBS. d. Mount the coverslip onto a microscope slide using an appropriate mounting medium. e. Image the cells using a fluorescence microscope with the appropriate filter sets for fluorescein and the counterstain.
Limitations and PTM-Specific Considerations
-
Indirect Detection: It is critical to remember that this method detects the bioorthogonal handle (the alkyne), not the PTM itself. The specificity of the experiment relies entirely on the selective metabolic incorporation of the alkyne-modified precursor into a particular class of biomolecules.
-
Phosphorylation: this compound click chemistry is not a direct or standard method for detecting protein phosphorylation. This PTM does not typically involve a metabolic pathway that can be easily hijacked to incorporate an alkyne handle. The detection of phosphorylated proteins is most commonly achieved using phospho-specific antibodies or specialized fluorescent dyes that directly bind to phosphate (B84403) groups.
-
Copper Toxicity: The Cu(I) catalyst used in the CuAAC reaction is toxic to living cells, primarily due to the generation of reactive oxygen species.[13] Therefore, CuAAC is best suited for fixed cells or protein lysates. For live-cell imaging applications, a copper-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is required. This involves using a strained alkyne (e.g., DBCO) on the probe and an azide (B81097) handle on the protein.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Fluorescein-Azide in Neuroscience Research
Introduction
Fluorescein-azide is a versatile chemical probe that has found significant applications in neuroscience research. Its utility stems from the presence of two key functional groups: the fluorescein (B123965) moiety, a widely used green-emitting fluorophore, and the azide (B81097) group, which enables highly specific and efficient covalent labeling of biomolecules through bioorthogonal "click chemistry" reactions.[1][2] This combination allows for the precise visualization and tracking of various biological processes within the complex environment of the nervous system.
These application notes provide an overview of specific uses of this compound and related click chemistry reagents in neuroscience, complete with detailed experimental protocols and data summaries. The target audience for this document includes researchers, scientists, and drug development professionals actively engaged in neuroscience research.
Application 1: Visualization of Newly Synthesized Proteins in Neurons
Application Note
The ability to identify and visualize newly synthesized proteins is crucial for understanding fundamental neuronal processes such as synaptic plasticity, memory formation, and responses to injury. A powerful technique for this purpose is Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), which utilizes bioorthogonal chemistry to label proteins synthesized within a specific timeframe.[3]
In this method, neurons are cultured in the presence of a non-canonical amino acid containing an azide or alkyne handle, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), which is incorporated into newly synthesized proteins in place of methionine.[3][4] Following incorporation, the cells are fixed and the azide- or alkyne-tagged proteins are covalently labeled with a corresponding fluorescent probe, such as fluorescein-alkyne or this compound, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3] This results in robust and specific fluorescent labeling of the proteome synthesized during the incubation period with the non-canonical amino acid.[3] This technique allows for the visualization of protein synthesis in different neuronal compartments, such as the soma and dendrites, and can be used to study changes in protein synthesis in response to various stimuli.[3]
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| AHA Incubation Time (Soma) | ~10 min | Rat Hippocampal Neurons | [3] |
| AHA Incubation Time (Dendrites) | ~20 min | Rat Hippocampal Neurons | [3] |
| HPG Incubation Time (Soma) | ~10 min | Rat Hippocampal Neurons | [3] |
| HPG Incubation Time (Dendrites) | ~20 min | Rat Hippocampal Neurons | [3] |
| This compound Concentration | 5-20 µM | General Cell/Tissue Labeling | [5] |
Experimental Protocol: FUNCAT for Visualizing Newly Synthesized Proteins in Primary Neuronal Cultures
This protocol is adapted from methodologies described for labeling newly synthesized proteins in rat hippocampal neurons.[3]
Materials:
-
Primary hippocampal neuron cultures
-
Hanks' Balanced Salt Solution (HBSS) or Hibernate-A medium
-
Azidohomoalanine (AHA) or Homopropargylglycine (HPG)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Phosphate Buffered Saline (PBS)
-
Click Reaction Cocktail:
-
Fluorescein-alkyne (for AHA) or 5-carboxyfluorescein-PEO-Azide (for HPG)[3]
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Remove the growth medium from the primary hippocampal neuron cultures.
-
Wash the cells once with pre-warmed HBSS or Hibernate-A medium.
-
Incubate the neurons in HBSS or Hibernate-A medium for 30 minutes to deplete endogenous methionine.
-
Replace the medium with fresh HBSS or Hibernate-A containing AHA or HPG at a final concentration of 1-4 mM.
-
Incubate for the desired time to label newly synthesized proteins (e.g., 10-30 minutes).[3]
-
-
Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells three times with PBS.
-
Fix the neurons with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
PBS (to final volume)
-
Fluorescein-alkyne or this compound (final concentration 5-20 µM)[5]
-
CuSO₄ (final concentration 100 µM)
-
THPTA (final concentration 500 µM)
-
Sodium ascorbate (final concentration 5 mM, add last to initiate the reaction)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[5]
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS containing 1% BSA.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Visualize the fluorescently labeled newly synthesized proteins using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation/Emission: ~494/521 nm).
-
Visualization of the FUNCAT Workflow
Caption: Workflow for visualizing newly synthesized proteins using FUNCAT.
Application 2: Labeling and Imaging of Cell Surface Glycans on Neural Cells
Application Note
The glycocalyx, a dense layer of glycans on the cell surface, plays a critical role in neuronal development, signaling, and cell-cell recognition.[6] Alterations in glycosylation are associated with various neurological disorders. Metabolic glycoengineering coupled with click chemistry provides a powerful method to fluorescently label and visualize cell surface glycans on neural cells.[6][7]
This two-step approach involves introducing an unnatural sugar containing an azide group, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into the cell culture medium.[6] Neural cells metabolize this sugar and incorporate it into sialic acid residues on the cell surface, thus displaying azide groups on their glycocalyx.[6] These bioorthogonal azide handles can then be specifically and covalently labeled with a fluorescent probe containing a terminal alkyne, such as fluorescein-alkyne, via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[6] This method allows for sensitive and specific detection of sialoglycans on neural cells via fluorescence microscopy or flow cytometry.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Ac4ManNAz Stock Solution | 10 mM in DMSO | General Cell Lines | [6] |
| Ac4ManNAz Working Concentration | 25-50 µM | General Cell Lines | [6] |
| Incubation Time (Metabolic Labeling) | 1-3 days | General Cell Lines | [6] |
| Fluorescein-Alkyne Concentration | 1-10 µM | General Cell Lines | [6] |
| CuAAC Incubation Time | 10-30 minutes | General Cell Lines | [6] |
Experimental Protocol: Fluorescent Labeling of Cell Surface Sialoglycans
This protocol is a general guideline for labeling cell surface glycans and may require optimization for specific neural cell types.[6][7]
Materials:
-
Neural cell culture (e.g., primary neurons, astrocytes, or a neural cell line)
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Click Reaction Cocktail (CuAAC):
-
Fluorescein-alkyne
-
Copper (II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
-
PBS with 1% Bovine Serum Albumin (BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS, optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling of Cell Surface Glycans:
-
Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
Cell Preparation for Labeling:
-
Gently wash the cells three times with ice-cold PBS to remove residual medium and unincorporated azido-sugars.
-
-
Copper-Catalyzed Click Reaction (CuAAC):
-
Prepare fresh stock solutions for the click chemistry reagents: 10 mM CuSO₄ in sterile water, 50 mM THPTA in sterile water, and 100 mM sodium ascorbate in sterile water. Prepare a 1 mM stock solution of fluorescein-alkyne in DMSO.
-
Prepare the click reaction cocktail by adding the reagents to the cells in the following order to the desired final concentrations:
-
Fluorescein-alkyne (1-10 µM)
-
CuSO₄ (100 µM)
-
THPTA (500 µM)
-
Sodium ascorbate (5 mM)
-
-
Incubate the cells with the click reaction cocktail for 10-30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.
-
For fluorescence microscopy, cells can be fixed with 4% PFA for 15 minutes, followed by two washes with PBS.
-
For flow cytometry, resuspend the final cell pellet in an appropriate buffer.
-
Analyze the labeled cells using a fluorescence microscope or flow cytometer with the appropriate settings for fluorescein.
-
Visualization of the Glycan Labeling Workflow
Caption: Workflow for labeling cell surface glycans on neural cells.
Potential Application: Bioorthogonal Neuronal Tracing
Application Note
Conventional neuronal tracers have limitations, including uptake by fibers of passage and potential toxicity.[8] Bioorthogonal chemistry offers a promising strategy for developing novel neuronal tracing methods with high specificity. A potential application of this compound in neuroscience is in a two-step neuronal tracing paradigm.
This hypothetical approach would involve the injection of a non-toxic, alkyne-modified molecule that is taken up by neurons and transported axonally (either anterogradely or retrogradely). Following a suitable transport period, a second injection of a cell-impermeant this compound could be administered. The click reaction would then occur in the extracellular space, specifically labeling the terminals of the neurons that have transported the alkyne-modified tracer. Alternatively, for intracellular labeling, a cell-permeant this compound could be used, followed by fixation and visualization. This method could potentially offer higher signal-to-noise ratios and greater specificity compared to some traditional tracers. While specific protocols for this application are not yet well-established in the literature, the principles of bioorthogonal chemistry suggest its feasibility.
Logical Relationship Diagram for Bioorthogonal Neuronal Tracing
Caption: Proposed workflow for bioorthogonal neuronal tracing.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. benchchem.com [benchchem.com]
- 3. In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aktpathway.com [aktpathway.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Corrigendum: A Student's Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low fluorescence signal with fluorescein-azide
Welcome to the technical support center for fluorescein-azide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to low fluorescence signals in experiments utilizing this compound, particularly in bioorthogonal "click chemistry" reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: My fluorescence signal is very weak or completely absent. What are the primary areas to investigate?
A weak or absent signal can stem from several factors across your experimental workflow. The most common causes can be grouped into three categories: issues with the this compound reagent itself, problems with the conjugation reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), or environmental factors that affect fluorescence.[1][2] A systematic approach to troubleshooting is often the most effective.
Q2: How can I be sure my this compound reagent is viable?
Improper storage or handling can lead to the degradation of the reagent.
-
Storage Conditions: this compound should be stored at -20°C, protected from light and moisture.[3][4][5][6][7] The shelf life for an unopened vial is typically around 12 months.[3][5]
-
Handling: When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation. Solutions in solvents like DMSO should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[1] Always minimize the exposure of the dye and its solutions to light to prevent photobleaching.[1]
Q3: My click chemistry reaction (CuAAC) doesn't seem to be working. What are the common pitfalls?
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is robust but sensitive to several factors. A failed or inefficient reaction is a very common cause of low signal.
-
Copper Catalyst Oxidation: The catalytically active species is Copper(I).[8][9] This state is prone to oxidation to the inactive Cu(II) form, especially in the presence of oxygen.[10]
-
Solution: A reducing agent, typically sodium ascorbate (B8700270), is added to the reaction to reduce Cu(II) to Cu(I). It is critical to use a freshly prepared solution of sodium ascorbate, as it oxidizes quickly in air.[10]
-
-
Role of the Copper Ligand: A ligand (e.g., THPTA, TBTA) is essential for stabilizing the Cu(I) catalyst, increasing reaction efficiency, and preventing oxidative damage to sensitive biomolecules.[10]
-
Solution: Ensure you are using the correct ligand for your solvent system (e.g., THPTA for aqueous media).[10] It is often recommended to pre-mix the copper sulfate (B86663) and ligand for 1-2 minutes before adding them to the main reaction tube.[10]
-
-
Buffer Interference: Certain buffer components can inhibit the reaction. Tris-based buffers, for example, are known to chelate copper and should be avoided.[2] Phosphate-buffered saline (PBS) or HEPES are generally preferred.[2]
-
Incorrect Order of Reagent Addition: The order of addition matters. A common best practice is to mix your azide (B81097) and alkyne substrates, add the pre-mixed copper/ligand solution, and then initiate the reaction by adding the fresh sodium ascorbate solution.[8][9]
Q4: How does pH affect the signal from this compound?
The fluorescence of fluorescein (B123965) is highly dependent on pH.[11][12][13] This is one of the most critical factors to control.
-
Mechanism: Under basic conditions (pH > 8), fluorescein exists in its highly fluorescent dianionic form.[1][11] As the pH becomes acidic, the molecule is protonated, first to a less fluorescent monoanionic form (pKa ~6.4) and then to non-fluorescent neutral and cationic forms.[11][13][14]
-
Optimal Range: For most biological applications, maintaining a buffer pH between 7.4 and 8.0 is ideal for achieving a strong fluorescence signal.[1] A signal that is bright in one buffer but weak in another may be due to a difference in pH.
Q5: What is photobleaching and how can I prevent it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of signal.[1][15] Fluorescein is susceptible to this phenomenon.[15][16]
-
Prevention Strategies:
-
Minimize the sample's exposure to light during all steps, including storage, incubation, and imaging.[1]
-
Reduce the intensity of the excitation light source using neutral density filters.[1]
-
Limit the duration of light exposure during microscopy or plate reader measurements.[1]
-
For microscopy, use a high-quality antifade mounting medium.[1][17]
-
Quantitative Data Summary
The following tables provide key quantitative data for working with this compound and associated protocols.
Table 1: Photophysical Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~494-496 nm | [3][4][7] |
| Emission Maximum (λem) | ~515-520 nm | [3][4][7] |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | Measured at pH 9.0.[3] |
| Fluorescence Quantum Yield (Φ) | 0.93 (Dianion) | Highly pH-dependent. Value is for the dianion form at pH > 8. The monoanion form (at pH ~6.4) has a quantum yield of ~0.37.[11] |
Table 2: Recommended Component Concentrations for a Standard CuAAC Reaction
| Component | Final Concentration | Notes |
| Alkyne/Azide Substrate | 10 µM - 1 mM | Dependent on the specific application. |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | [10] |
| Copper Ligand (e.g., THPTA) | 250 µM - 1 mM | A 5-fold excess relative to CuSO₄ is often recommended.[10] |
| Sodium Ascorbate | 2 - 5 mM | Must be prepared fresh immediately before use.[10] |
Table 3: pH Dependence of Fluorescein Fluorescence
| pH Range | Dominant Ionic Form | Relative Fluorescence |
| > 8.0 | Dianion | Very High[11][14] |
| ~6.4 - 7.5 | Monoanion / Dianion Mix | Moderate to High[11][13] |
| ~4.5 - 6.0 | Monoanion / Neutral Mix | Low[11][13] |
| < 4.0 | Neutral / Cation | Very Low / Negligible[11][13][14] |
Experimental Protocols
Protocol: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for labeling an alkyne-containing biomolecule with this compound in an aqueous buffer. Optimization may be required.
Materials:
-
Alkyne-containing biomolecule
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
THPTA (or other suitable water-soluble ligand)
-
Sodium Ascorbate (NaAsc)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Solvent for stock solutions (e.g., DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of your alkyne-biomolecule in buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Immediately before use , prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution oxidizes rapidly and cannot be stored.[10]
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the alkyne-biomolecule and this compound to the reaction buffer to achieve the desired final concentrations (e.g., 100 µM and 110 µM for a 1.1 equivalent of the dye, respectively).
-
-
Prepare the Catalyst Premix:
-
In a separate tube, add the required volume of the 10 mM CuSO₄ stock and the 50 mM THPTA stock to achieve the target final concentrations (e.g., 100 µM CuSO₄ and 500 µM THPTA).
-
Vortex briefly and let the premix stand for 1-2 minutes.[10]
-
-
Combine and Initiate:
-
Add the copper/ligand premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[10]
-
-
Incubate:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled conjugate to remove unreacted dye, copper, and other reagents. The method of purification (e.g., size exclusion chromatography, dialysis) will depend on the nature of the biomolecule.
-
Visualizations
Caption: A logical workflow for troubleshooting common causes of low fluorescence signal.
Caption: A typical experimental workflow for labeling with this compound via CuAAC.
Caption: The relationship between pH, ionic form, and fluorescence of fluorescein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 4. Fluorescein azide [sunlightstech.com]
- 5. nanocs.net [nanocs.net]
- 6. Fluorescein Azide = 95 1386385-76-7 [sigmaaldrich.com]
- 7. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emsdiasum.com [emsdiasum.com]
Technical Support Center: Troubleshooting High Background Fluorescence in Fluorescein-Azide Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence in fluorescein-azide staining experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in this compound staining?
High background fluorescence in this compound staining, a common issue in click chemistry applications, can stem from several sources that obscure the specific signal and lead to inaccurate results. The main culprits include:
-
Excessive this compound Concentration: Using a higher-than-optimal concentration of the this compound probe can lead to non-specific binding to cellular components or the extracellular matrix.[1]
-
Insufficient Washing: Inadequate washing steps after the click reaction fail to remove all unbound this compound probe, resulting in a generalized high background.[2]
-
Non-Specific Binding of the Probe: The fluorescein (B123965) molecule itself can have hydrophobic properties, leading to its non-specific adsorption to cellular structures. The polyethylene (B3416737) glycol (PEG) spacer in some commercial probes is designed to increase hydrophilicity and reduce this phenomenon, though it may not eliminate it entirely.[1]
-
Suboptimal Click Reaction Components: Residual copper catalyst from a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can contribute to background signal. Additionally, side reactions mediated by the copper catalyst can lead to off-target labeling.[2][3]
-
Cellular Autofluorescence: Many cell and tissue types possess endogenous molecules that fluoresce naturally, particularly in the green spectrum where fluorescein emits, leading to a high intrinsic background.[2] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.
-
Inadequate Blocking: Failure to properly block non-specific binding sites on cells or tissues allows the this compound probe to adhere indiscriminately.[2]
Q2: How can I identify the source of the high background in my experiment?
A systematic approach with proper controls is crucial for pinpointing the source of high background. Here are key controls to include:
-
No-Azide Control: This is a sample that has not been labeled with the azide (B81097) but is subjected to the full staining protocol with the fluorescein-alkyne. A high signal in this control points towards non-specific binding of the fluorescent probe itself.
-
No-Click-Reaction Control: This sample contains the azide label but is not subjected to the click chemistry reaction. Fluorescence in this control suggests autofluorescence from the cells or tissue.
-
Secondary Antibody Only Control (if applicable): In protocols using an antibody-based detection system post-click reaction, this control helps identify non-specific binding of the secondary antibody.
Q3: How does the concentration of this compound affect background?
The concentration of the this compound probe is a critical parameter. While a higher concentration can increase the specific signal, an excessive amount will lead to a disproportionate increase in non-specific binding and background fluorescence, thereby reducing the signal-to-noise ratio. It is essential to perform a titration experiment to determine the optimal concentration that provides a bright specific signal with minimal background.
Q4: What are the best practices for washing steps to minimize background?
Thorough washing is critical for removing unbound fluorescent probes. Here are some best practices:
-
Increase the Number and Duration of Washes: Instead of three short washes, try four to five longer washes (e.g., 5-10 minutes each) with gentle agitation.
-
Use a Mild Detergent: Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer can help to disrupt non-specific hydrophobic interactions and remove unbound probe more effectively.
-
Consider High-Salt Washes: For persistent background due to ionic interactions, a wash with a high-salt buffer (e.g., PBS with 1 M NaCl) can be effective, followed by washes with regular PBS to remove the excess salt.[2]
-
Final Rinse: Always perform a final rinse with PBS without detergent before imaging to remove any residual detergent that might interfere with imaging.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during this compound staining.
Problem: High Diffuse Background Fluorescence
This is characterized by a general, non-localized fluorescence across the entire sample, making it difficult to distinguish specific signals.
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | Perform a titration experiment to determine the optimal probe concentration. Start with a range of concentrations below and above the manufacturer's recommendation to find the best signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps. Use a wash buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS). For stubborn background, consider a high-salt wash.[2] |
| Inadequate Blocking | Optimize your blocking step. Use a blocking buffer containing 1-5% Bovine Serum Albumin (BSA) or normal serum from the species of your secondary antibody (if applicable) for at least 1 hour at room temperature.[4] |
| Cellular Autofluorescence | Treat samples with an autofluorescence quenching agent such as Sodium Borohydride (B1222165) or Sudan Black B. Alternatively, photobleach the sample before staining. Choosing a fluorophore in the far-red spectrum can also help avoid the green autofluorescence range. |
Problem: Punctate or Speckled Background
This appears as small, bright, non-specific dots or aggregates in the image.
| Potential Cause | Recommended Solution |
| Probe Aggregation | Prepare the this compound stock solution in a suitable organic solvent like DMSO and vortex well before diluting into the aqueous reaction buffer. Consider a brief sonication of the stock solution and filter the diluted probe solution through a 0.2 µm filter before use. |
| Precipitation of Reaction Components | Ensure all click chemistry reagents are fully dissolved before adding them to the reaction mixture. Prepare the click reaction cocktail fresh each time. |
| Contaminated Buffers or Reagents | Use fresh, sterile-filtered buffers for all steps. Ensure all reagents are within their expiry date and have been stored correctly. |
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: Titration of this compound Concentration
This protocol helps determine the optimal concentration of the this compound probe to maximize the signal-to-noise ratio.
Materials:
-
Cells or tissue samples prepared for staining
-
This compound stock solution
-
Click chemistry reaction buffer and catalysts
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare a series of dilutions of the this compound probe in the click reaction buffer. A typical range to test would be from 0.1 µM to 10 µM.
-
Follow your standard protocol for fixation, permeabilization (if required), and blocking.
-
Incubate your samples with the different concentrations of the this compound probe and the click reaction cocktail for the recommended time.
-
Proceed with the standard washing steps.
-
Mount the samples with an antifade mounting medium.
-
Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).
-
Analyze the images to determine the concentration that gives the brightest specific signal with the lowest background.
Protocol 2: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This method is effective at quenching autofluorescence caused by formaldehyde or glutaraldehyde fixation.
Materials:
-
Fixed cells or tissue samples
-
Sodium borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
After fixation and washing with PBS, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance and should be handled with appropriate safety precautions.
-
Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the samples thoroughly three times for 5 minutes each with PBS to remove all traces of sodium borohydride.
-
Proceed with your standard blocking and staining protocol.
Protocol 3: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is particularly useful for tissues that accumulate lipofuscin, an autofluorescent pigment.
Materials:
-
Stained cells or tissue samples
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
-
Aqueous mounting medium
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-15 minutes and filter through a 0.2 µm filter to remove undissolved particles.
-
After completing your this compound staining and final washes, immerse the slides in the filtered Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.
-
Wash the slides thoroughly in PBS three times for 5 minutes each.
-
Mount the coverslip using an aqueous mounting medium.
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different background reduction techniques.
Table 1: Comparison of Autofluorescence Quenching Agents
| Quenching Agent | Tissue Type | Reduction in Background Fluorescence | Reference |
| Sodium Borohydride (1%) | Formaldehyde-fixed myocardium | Increased AF signal in some channels | [5] |
| Sudan Black B (0.3%) | Formaldehyde-fixed myocardium | Significant reduction in autofluorescence | [5] |
| TrueBlack® | Formaldehyde-fixed myocardium | Significant reduction in autofluorescence, better preservation of IF signal than SBB | [5] |
Table 2: Effect of Washing Buffer Composition on Non-Specific Binding
| Wash Buffer Additive | Effect on Background | Mechanism | Reference |
| Tween 20 (0.05-0.1%) | Reduces non-specific binding | Disrupts hydrophobic interactions | [6] |
| High Salt (e.g., 1M NaCl) | Reduces non-specific binding | Disrupts ionic interactions | [2] |
| Bovine Serum Albumin (BSA) | Reduces non-specific binding | Acts as a protein blocker in the wash solution | [6] |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence in this compound staining experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. nicoyalife.com [nicoyalife.com]
Technical Support Center: Optimizing Copper Concentration for Fluorescein-Azide Click Reactions
Welcome to the Technical Support Center for optimizing your fluorescein-azide click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugations. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the role of copper in the this compound click reaction?
A1: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common type of "click chemistry".[1][2] In this reaction, a copper(I) catalyst is essential for activating the terminal alkyne, which then readily reacts with the azide (B81097) to form a stable triazole ring.[][4] This process is significantly faster, with a rate acceleration of 10⁷ to 10⁸, compared to the uncatalyzed thermal reaction.[4][5] The copper catalyst ensures the reaction is highly specific, high-yielding, and occurs under mild, aqueous conditions suitable for biological applications.[1][2][4]
Q2: What is the difference between using a copper(I) and copper(II) salt?
A2: The active catalytic species in the click reaction is copper(I) (Cu(I)).[6] You can either start with a Cu(I) salt (e.g., CuI, CuBr) or a more stable and soluble copper(II) salt (e.g., CuSO₄) that is reduced to Cu(I) in situ.[6] When using a Cu(II) salt, a reducing agent, most commonly sodium ascorbate (B8700270), must be added to the reaction mixture to generate the active Cu(I) catalyst.[4][7] Using a Cu(II) salt with a reducing agent is a convenient and widely adopted method.[7]
Q3: Why is a ligand necessary for the reaction?
A3: While not strictly required, ligands play a crucial role in optimizing the CuAAC reaction, especially in biological applications.[8] Ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), serve several key functions:
-
Stabilize the Cu(I) oxidation state: This prevents disproportionation and oxidation to the inactive Cu(II) state.[1][9]
-
Increase catalyst solubility and efficiency: Ligands can improve the solubility of the copper catalyst in aqueous buffers.[7]
-
Protect biomolecules: They can prevent damage to sensitive biomolecules like DNA or proteins from copper-mediated oxidative processes.[1][10]
-
Accelerate the reaction rate: By preventing the formation of unreactive copper acetylide species, ligands can significantly speed up the reaction.[7]
Q4: What are typical starting concentrations for the key reagents?
A4: The optimal concentrations can vary depending on the specific substrates and reaction conditions. However, a good starting point for bioconjugation reactions is:
-
Alkyne-modified Biomolecule: 1 - 50 µM[11]
-
Azide-Fluorescein Probe: 1.2 to 5 equivalents relative to the alkyne[1]
-
Copper(II) Sulfate (B86663) (CuSO₄): 50 - 250 µM[12][13]
-
Ligand (e.g., THPTA): Typically a 5:1 ratio to the copper concentration[13][14]
-
Sodium Ascorbate: Added in excess, often to a final concentration of 1-5 mM. It should be prepared fresh.[11][14]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My this compound click reaction has a very low yield. What are the potential causes and how can I fix it?
A: Low product yield is a common issue that can stem from several factors. Follow these troubleshooting steps to identify and resolve the problem.
-
Catalyst Inactivity: The active Cu(I) catalyst is prone to oxidation by dissolved oxygen, rendering it inactive.[6]
-
Solution: Ensure your buffers and solutions are degassed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[6]
-
-
Reducing Agent Degradation: Sodium ascorbate solutions are susceptible to oxidation and should always be prepared fresh before use.
-
Solution: Prepare a fresh stock of sodium ascorbate for each experiment.
-
-
Suboptimal Reagent Concentrations: The ratio and concentration of reactants, catalyst, and ligand are critical.
-
Solution: Systematically optimize the concentration of copper sulfate. You can perform a titration from 50 µM to 500 µM to find the optimal concentration for your specific system.[14] Consider using a fluorogenic azide to quickly screen for the best conditions without consuming your valuable this compound.[15][16]
-
-
Reagent Quality: The purity and stability of your azide and alkyne starting materials are crucial. Azides, in particular, can be unstable if not stored correctly.[6]
-
Solution: Verify the purity of your reagents. Store azide compounds at low temperatures as recommended.[6]
-
Issue 2: High Background Fluorescence or Non-Specific Labeling
Q: I'm observing high background fluorescence in my negative controls. What could be the cause?
A: High background can obscure your results and is often due to non-specific binding of the fluorescent probe or issues with the reaction components.
-
Excess Unreacted Fluorescent Probe: Insufficient purification after the reaction can leave unreacted this compound, leading to high background.
-
Solution: Ensure thorough purification of your labeled product to remove all unreacted fluorescent probes.
-
-
Copper-Mediated Damage: In cell-based assays, high concentrations of copper can be cytotoxic and may lead to non-specific labeling.[17]
-
Precipitation of Reagents: The azide-containing compound may precipitate out of solution, especially if it has low aqueous solubility.
-
Solution: Ensure that the amount of organic solvent (like DMSO) used to dissolve the azide probe is compatible with your aqueous reaction buffer and does not cause precipitation.[18]
-
Issue 3: Side Reactions Leading to Byproducts
Q: I'm seeing unexpected byproducts in my reaction analysis. What are the common side reactions and how can I minimize them?
A: Several side reactions can compete with the desired click reaction.
-
Glaser Coupling (Alkyne Homocoupling): In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of your alkyne, leading to byproduct formation.[7]
-
Solution: Rigorously exclude oxygen by degassing solvents and running the reaction under an inert atmosphere. Ensure an adequate amount of reducing agent is present to maintain the copper in the Cu(I) state. Using a stabilizing ligand can also help.[6]
-
-
Azide Reduction: The reducing agent, sodium ascorbate, can sometimes reduce the azide group to a primary amine, especially when used in large excess.[6]
-
Solution: Use the minimum effective concentration of sodium ascorbate. Alternatively, starting directly with a Cu(I) source can eliminate the need for a reducing agent, though Cu(I) salts are more sensitive to oxidation.[6]
-
Quantitative Data Summary
The following table provides a summary of recommended concentration ranges for key reagents in a typical this compound click reaction.
| Reagent | Typical Concentration Range | Key Considerations |
| Alkyne-modified Biomolecule | 1 - 50 µM | Lower concentrations may require longer reaction times or higher reagent excesses.[11] |
| This compound | 1.2 - 5 equivalents (relative to alkyne) | A slight excess is generally recommended to drive the reaction to completion.[1] |
| Copper(II) Sulfate (CuSO₄) | 50 - 500 µM | The optimal concentration is system-dependent. For live cells, lower concentrations (50 µM) are advised.[12][14] |
| Ligand (e.g., THPTA) | 5 equivalents (relative to copper) | A 5:1 ligand-to-copper ratio is commonly used to protect the catalyst and biomolecules.[13][14] |
| Sodium Ascorbate | 1 - 5 mM | Should be prepared fresh and added last to initiate the reaction.[14] |
| Aminoguanidine (B1677879) (Optional Additive) | 1 - 5 mM | Can be included to scavenge reactive carbonyl byproducts from ascorbate oxidation, preventing protein crosslinking.[14] |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of a Biomolecule
This protocol provides a general workflow for the copper-catalyzed click reaction between an alkyne-modified biomolecule and a this compound.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh ).
-
Aminoguanidine stock solution (optional, e.g., 100 mM in water).
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., 2-5 fold molar excess over the alkyne).
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[13]
-
Add the premixed copper/ligand solution to the biomolecule/azide mixture. The final copper concentration can be adjusted as needed, typically between 50 and 250 µM.[13]
-
If using, add aminoguanidine to the reaction mixture.[13]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14]
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized. Protect the reaction from light.
-
Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove excess reagents.
Protocol 2: Optimization of Copper Concentration using a Fluorogenic Azide
To avoid consuming your valuable this compound during optimization, a fluorogenic azide can be used. These molecules become fluorescent only after the click reaction is complete.[15][16]
Materials:
-
A model alkyne (e.g., propargyl alcohol).
-
A fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin).[16]
-
The same CuSO₄, ligand, and buffer system intended for your main experiment.
Procedure:
-
Set up a series of reactions in a microplate with varying concentrations of CuSO₄ (e.g., 50 µM, 100 µM, 200 µM, 400 µM) while keeping the ligand-to-copper ratio constant (e.g., 5:1).
-
Keep the concentrations of the model alkyne and fluorogenic azide constant across all wells.
-
Follow the general reaction setup described in Protocol 1, initiating the reaction with freshly prepared sodium ascorbate.
-
After a set time (e.g., 1 hour), measure the fluorescence of each reaction mixture using a plate reader at the appropriate excitation and emission wavelengths for the resulting triazole product.
-
The condition that yields the highest fluorescence intensity is the optimal copper concentration for your system.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of Fluorescein-Azide in Microscopy
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for mitigating the photobleaching of fluorescein-azide during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like fluorescein (B123965), upon exposure to excitation light.[1] This leads to a permanent loss of its ability to fluoresce, resulting in a fading signal during your imaging session.[2] The primary cause is the fluorophore entering a highly reactive, long-lived excited triplet state.[1] In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorescein molecule, rendering it non-fluorescent.[1][3] Fluorescein and its derivatives are particularly susceptible to this process.[4]
Q2: How can I confirm that the signal loss I'm observing is due to photobleaching?
A2: Signal loss from photobleaching has a distinct characteristic: it occurs progressively and is localized to the area being illuminated by the excitation light.[1] To confirm this, you can perform a simple test:
-
Find a fresh, un-imaged field of view on your sample that shows a bright signal.
-
Continuously image this area using your standard acquisition settings.
-
If you observe a gradual decay in fluorescence intensity specifically within the illuminated region, photobleaching is the most likely cause.[1][5] Regions of the sample that have not been exposed to the light will remain bright.
Q3: I am using an antifade reagent but still see significant photobleaching. What could be wrong?
A3: While antifade reagents are highly effective, their performance can be compromised if other imaging parameters are not optimized. Here are several factors to consider:
-
Reagent Compatibility and Concentration: Ensure the antifade reagent is compatible with your sample type (e.g., fixed vs. live cells) and that its concentration is optimal. For homemade preparations, incorrect concentrations of the active components like p-phenylenediamine (B122844) (PPD) or n-propyl gallate (NPG) can reduce effectiveness.[3]
-
Mounting Medium pH: Fluorescein's fluorescence is pH-sensitive and is generally more stable at a slightly alkaline pH of around 8.5-9.0.[3][6] Verify that your mounting medium is buffered to this range.
-
Suboptimal Illumination Settings: Antifade reagents reduce photobleaching but do not eliminate it entirely. It is still crucial to use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal-to-noise ratio.[3]
-
Reagent Age and Storage: Some antifade reagents, particularly homemade PPD solutions, can degrade over time, especially when exposed to light and air. If your PPD solution has turned dark brown, it has likely oxidized and will be ineffective.[7]
Q4: Can I use antifade reagents for live-cell imaging of this compound labeled targets?
A4: Yes, but it is critical to use reagents specifically designed for live-cell applications. Many components of traditional antifade media for fixed cells, such as high concentrations of glycerol (B35011) and PPD, are toxic to living cells.[8] For live-cell imaging, consider using antioxidant-based reagents like Trolox or commercial formulations such as ProLong™ Live Antifade Reagent.[3][9][10]
Troubleshooting Guide: Rapid Signal Loss
If your this compound signal is fading too quickly, consult the troubleshooting decision tree below.
Caption: Troubleshooting workflow for rapid photobleaching.
Quantitative Data: Photostability of Fluorescein
The photostability of a fluorophore can be significantly enhanced by using antifade reagents. The following table summarizes the effectiveness of various reagents on fluorescein's stability, primarily measured by its photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
| Antifade Reagent | Mounting Medium Base | Photobleaching Half-life (seconds) | Reference |
| None | 90% Glycerol in PBS (pH 8.5) | 9 | [3] |
| Vectashield® (Commercial) | Commercial Formulation | 96 | [3] |
| n-Propyl Gallate (NPG) | Glycerol | Reduces fading by a factor of 10 | [11] |
| p-Phenylenediamine (PPD) | Glycerol | Highly effective, significant increase | [12][13] |
| Alternative Fluorophore | |||
| Alexa Fluor 488 | PBS | Remained at initial value after 30s (while Fluorescein dropped to 20%) | [14] |
Note: The exact photobleaching half-life can vary depending on experimental conditions such as illumination intensity, oxygen concentration, and the specific sample being imaged.[14]
Key Experimental Protocols
Protocol 1: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium
This is a widely used and highly effective antifade recipe for fixed cells. Caution: PPD is toxic and a suspected mutagen. Always handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a fume hood.
Materials:
-
p-phenylenediamine (PPD)
-
Glycerol (ACS grade)
-
Phosphate-Buffered Saline (PBS), 10X stock
-
Carbonate-Bicarbonate buffer (for pH adjustment)
-
Dark/foil-wrapped storage vial
Procedure:
-
In a foil-wrapped glass vial, combine 9 ml of glycerol and 1 ml of 1X PBS. Begin stirring.
-
Carefully weigh out 10 mg of PPD and add it to the glycerol/PBS mixture.
-
Stir for 1-2 hours, protected from light, until the PPD is completely dissolved. The solution should be nearly colorless. A strong yellow or brown color indicates the PPD has oxidized and should be discarded.[15]
-
Adjust the pH of the solution to 8.5-9.0 using a Carbonate-Bicarbonate buffer. Use pH paper to check the pH.[15]
-
Aliquot the final solution into light-proof tubes and store at -20°C. The solution can be stored for several months.[7]
Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This is a less toxic alternative to PPD-based antifades and is also effective for fixed-cell imaging.
Materials:
-
n-propyl gallate (NPG)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glycerol (ACS grade)
-
Phosphate-Buffered Saline (PBS), 10X stock
Procedure:
-
Prepare a 20% (w/v) stock solution of NPG in DMSO. NPG does not dissolve well in aqueous solutions.[1]
-
In a separate tube, thoroughly mix 9 ml of glycerol with 1 ml of 10X PBS.[1]
-
While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.[1]
-
Aliquot into light-proof tubes and store at -20°C.
Protocol 3: Quantifying this compound Photobleaching
This protocol outlines a method to measure the photobleaching rate of your this compound labeled sample.
Caption: Experimental workflow for quantifying photobleaching.
Detailed Steps:
-
Sample Preparation: Prepare your this compound labeled cells or tissue on a microscope slide as you would for a standard experiment. Mount the sample using the medium you wish to test (e.g., PBS/glycerol alone vs. an antifade medium).
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for fluorescein (e.g., 488 nm excitation).
-
Image Acquisition:
-
Locate a region of interest (ROI) with representative staining.
-
Set your imaging parameters (e.g., laser power, exposure time) to levels that provide a good initial signal. Crucially, these settings must remain constant throughout the entire time-lapse acquisition. [5]
-
Acquire a time-lapse series of images. The interval and duration will depend on how quickly your sample bleaches, but a starting point could be one image every 5-10 seconds for 5-10 minutes.[5]
-
-
Data Analysis (using software like ImageJ/Fiji):
-
Open your time-lapse image series.
-
Define an ROI that encompasses the fluorescent signal you want to measure.
-
Measure the mean fluorescence intensity within this ROI for each time point in the series.[16]
-
Measure the mean intensity of a background region (an area with no cells or specific staining) and subtract this value from your ROI measurements for each time point.[16]
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point (t=0).
-
Plot the normalized fluorescence intensity against time. The resulting curve represents the photobleaching decay.
-
The photobleaching half-life (t1/2) is the time at which the normalized fluorescence intensity drops to 0.5.[16]
-
Mechanism of Photobleaching
Caption: Simplified diagram of the fluorescein photobleaching pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. benchchem.com [benchchem.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 8. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 9. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 15. Photobleaching [evidentscientific.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Fluorescein-Azide Solubility in Aqueous Buffers
Welcome to the Technical Support Center for fluorescein-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous buffers during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers like PBS?
A1: The solubility of fluorescein (B123965) and its derivatives, including this compound, is highly dependent on pH.[1] In acidic or neutral aqueous solutions, the fluorescein moiety is more likely to aggregate and precipitate.[1] For optimal solubility and fluorescence, it is recommended to work in slightly basic conditions.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its limited aqueous solubility, this compound should first be dissolved in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1]
Q3: What is the optimal pH for working with this compound in aqueous solutions?
A3: For the best solubility and fluorescence, it is recommended to use slightly basic buffers, typically in the pH range of 7.5 to 8.5.[1] The fluorescence intensity of fluorescein is known to be very high under basic conditions.[1]
Q4: Can the addition of a PEG linker to this compound improve its aqueous solubility?
A4: Yes, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, significantly enhances the aqueous solubility of fluorescent dyes like fluorescein.[2] The hydrophilic PEG spacer increases solubility and can reduce steric hindrance during conjugation reactions.[1]
Q5: How should I store my this compound stock solution?
A5: It is recommended to store the solid compound at -20°C, protected from light. Stock solutions in DMSO or DMF should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer.
Possible Cause:
-
High Final Concentration: The concentration of this compound in the aqueous buffer may be above its solubility limit.
-
Solvent Shock: Rapidly changing the solvent environment from a high concentration of organic solvent to a predominantly aqueous one can cause the compound to precipitate.
-
Non-optimal pH: The pH of the aqueous buffer may not be in the optimal basic range for this compound solubility.
Solutions:
-
Lower the Final Concentration: Try preparing a more dilute working solution.
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]
-
Adjust Buffer pH: Ensure your aqueous buffer is within the recommended pH range of 7.5 to 8.5.[1]
Issue 2: The solution becomes cloudy or a precipitate forms over time after dilution.
Possible Cause:
-
Supersaturated Solution: The initial clear solution may be supersaturated and the compound is slowly precipitating out of solution.
-
Temperature Effects: Changes in temperature can affect solubility.
-
Buffer Instability: The buffer components may be interacting with the this compound over time.
Solutions:
-
Prepare Fresh Solutions: It is best to prepare the final working solution immediately before use.
-
Maintain Consistent Temperature: Ensure that the temperature of your solutions is stable throughout the experiment.
-
Check Buffer Compatibility: If the problem persists, consider trying a different buffer system within the optimal pH range.
Issue 3: Weak or no fluorescence signal in the experiment.
Possible Cause:
-
Low Concentration: The concentration of the this compound in the final solution may be too low for detection.
-
Aggregation-Caused Quenching: Aggregation of fluorophores can lead to self-quenching, which reduces the overall fluorescence signal.
-
Suboptimal pH: The fluorescence of fluorescein is pH-dependent and will decrease in acidic conditions.[1]
-
Photobleaching: Exposure to intense light can cause irreversible damage to the fluorophore.
Solutions:
-
Optimize Concentration: If solubility allows, try increasing the concentration of this compound.
-
Ensure Complete Dissolution: Make sure the compound is fully dissolved and not aggregated. Diluting the sample may help to reduce aggregation and increase the fluorescence signal per molecule.
-
Maintain Optimal pH: Confirm that the pH of your final solution is in the basic range (7.5-8.5).
-
Protect from Light: Minimize the exposure of your samples to light, especially during incubation and imaging.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks |
| Water | Poor | Solubility is highly pH-dependent.[1][3] |
| Aqueous Buffers (pH < 7) | Poor | Prone to aggregation and precipitation.[1] |
| Aqueous Buffers (pH 7.5 - 8.5) | Moderate | Recommended for optimal solubility and fluorescence.[1] |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions.[1] |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions.[1] |
| Methanol (MeOH) | Soluble | Can also be used as a solvent. |
Table 2: Recommended Buffer Conditions for this compound Applications
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Maximizes solubility and fluorescence intensity of the fluorescein moiety.[1] |
| Buffer Type | Phosphate, Borate, Carbonate | These buffers are compatible with this compound and its common applications. |
| Additives | Avoid primary amines (e.g., Tris, glycine) | Primary amines can react with the azide (B81097) group or interfere with subsequent conjugation reactions. |
| Final DMSO Concentration | < 5% (ideally < 1%) | High concentrations of DMSO can be toxic to cells and may affect protein function. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: ~458.43 g/mol ), add approximately 218 µL of DMSO.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the 10 mM stock solution in small, single-use aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., 50 mM Sodium Borate buffer, pH 8.5)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired final concentration of this compound for your experiment.
-
In a microcentrifuge tube, add the required volume of the aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the 10 mM this compound stock solution dropwise. This "reverse dilution" method helps to prevent precipitation.
-
Continue to vortex for a few seconds after the addition is complete to ensure the solution is homogenous.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Minimizing Non-Specific Binding of Fluorescein-Azide
Welcome to the technical support center for minimizing non-specific binding of fluorescein-azide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments, particularly in the context of click chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve a high signal-to-noise ratio in your results.
Troubleshooting Guides
High background fluorescence is a common issue that can obscure specific signals and compromise data quality. This section addresses common causes of non-specific binding of this compound and provides actionable solutions.
Issue: High, Diffuse Background Fluorescence
This is often observed as a general, widespread fluorescence across the entire sample, not localized to the target of interest.
| Potential Cause | Recommended Solution |
| Excess this compound Concentration | Titrate the concentration of this compound to determine the lowest effective concentration that still provides a strong specific signal. |
| Hydrophobic Interactions | The inherent hydrophobicity of fluorescein (B123965) can lead to non-specific binding to cellular components or hydrophobic surfaces.[1][2] Include a low concentration of a non-ionic detergent (e.g., 0.05% - 0.1% Tween-20) in your wash buffers to disrupt these interactions.[3] For more persistent issues, a wash with a denaturant like 5% urea (B33335) or guanidine (B92328) hydrochloride may be considered post-labeling.[3] |
| Inadequate Washing | Increase the number and duration of wash steps after the click reaction incubation. Ensure thorough removal of unbound this compound. |
| Insufficient Blocking | Optimize your blocking step. Use a blocking agent such as 1-3% Bovine Serum Albumin (BSA) in your buffers.[4] The ideal blocking buffer can be target-dependent, so testing different agents may be necessary.[5] |
| Copper-Mediated Fluorescence | In copper-catalyzed click chemistry (CuAAC), free copper ions can sometimes contribute to background fluorescence.[4][6] Ensure a sufficient excess (5-10 fold) of a copper-chelating ligand (e.g., THPTA, BTTAA) is used.[4] A final wash with a copper chelator like EDTA can also help quench this non-specific fluorescence.[4] |
Issue: Punctate or Speckled Background Staining
This appears as small, bright, fluorescent dots that are not associated with the target.
| Potential Cause | Recommended Solution |
| This compound Aggregates | Prepare fresh this compound solutions before each experiment. Centrifuge and filter the staining solution to remove any aggregates that may have formed during storage. |
| Precipitation of Reaction Components | Ensure all components of the click reaction cocktail are fully dissolved before adding to the sample. Some precipitation can naturally occur during the reaction; gentle agitation during incubation can help prevent it from settling on the sample.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to diagnose high background with this compound?
The first and most critical step is to run proper controls. A "no-alkyne" control, where the sample is not labeled with the alkyne-modified molecule but is still subjected to the this compound click reaction, is essential. This will reveal the extent of non-specific binding of the this compound itself.
Q2: Can the click chemistry reaction itself cause non-specific labeling?
Yes, while click chemistry is highly specific, some non-specific labeling can occur. In copper-catalyzed reactions, alkynes can sometimes react with other cellular components, a process that appears to be mediated by copper.[6] Using a copper-chelating ligand and optimizing the copper concentration can help minimize this.[4][6]
Q3: How does the hydrophobicity of fluorescein contribute to non-specific binding?
Fluorescent dyes with higher hydrophobicity have a greater tendency to bind non-specifically to hydrophobic surfaces and cellular components.[1][2] This is a key factor to consider when working with fluorescein derivatives. Strategies to mitigate this include the use of detergents in wash buffers and proper blocking.
Q4: Are there alternatives to this compound that might have lower non-specific binding?
Yes, the choice of fluorescent dye can significantly impact the level of non-specific binding. Dyes with different physicochemical properties, such as charge and hydrophobicity, will behave differently. If you consistently face issues with this compound, consider testing other azide-functionalized dyes that are more hydrophilic.
Q5: What is the optimal pH for minimizing non-specific binding?
The pH of your buffers can influence non-specific binding by altering the charge of both the this compound and the biological sample. While the click reaction itself is relatively pH-insensitive (works well in the pH 4-11 range), optimizing the pH of your blocking and washing buffers (typically around pH 7.4) can help reduce electrostatic interactions that may lead to non-specific binding.[8]
Experimental Protocols
Protocol 1: Optimized Washing Protocol to Reduce Non-Specific Binding
This protocol is designed to be implemented after the click chemistry reaction with this compound.
-
Initial Rinse: Following the incubation with the click reaction cocktail, remove the reaction mixture and rinse the sample twice with Phosphate-Buffered Saline (PBS).
-
Detergent Wash: Wash the sample three times for 5-10 minutes each with PBS containing 0.1% Tween-20. Use gentle agitation (e.g., on a rocker or orbital shaker).
-
High-Salt Wash (Optional): If electrostatic interactions are suspected to be a major contributor to non-specific binding, perform one wash with high-salt PBS (containing 300-500 mM NaCl) for 5 minutes.
-
Final PBS Wash: Wash the sample two times for 5 minutes each with PBS to remove any residual detergent or high salt.
-
Proceed to Imaging: The sample is now ready for imaging.
Protocol 2: General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with Minimized Background
This protocol provides a general workflow for labeling alkyne-modified biomolecules with this compound.
-
Sample Preparation: Prepare your alkyne-labeled cells or tissue as required by your experimental design (e.g., fixation, permeabilization).
-
Blocking: Incubate the sample with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to block non-specific binding sites.
-
Prepare Click Reaction Cocktail (prepare fresh):
-
Copper (II) Sulfate (CuSO₄): Final concentration of 100-200 µM.
-
Copper-Chelating Ligand (e.g., THPTA): Final concentration of 500 µM - 1 mM (maintain a 5:1 ligand to copper ratio).
-
This compound: Final concentration of 1-10 µM (titrate to find the optimal concentration).
-
Reducing Agent (e.g., Sodium Ascorbate): Final concentration of 2.5-5 mM.
-
Note: Add the components in the order listed to the appropriate reaction buffer (e.g., PBS).
-
-
Click Reaction: Remove the blocking buffer and add the freshly prepared click reaction cocktail to the sample. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Follow the optimized washing protocol (Protocol 1) to remove unbound this compound and reaction components.
-
Imaging: Proceed with imaging your sample.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving high non-specific binding of this compound.
Caption: A generalized experimental workflow for labeling with this compound using click chemistry.
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 2. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Fluorescein-Azide Experiments
Welcome to the technical support center for fluorescein-azide based experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
High Background Fluorescence
Question 1: I am observing high background fluorescence across my entire sample. What are the potential causes and how can I reduce it?
High background fluorescence can originate from several sources, broadly categorized as cellular autofluorescence and non-specific binding of the this compound probe.
Troubleshooting Steps:
-
Cellular Autofluorescence: Many cell and tissue types exhibit natural fluorescence.
-
Include an unstained control: This is essential to determine the baseline level of autofluorescence in your sample.[1]
-
Choose the right fluorophore: Cellular autofluorescence is often more pronounced in the blue and green spectral regions. If possible, consider using a red or far-red fluorescent azide (B81097) to minimize overlap with autofluorescence.[1][2]
-
Use autofluorescence quenchers: Commercially available reagents like TrueBlack® can help to quench lipofuscin and other sources of autofluorescence in tissue sections.[1][3]
-
-
Non-Specific Binding: The this compound probe may bind non-specifically to cellular components.[4][5][6]
-
Optimize probe concentration: Titrate the concentration of your this compound probe to find the lowest effective concentration that still provides a good signal.[6][7]
-
Use blocking agents: Incubating your sample with a blocking buffer, such as 3% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), can help to reduce non-specific binding.[4][8]
-
Improve washing steps: Increase the number and duration of washing steps after incubating with the fluorescent probe to more effectively remove unbound dye.[6][7] The stability of the covalent bond formed in click chemistry reactions allows for extensive washing to improve the signal-to-noise ratio.[9]
-
Consider dye hydrophobicity: Highly hydrophobic dyes have a greater tendency to bind non-specifically.[5][10] If you suspect this is an issue, you may need to explore different fluorescein (B123965) derivatives or alternative fluorophores.
-
Question 2: My negative control (no alkyne-modified target) shows a high fluorescent signal. What is causing this?
This indicates that the this compound is binding non-specifically or that there is residual, unreacted probe that was not washed away.
Troubleshooting Steps:
-
Review your washing protocol: As mentioned previously, thorough washing is critical. Increase the volume, number, and duration of your washes.
-
Check for probe aggregation: Fluorescent dyes can sometimes form aggregates, which can lead to punctate background staining. Consider filtering your this compound stock solution before use.
-
Evaluate your blocking step: Ensure your blocking buffer is fresh and that the incubation time is sufficient (e.g., 30-60 minutes at room temperature).[7]
-
Run a secondary antibody-only control (if applicable): In immunofluorescence experiments, this can help determine if the secondary antibody is binding non-specifically.[1]
Low Signal Intensity
Question 3: The fluorescent signal from my target is very weak or undetectable. How can I improve the signal?
Low signal intensity can be due to a number of factors, including inefficient click chemistry, low abundance of the target molecule, or issues with the fluorescein fluorophore itself.
Troubleshooting Steps:
-
Optimize the Click Reaction (CuAAC): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for attaching this compound to an alkyne-modified target.
-
Use fresh reagents: Prepare fresh solutions of copper(II) sulfate (B86663) and the reducing agent (e.g., sodium ascorbate) immediately before use.[7]
-
Maintain the active Cu(I) state: The reaction requires the copper to be in the Cu(I) oxidation state.[11][12] The use of a reducing agent like sodium ascorbate (B8700270) is common, but it can also generate reactive oxygen species that may damage some biomolecules.[11][12]
-
Use a copper ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) ion, which improves reaction efficiency and reduces cytotoxicity.[7]
-
Check reagent concentrations: Optimal copper concentrations are typically between 50 and 100 µM.[12] It's also important to optimize the concentrations of the azide and alkyne substrates.
-
Degas your solvents: Oxygen can interfere with the CuAAC reaction. Degassing your solvents by sparging with an inert gas like argon or nitrogen can improve yields.[13]
-
-
Consider Copper-Free Click Chemistry (SPAAC): Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging.[14][15][16] The reaction rate in SPAAC is highly dependent on the structure of the cyclooctyne (B158145) used.[14]
-
Address Fluorescein-Specific Issues:
-
Photobleaching: Fluorescein is susceptible to photobleaching. Minimize the exposure of your sample to excitation light and use an anti-fade mounting medium for imaging.[1][7] Some studies have shown that Alexa Fluor dyes are more photostable than fluorescein isothiocyanate (FITC).[17][18]
-
Fluorescence Quenching: At high concentrations, fluorescein can self-quench, leading to a decrease in fluorescence intensity.[19][20] This can be a problem if the local concentration of the dye is very high.
-
pH Sensitivity: The fluorescence of fluorescein is pH-dependent. Ensure your imaging buffer has a pH that is optimal for fluorescein fluorescence (typically slightly alkaline).
-
-
Increase Target Abundance/Accessibility:
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cellular Labeling
This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed and permeabilized cells with a this compound probe.
Materials:
-
Alkyne-modified cells on coverslips
-
This compound
-
Reaction Buffer: 0.1 M potassium phosphate, pH 7.0[13]
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reducing agent: Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS[7]
-
Blocking Buffer: 3% BSA in PBS
-
Wash Buffer: PBS
Procedure:
-
Fixation and Permeabilization:
-
Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.[7]
-
-
Prepare Click Reaction Cocktail (immediately before use):
-
In a microcentrifuge tube, prepare the click reaction cocktail. The final concentrations of reagents may need to be optimized, but a common starting point is:
-
10-50 µM this compound
-
1 mM Copper(II) sulfate[7]
-
1 mM Copper ligand (e.g., THPTA)
-
5 mM Sodium ascorbate
-
-
Order of addition is critical: First, mix the CuSO₄ and the ligand. Add this mixture to a solution containing the this compound. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate.[11][12]
-
-
Click Reaction:
-
Washing:
-
Imaging:
Data Presentation
Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition
| Catalyst System | Key Features | Advantages | Disadvantages |
| CuAAC (Copper-Catalyzed) | Copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent. | High reaction rates, excellent regioselectivity (forms 1,4-disubstituted triazoles). | Copper can be cytotoxic, limiting its use in live-cell imaging.[14][16] Can generate reactive oxygen species.[11][12] |
| SPAAC (Strain-Promoted) | Metal-free reaction using a strained cyclooctyne (e.g., DIBO, DIFO, BARAC).[15] | Bioorthogonal, suitable for live-cell and in vivo applications as it avoids copper cytotoxicity.[15][16] | Reaction rates can be slower than CuAAC, though improvements are being made.[16] Synthesis of strained cyclooctynes can be complex.[15] |
| RuAAC (Ruthenium-Catalyzed) | Ruthenium catalyst, produces the 1,5-disubstituted triazole isomer. | Complementary regioselectivity to CuAAC, can accommodate internal alkynes.[14] | Requires a transition metal catalyst. |
| AgAAC (Silver-Catalyzed) | Silver(I) catalyst. | An alternative to copper with similar electronic configuration to Cu(I).[22] | Less commonly used than CuAAC. |
Visualizations
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
Caption: General experimental workflow for CuAAC-based labeling.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. 5 Recipes for Flow Cytometry Buffers - FluoroFinder [fluorofinder.com]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Modifying Fluorescein-Azide Labeling for Sensitive Samples
Welcome to the technical support center for fluorescein-azide labeling. This guide is designed for researchers, scientists, and drug development professionals who are working with sensitive samples, such as live cells, primary cells, or delicate protein complexes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your labeling experiments and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in click chemistry?
A1: this compound is a derivative of the popular green fluorescent dye, fluorescein (B123965), that has been modified to include an azide (B81097) (-N₃) group. This azide group serves as a "bioorthogonal handle." It is chemically inert within biological systems until it is specifically reacted with a partner molecule containing an alkyne group (a carbon-carbon triple bond)[1][2][3]. This highly specific and efficient reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," forms a stable triazole linkage, covalently attaching the fluorescein dye to the target molecule[1][2]. This allows for precise fluorescent labeling of biomolecules in complex environments[4].
Q2: Why are my sensitive samples (e.g., live cells) dying during the labeling protocol?
A2: The most common cause of cytotoxicity in standard CuAAC labeling protocols is the copper(I) catalyst[5][6]. Unprotected Cu(I) ions can generate reactive oxygen species (ROS) in the presence of oxygen, leading to cellular damage, protein aggregation, and cell death[5][7]. For sensitive samples, it is crucial to either protect the cells from copper-induced damage or use a copper-free labeling method[7][8].
Q3: When should I choose copper-free click chemistry (SPAAC) over copper-catalyzed (CuAAC)?
A3: You should consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for highly sensitive samples or when working in living organisms (in vivo)[7][9]. SPAAC avoids the use of a cytotoxic copper catalyst altogether[8][9]. The reaction relies on a strained cyclooctyne (B158145) (like DBCO) that reacts spontaneously with an azide[9][10]. While SPAAC eliminates copper toxicity, the reagents are bulkier, which could potentially interfere with the function of some biomolecules[11]. CuAAC is often faster and uses smaller, less perturbing tags (a simple alkyne), making it ideal for in vitro applications or with fixed samples where toxicity is not a concern[12].
Q4: How can I minimize high background fluorescence?
A4: High background can originate from several sources, including unreacted fluorescent probe, non-specific binding of the probe to cellular components, or cellular autofluorescence[13][14]. To minimize background, consider the following:
-
Optimize Probe Concentration: Use the lowest concentration of this compound that still provides a good signal. A common starting point is 10-20 µM, but this can often be titrated down[15].
-
Improve Washing: Increase the number and duration of wash steps after the labeling reaction to thoroughly remove any unbound probe[7].
-
Use Blocking Agents: For fixed and permeabilized cells, pre-incubating with a blocking buffer like 3% BSA can reduce non-specific binding[16].
-
Consider Quenching: After the reaction, adding a chelating agent like EDTA can help remove residual copper that might contribute to background[17].
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Low or No Fluorescent Signal
Q: I'm not seeing any signal, or the signal is very weak. What went wrong?
A: A weak or absent signal can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. Follow the logical troubleshooting workflow below to diagnose the issue.
Key Considerations:
-
Sodium Ascorbate: This reducing agent is essential for maintaining copper in its active Cu(I) state but is highly susceptible to oxidation. Always use a freshly prepared solution[18].
-
Copper-Chelating Ligands: For sensitive samples, ligands like THPTA or BTTAA are critical. They not only protect the sample from copper toxicity but also stabilize the Cu(I) catalyst, preventing its oxidation and increasing reaction efficiency[7][19][20].
-
Reagent Concentrations: The reaction is dependent on the concentration of all components. If the signal is low, consider systematically increasing the concentration of the this compound probe or the copper/ligand catalyst premix[7][18].
Problem: Significant Cell Death or Sample Degradation
Q: My cells are dying or my protein is precipitating after the labeling reaction. How can I prevent this?
A: This is a classic sign of copper toxicity, a major challenge when labeling sensitive biological samples[6]. The primary goal is to reduce the concentration of free, reactive copper ions.
Solutions:
-
Reduce Copper Concentration: Lower the final concentration of CuSO₄ to the 10-50 µM range for live cells[7].
-
Use a Chelating Ligand: This is the most effective strategy. Add a water-soluble, Cu(I)-stabilizing ligand like THPTA or BTTAA at a 5:1 molar ratio to copper[5][7]. These ligands chelate the copper, preventing it from generating damaging ROS while still allowing it to catalyze the click reaction efficiently[5].
-
Minimize Incubation Time: Reduce the exposure of your sample to the click reaction cocktail. For live cells, incubation times as short as 5-15 minutes can be effective[7].
-
Switch to Copper-Free Click Chemistry (SPAAC): For extremely sensitive samples, eliminating copper is the best solution. Use a strain-promoted reaction with a DBCO-fluorescein reagent instead of this compound. This reaction is bioorthogonal and does not require any metal catalyst, thus avoiding cytotoxicity[8][9][10].
Quantitative Data Summary
Optimizing reagent concentrations is critical for success. The following tables provide recommended starting ranges for different sample types. Always perform a titration to find the optimal conditions for your specific experiment.
Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Fixed Samples / Proteins in vitro | Live, Sensitive Cells | Notes |
| This compound | 10 - 50 µM | 2 - 25 µM | Start low to minimize background; increase if signal is weak[7][15]. |
| Copper (II) Sulfate (CuSO₄) | 100 µM - 1 mM | 10 - 100 µM | High concentrations are toxic to live cells[7]. |
| Cu(I) Ligand (e.g., THPTA) | 500 µM - 5 mM | 50 - 500 µM | A 5:1 ligand-to-copper molar ratio is recommended to protect the sample[5][7]. |
| Sodium Ascorbate | 1 - 10 mM | 1 - 2.5 mM | Must be prepared fresh immediately before use[7][18]. |
| Incubation Time | 30 - 120 min | 5 - 15 min | Shorter times reduce stress on live cells[7]. |
| Temperature | Room Temperature | 4°C to Room Temp | Lower temperatures can help preserve sensitive samples[5]. |
Table 2: Recommended Reagent Concentrations for Copper-Free Click Chemistry (SPAAC)
| Reagent | Live or Fixed Samples | Notes |
| Fluorescein-DBCO | 10 - 50 µM | Titration is recommended to balance signal and background. |
| Incubation Time | 30 - 60 min | Reaction kinetics are generally fast but can vary[8]. |
| Temperature | Room Temp to 37°C | Reaction proceeds well at physiological temperatures[9][10]. |
Experimental Protocols
Protocol 1: Modified CuAAC for Labeling Live, Sensitive Cells
This protocol is optimized to minimize copper-induced cytotoxicity.
Materials:
-
Azide-modified cells in culture medium
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (10 mM stock in water)
-
THPTA (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, prepare fresh )
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
Procedure:
-
Cell Preparation: Gently wash your azide-labeled cells twice with pre-warmed, serum-free culture medium or DPBS.
-
Prepare Click Reaction Cocktail: In a single microcentrifuge tube, prepare the cocktail immediately before use. Add reagents in the following order to the appropriate volume of DPBS to achieve the desired final concentrations (e.g., for 1 mL final volume):
-
1 µL of 10 mM this compound (Final: 10 µM)
-
5 µL of 50 mM THPTA (Final: 250 µM)
-
5 µL of 10 mM CuSO₄ (Final: 50 µM)
-
Vortex the mixture briefly.
-
25 µL of 100 mM Sodium Ascorbate (Final: 2.5 mM)
-
Vortex again. The order of addition is important to ensure the ligand complexes with the copper before reduction[18].
-
-
Labeling Reaction:
-
Aspirate the wash buffer from the cells and immediately add the complete click reaction cocktail.
-
Incubate for 5-15 minutes at room temperature, protected from light[7].
-
-
Washing and Imaging:
-
Gently aspirate the reaction cocktail.
-
Wash the cells three times with DPBS to remove excess reagents.
-
Add fresh, phenol (B47542) red-free culture medium.
-
Proceed with live-cell imaging using fluorescence microscopy.
-
Protocol 2: Copper-Free SPAAC Labeling
This protocol is for highly sensitive samples where copper must be avoided entirely.
Materials:
-
Azide-modified cells in culture medium
-
Fluorescein-DBCO (10 mM stock in DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
Procedure:
-
Cell Preparation: Gently wash your azide-labeled cells twice with pre-warmed, serum-free culture medium or DPBS.
-
Prepare Labeling Solution: Dilute the Fluorescein-DBCO stock solution in pre-warmed medium or DPBS to the desired final concentration (e.g., 25 µM).
-
Labeling Reaction:
-
Aspirate the wash buffer from the cells and add the Fluorescein-DBCO labeling solution.
-
Incubate for 30-60 minutes at 37°C (or desired temperature), protected from light.
-
-
Washing and Imaging:
-
Gently aspirate the labeling solution.
-
Wash the cells three to four times with DPBS to remove any unbound probe.
-
Add fresh, phenol red-free culture medium.
-
Proceed with imaging.
-
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. chempep.com [chempep.com]
- 11. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vectorlabs.com [vectorlabs.com]
common mistakes to avoid in fluorescein-azide click chemistry
Welcome to the technical support center for fluorescein-azide click chemistry, a vital tool for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound.
Issue: Low or No Product Yield
A frequent challenge in click chemistry is a lower-than-expected or complete absence of the desired fluorescently labeled product. This can stem from several factors related to the catalyst, reagents, or reaction conditions.
| Probable Cause | Recommended Solution |
| Catalyst (Cu(I)) Oxidation | The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) form by oxygen.[1][2] To mitigate this, ensure your reaction is protected from air by using degassed solvents or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] It is also common practice to use a more stable Cu(II) salt (like CuSO₄) with a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[2] |
| Inhibitory Buffer Components | Buffers containing chelating agents, such as Tris, can bind to the copper catalyst and inhibit the reaction.[1][3] Opt for non-coordinating buffers like phosphate (B84403), HEPES, or MOPS.[1] |
| Poor Ligand Choice or Concentration | Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[1][2] Ensure you are using an appropriate ligand, such as TBTA or THPTA, at an optimized concentration.[1][2] |
| Reagent Degradation | Azides and alkynes can degrade over time, especially when not stored properly.[1] Store these reagents in a cool, dark place and use fresh reagents whenever possible.[1] Prepare sodium ascorbate solutions fresh for each experiment as it is readily oxidized by air.[4] |
| Steric Hindrance | Bulky chemical groups near the azide (B81097) or alkyne functionalities can physically block the reaction from occurring efficiently.[2] If steric hindrance is suspected, you might consider increasing the reaction temperature or prolonging the reaction time.[2] |
| Inadequate Temperature | While many click reactions proceed at room temperature, some systems may require heating to overcome a high activation barrier.[5] |
Issue: Presence of Side Products and Impurities
The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.
| Side Reaction/Impurity | Probable Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This common side reaction leads to the formation of a diyne byproduct and is often promoted by the oxidation of the Cu(I) catalyst to Cu(II).[6] | Maintain a reducing environment by using a sufficient excess of a reducing agent like sodium ascorbate and by degassing solutions to remove oxygen.[6] |
| Reaction with Thiols | Free thiols, such as those in cysteine residues of proteins, can react with alkyne probes, leading to off-target labeling.[6] | If working with protein samples, consider pre-treating them with a thiol-blocking agent like N-ethylmaleimide (NEM).[6] |
| Generation of Reactive Oxygen Species (ROS) | In the presence of a reducing agent and oxygen, the Cu(I) catalyst can generate ROS, which can damage biomolecules.[6][7] | The use of copper-stabilizing ligands can help minimize the generation of ROS.[6] |
| Unreacted this compound | Incomplete reaction or use of excess this compound. | Optimize the stoichiometry of your reactants. The unreacted azide can typically be removed during the purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in click chemistry?
A1: The copper catalyst, specifically in its Cu(I) oxidation state, is essential for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] It facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide to form a stable triazole ring.[2] The uncatalyzed reaction is significantly slower and often requires high temperatures.[2][5]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalytic species, it is prone to oxidation.[2] Therefore, it is a common and recommended practice to use a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate.[2] This generates the active Cu(I) species in situ and helps maintain its concentration throughout the reaction.[2]
Q3: What is the purpose of using a ligand in the reaction?
A3: Ligands play a critical role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[2] They also increase the catalyst's solubility and can accelerate the reaction rate.[2] Common ligands for aqueous systems include TBTA (Tris(benzyltriazolylmethyl)amine) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2]
Q4: How can I purify my fluorescein-labeled product?
A4: The purification method will depend on the nature of your product. For small molecules, purification can often be achieved by simple filtration or extraction.[5] For larger biomolecules like proteins or nucleic acids, methods such as dialysis, size exclusion chromatography, or precipitation are commonly used to remove excess reagents and the copper catalyst.[6][8] If necessary, a copper chelator like EDTA can be added to stop the reaction and facilitate the removal of copper.[1][6]
Q5: Can I perform this compound click chemistry in living cells?
A5: While click chemistry is biocompatible, the copper catalyst can be toxic to cells.[7][9] For live-cell applications, it is crucial to use low concentrations of copper and a stabilizing ligand. Alternatively, copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are recommended for live-cell imaging.[7]
Experimental Protocols
General Protocol for this compound Labeling of an Alkyne-Modified Biomolecule
This protocol provides a general guideline. Molar ratios and reaction times may need to be optimized for your specific application.
1. Preparation of Stock Solutions:
-
Alkyne-Modified Biomolecule: Prepare a stock solution of your alkyne-containing molecule in a suitable copper-free buffer (e.g., phosphate buffer, HEPES).
-
This compound: Prepare a 10 mM stock solution in an organic solvent like DMSO or DMF.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.
-
Ligand (e.g., TBTA or THPTA): Prepare a 10 mM stock solution in DMSO or water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment. [4]
Table of Recommended Reagent Concentrations:
| Reagent | Stock Solution Concentration | Final Concentration |
| Alkyne-Biomolecule | Varies | 10-100 µM |
| This compound | 10 mM | 1.5 - 5 equivalents |
| CuSO₄ | 10 mM | 50-100 µM |
| Ligand | 10 mM | 250-500 µM |
| Sodium Ascorbate | 100 mM | 1-5 mM |
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule.
-
Add the this compound stock solution.
-
Add the ligand stock solution.
-
Add the CuSO₄ stock solution.
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
If possible, briefly degas the solution with an inert gas (e.g., argon or nitrogen) and seal the tube.[4][8]
3. Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated during this time.
4. Quenching and Purification:
-
(Optional) The reaction can be stopped by adding a copper chelator such as EDTA.[6]
-
Purify the labeled product using a method appropriate for your biomolecule (e.g., dialysis, size exclusion chromatography, or precipitation) to remove unreacted reagents and the copper catalyst.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Purification of Fluorescein-Azide Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorescein-azide labeled peptides.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues during the purification of your this compound labeled peptide.
Problem 1: Low Yield of Labeled Peptide After Purification
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Labeling Reaction | - Optimize the "click chemistry" reaction conditions (e.g., catalyst concentration, reaction time, temperature). Consider using a copper(I)-stabilizing ligand like BTTAA.[1] - Confirm the purity and reactivity of your this compound and alkyne-modified peptide. | Increased formation of the desired labeled peptide, leading to a higher yield post-purification. |
| Peptide Precipitation During Labeling or Purification | - Adjust the pH of your buffers. Some peptides may precipitate in acidic conditions like those used in reverse-phase HPLC (e.g., 0.1% TFA).[2] - If peptide solubility is an issue, consider adding a small amount of organic solvent to your sample before injection.[3] | Improved peptide solubility, preventing loss due to precipitation and leading to better recovery. |
| Non-Optimal HPLC Conditions | - Adjust the gradient of your organic solvent during HPLC to ensure the labeled peptide is eluting properly and not being lost in the flow-through or retained on the column. - Ensure the mobile phase pH is appropriate for your peptide's stability and retention. | A well-resolved peak for your labeled peptide with improved recovery in the collected fractions. |
| Adsorption to Vials or Columns | - Use low-adsorption vials and columns. - Consider adding a small percentage of a non-ionic surfactant to your buffers if non-specific binding is suspected. | Minimized loss of peptide due to adsorption, resulting in a higher final yield. |
Problem 2: Presence of Unconjugated this compound in the Final Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Purification Method | - Reverse-Phase HPLC (RP-HPLC): This is the most effective method for separating the labeled peptide from the smaller, unreacted dye.[4] Use a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[2][4] - Size-Exclusion Chromatography (SEC): For peptides >1000 Da, a desalting column can be a rapid method to remove the much smaller free dye.[4][5] | A purified product with a single, well-defined peak corresponding to the fluorescently labeled peptide, free of unconjugated dye.[4] |
| Co-elution of Free Dye and Labeled Peptide in HPLC | - Optimize the HPLC Gradient: A shallower gradient can improve the resolution between the labeled peptide and the free dye. - Change the Stationary Phase: If co-elution persists on a C18 column, consider a different stationary phase with different selectivity. | Baseline separation of the labeled peptide and free dye peaks, allowing for the collection of a pure product. |
| Inadequate Washing in Solid-Phase Extraction (SPE) | - If using SPE for cleanup, ensure sufficient washing with a solvent that removes the free dye without eluting the labeled peptide. | Removal of the majority of free dye before the final elution step, reducing the burden on subsequent purification methods. |
Problem 3: Multiple Peaks in the HPLC Chromatogram of the Purified Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction or Side Reactions | - Optimize "Click Chemistry": Ensure the correct stoichiometry of reactants and the purity of the catalyst. Non-specific labeling can occur with incorrect reagent ratios.[1] - Side Reactions of Fluorescein (B123965): Fluorescein isothiocyanate (FITC), a related compound, can cause truncation of the N-terminal amino acid during acidic cleavage. While using this compound with click chemistry is generally more specific, be aware of potential side reactions.[6] | A cleaner reaction mixture with fewer byproducts, simplifying the purification process. |
| Peptide Degradation | - Avoid Harsh pH Conditions: Some peptides are unstable at the low pH of typical RP-HPLC mobile phases. Consider alternative buffer systems if degradation is suspected.[2] - Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of the peptide solution can lead to degradation. | Preservation of the peptide's integrity, resulting in a single, sharp peak for the labeled product. |
| Isomer Formation | - If using a fluorescein derivative with multiple reactive sites (e.g., 5- and 6-isomers of FAM), you may see two closely eluting peaks representing the different isomers attached to your peptide.[7] | This is often unavoidable if a mixed-isomer dye was used. If a single isomer is required, use a single-isomer starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my this compound labeled peptide?
A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective method.[4] It separates molecules based on hydrophobicity, which allows for the efficient separation of the labeled peptide from the unlabeled peptide and the free this compound.[2][4] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point.[4]
Q2: How can I remove the excess, unconjugated this compound after the labeling reaction?
A2: Besides RP-HPLC, other methods include:
-
Size-Exclusion Chromatography (SEC): Using desalting columns like Sephadex can be effective, especially for larger peptides, as the labeled peptide will elute first, while the smaller free dye is retained.[4][5]
-
Ultrafiltration (Spin Columns): This method uses a membrane with a specific molecular weight cutoff (MWCO) to separate the larger labeled peptide from the smaller free dye.[5]
-
Precipitation: In some cases, the peptide can be precipitated, leaving the soluble free dye in the supernatant. However, this method is highly dependent on the peptide's properties and may not be universally applicable.[8]
Q3: Why am I seeing non-specific labeling in my click chemistry reaction?
A3: Non-specific labeling in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can occur due to several factors. The ratios of the reagents are critical; an excess of the azide-fluorophore can lead to background labeling.[1] It is also important to ensure the purity of your reagents and to optimize the concentrations of copper, the stabilizing ligand, and the reducing agent (e.g., sodium ascorbate).[1]
Q4: Can the fluorescein tag itself interfere with the purification?
A4: Yes. Fluorescein is a relatively hydrophobic molecule, and its addition to a peptide will increase the overall hydrophobicity. This will lead to a longer retention time in RP-HPLC compared to the unlabeled peptide. Be aware that fluorescein's absorbance at 280 nm can interfere with peptide quantification using this wavelength.[4]
Q5: My peptide is not binding to the RP-HPLC column. What should I do?
A5: This can happen if your peptide is very polar or if the initial mobile phase conditions are too strong (too much organic solvent).[3] Try lowering the initial percentage of the organic solvent in your gradient to ensure the peptide binds to the column.[3] If the peptide is extremely polar, you might consider alternative chromatography methods like Hydrophilic Interaction Liquid Chromatography (HILIC).[3]
Experimental Protocols
Detailed Methodology for this compound Labeling and Purification of an Alkyne-Modified Peptide
-
Sample Preparation:
-
Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5). The final peptide concentration should typically be in the range of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.
-
-
"Click Chemistry" Labeling Reaction (CuAAC):
-
In a microcentrifuge tube, add the alkyne-peptide solution.
-
Add the this compound stock solution. A slight molar excess of the dye (1.1-1.5 equivalents) is often used.
-
Prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing CuSO₄ and a reducing agent like sodium ascorbate. A copper-stabilizing ligand (e.g., BTTAA) is highly recommended to improve reaction efficiency and reduce side reactions.
-
Add the catalyst solution to the peptide/dye mixture to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized for your specific peptide. The reaction vessel should be protected from light.
-
-
Purification by RP-HPLC:
-
Column: C18, 5 µm particle size, 100 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient might be 5-95% B over 30 minutes, but this should be optimized for your specific labeled peptide.
-
Detection: Monitor the elution at two wavelengths: one for the peptide bond (e.g., 220 nm) and one for the fluorescein dye (e.g., 494 nm).
-
Procedure:
-
Equilibrate the column with your starting conditions (e.g., 95% A, 5% B).
-
Inject the reaction mixture onto the column.
-
Run the gradient and collect fractions corresponding to the major peak that absorbs at both wavelengths. The labeled peptide should elute later than the unlabeled peptide due to the increased hydrophobicity of the fluorescein tag.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the product.
-
Pool the pure fractions and lyophilize to obtain the purified, labeled peptide.
-
-
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting decision-making flowchart.
Caption: Components of the crude reaction mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fluorescein-Azide Fluorescence and Buffer pH
Welcome to the Technical Support Center for fluorescein-azide and its applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer pH on the fluorescence of this compound and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does buffer pH affect the fluorescence of this compound?
A1: The fluorescence of this compound is highly dependent on the pH of the buffer solution.[1][2] This is because the fluorescein (B123965) core of the molecule exists in different ionic forms at different pH values, and these forms have distinct fluorescence properties.[2] In acidic conditions (pH below ~6), the molecule is predominantly in a neutral or monoanionic form, which exhibits significantly lower fluorescence.[1][2] As the pH increases into the basic range (pH above ~8), the highly fluorescent dianionic form becomes dominant, resulting in a dramatic increase in fluorescence intensity.[1][2]
Q2: What is the optimal pH range for maximizing the fluorescence signal of this compound?
A2: To achieve the maximum fluorescence intensity, it is recommended to use a buffer with a pH in the range of 8.0 to 9.5.[1] Within this range, the this compound molecule is predominantly in its highly fluorescent dianionic state.
Q3: Can I use this compound for experiments in acidic environments?
A3: While you can use this compound in acidic buffers, you should expect a significantly weaker fluorescence signal. At acidic pH, the less fluorescent forms of the molecule are more prevalent. If your experiment requires strong fluorescence in an acidic environment, you might consider using a different fluorophore that is more stable and fluorescent at low pH.
Q4: How does the azide (B81097) group affect the fluorescence properties of fluorescein?
A4: The azide group is primarily introduced for "click chemistry" conjugation and generally has a minimal direct effect on the fundamental pH-dependent fluorescence of the fluorescein core. The fluorescence properties are still primarily governed by the ionization states of the phenolic and carboxylic acid groups on the xanthene ring of fluorescein.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and its fluorescence dependence on buffer pH.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Suboptimal Buffer pH: The buffer pH may be too acidic, leading to quenching of the fluorescein fluorescence. | Verify the pH of your buffer and adjust it to the optimal range of 8.0-9.5 for maximum fluorescence. |
| Incorrect Excitation/Emission Wavelengths: The settings on the fluorometer or microscope may not be appropriate for fluorescein. | Use an excitation wavelength around 495 nm and detect the emission at approximately 520 nm.[3] | |
| Photobleaching: Prolonged exposure to the excitation light can irreversibly destroy the fluorophore.[1] | Minimize the exposure time and intensity of the excitation light. Use an anti-fade reagent in your mounting medium if applicable. | |
| Low Concentration: The concentration of the this compound conjugate may be too low to detect a signal. | Increase the concentration of your labeled molecule. | |
| Inconsistent Fluorescence Intensity | Fluctuations in Buffer pH: Small changes in the pH of your buffer can lead to significant variations in fluorescence intensity. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. |
| Buffer Composition: Certain components in the buffer, such as heavy metal ions or other quenching agents, can affect fluorescence. | If possible, use a simple, well-defined buffer system like phosphate-buffered saline (PBS) or Tris buffer and ensure high purity of all components. | |
| Temperature Variations: Temperature can influence both the pH of the buffer and the quantum yield of the fluorophore. | Maintain a constant temperature during all measurements. | |
| High Background Fluorescence | Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, leading to high background. | Include an unstained control to assess the level of autofluorescence. If possible, use spectral unmixing techniques to separate the specific signal from the background. |
| Unreacted this compound: Residual, unbound this compound in the sample can contribute to background fluorescence. | Ensure that your purification protocol effectively removes all unreacted dye after the click chemistry reaction. |
Data Presentation
The fluorescence intensity of fluorescein and its derivatives is directly correlated with the pH of the surrounding buffer. Below is a representative table illustrating the expected relative fluorescence intensity of a fluorescein-based molecule across a range of pH values.
| pH | Predominant Ionic Form | Relative Fluorescence Intensity (%) |
| 4.0 | Neutral/Cationic | < 10 |
| 5.0 | Monoanion | ~20 |
| 6.0 | Monoanion/Dianion | ~50 |
| 7.0 | Dianion | ~80 |
| 8.0 | Dianion | ~95 |
| 9.0 | Dianion | 100 |
| 10.0 | Dianion | ~98 |
Note: This data is illustrative and based on the known pH-dependent behavior of fluorescein. The exact values for this compound may vary slightly.
The relationship between pH and the ionic forms of fluorescein is governed by its pKa values. The pKa for the equilibrium between the monoanion and dianion is approximately 6.4.[2]
Experimental Protocols
Protocol: Measuring the pH-Dependent Fluorescence of this compound
This protocol outlines the steps to determine the fluorescence intensity of a this compound conjugate at various pH values.
Materials:
-
This compound labeled sample (e.g., protein, oligonucleotide)
-
A series of buffers with pH values ranging from 4.0 to 10.0 (e.g., citrate, phosphate, borate (B1201080) buffers) at a consistent ionic strength.
-
Fluorometer or fluorescence microplate reader
-
pH meter
-
Cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your this compound conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into each of the different pH buffers to a final concentration that gives a readable fluorescence signal without causing inner filter effects (typically in the nanomolar to low micromolar range). Prepare a blank sample for each buffer containing only the buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to ~495 nm.
-
Set the emission wavelength to ~520 nm.
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio.
-
-
Measurement:
-
Calibrate the pH meter with standard buffers before verifying the pH of your experimental buffers.
-
Measure the fluorescence intensity of the blank for each pH value and subtract this from the corresponding sample measurement.
-
Measure the fluorescence intensity of your this compound sample in each of the different pH buffers. Record at least three independent measurements for each pH point.
-
-
Data Analysis:
-
Calculate the average background-subtracted fluorescence intensity for each pH value.
-
Normalize the fluorescence intensities by dividing each value by the maximum intensity observed (typically at a pH around 9.0).
-
Plot the normalized fluorescence intensity as a function of pH to generate a pH-response curve.
-
Visualizations
Caption: Ionic equilibrium of this compound with changing pH.
Caption: Troubleshooting workflow for low fluorescence signals.
References
Technical Support Center: Fluorescein-Azide Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fluorescein-azide for biomolecule labeling via click chemistry. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for reacting this compound with an alkyne substrate?
A1: There are two primary methods for labeling with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the use of a copper(I) catalyst to connect this compound to a terminal alkyne. It is known for its fast reaction kinetics and high efficiency.[1][2][3][4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with this compound. SPAAC is ideal for live-cell imaging and in vivo applications where the cytotoxicity of copper is a concern.[6][7][8][9]
Q2: How do I choose between CuAAC and SPAAC for my experiment?
A2: The choice between CuAAC and SPAAC depends on your specific application:
-
Choose CuAAC if:
-
Choose SPAAC if:
Q3: What type of alkyne substrate should I use?
A3: The choice of alkyne substrate is dictated by the chosen click chemistry method:
-
For CuAAC: Use a terminal alkyne . These are generally stable and readily available.[3][10]
-
For SPAAC: Use a strained alkyne . Common examples include:
Q4: How should I store and handle this compound?
A4: To ensure the stability and reactivity of this compound, follow these storage guidelines:
-
For preparing stock solutions, use anhydrous DMSO or DMF.[12]
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
Q: I am not observing a fluorescent signal after my click reaction. What could be the problem?
A: Low or no fluorescence can stem from several issues. Follow this troubleshooting workflow to diagnose the cause:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. nanocs.net [nanocs.net]
- 12. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 13. Fluorescein Azide = 95 1386385-76-7 [sigmaaldrich.com]
- 14. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing Fluorescein-Azide Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time and other critical parameters for successful fluorescein-azide labeling experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction for this compound labeling.
Question: Why am I observing low or no fluorescent signal after labeling?
Answer: Low or no signal is a common issue that can stem from several factors related to the reagents, reaction conditions, or the biomolecule itself.
-
Inactive Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, which will halt the reaction.[1]
-
Solution: Ensure your solvents are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon).[1] Always use a freshly prepared solution of a reducing agent, like sodium ascorbate (B8700270), to regenerate Cu(I).[1][2]
-
-
Reagent Degradation: Azides and alkynes can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents and store them according to the manufacturer's instructions, typically cold and protected from light.[1]
-
-
Inhibitory Buffer Components: Buffers containing chelating agents, such as Tris, can sequester the copper catalyst and inhibit the reaction.[1]
-
Solution: Use non-coordinating buffers like phosphate (B84403), HEPES, or MOPS.[1]
-
-
Low Expression or Inaccessible Target: The alkyne-modified biomolecule may be present at low levels or the alkyne group may be sterically hindered, preventing the this compound from accessing it.[3]
-
Solution: Confirm the expression of your target molecule. If steric hindrance is suspected, consider redesigning your biomolecule with a longer linker to make the alkyne more accessible.[1]
-
Question: My labeled samples have high background fluorescence. How can I reduce it?
Answer: High background, or a low signal-to-noise ratio, can obscure your specific signal.
-
Non-specific Binding of the Fluorescent Probe: The this compound may be non-specifically binding to other components in your sample.
-
Precipitation of this compound: If the concentration of the fluorescent azide (B81097) is too high, it may precipitate, leading to fluorescent aggregates.
-
Solution: If you observe precipitation, you can try heating the reaction mixture (e.g., 3 minutes at 80°C) and vortexing to redissolve the azide.[6] Consider optimizing the concentration of the this compound.
-
-
Autofluorescence: The biological sample itself may have endogenous fluorescence.[7]
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If it is significant, you may need to use a fluorophore with a different excitation/emission spectrum.[7]
-
Question: The labeling reaction is not going to completion. What can I do?
Answer: Incomplete reactions can often be improved by optimizing the reaction conditions.
-
Suboptimal Incubation Time and Temperature: The reaction may simply need more time or a slight increase in temperature to proceed to completion.
-
Solution: While many protocols suggest 30-60 minutes at room temperature is sufficient, extending the incubation time to 1-4 hours or even overnight at 4°C can increase the yield.[2][4][8] Gentle heating (e.g., 40-60°C) can also accelerate the reaction, but be mindful of the stability of your biomolecule.[2]
-
-
Incorrect Reagent Concentrations: The molar ratio of the reactants is critical for driving the reaction to completion.
-
Insufficient Mixing: Inadequate mixing can lead to localized depletion of reactants.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound labeling?
A1: The optimal incubation time can vary depending on the specific biomolecule, reagent concentrations, and temperature. A common starting point is 30-60 minutes at room temperature.[4] However, for some applications, extending the incubation to 1-4 hours or even overnight at 4°C can lead to higher labeling efficiency.[2][8] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific system.
Q2: What is the recommended temperature for the incubation?
A2: Most protocols recommend performing the labeling reaction at room temperature.[2][4] However, for sensitive biomolecules, incubating at 4°C for a longer duration may be preferable to maintain their integrity.[2][8] In some cases, gentle heating to 40-60°C can be used to accelerate the reaction, but the thermal stability of the target molecule must be considered.[2]
Q3: What are the key components of a this compound labeling reaction?
A3: A typical copper-catalyzed this compound labeling reaction includes:
-
An alkyne-modified biomolecule.
-
This compound.
-
A source of copper(I), often generated in situ from a copper(II) salt like CuSO₄.[2]
-
A reducing agent, such as sodium ascorbate, to maintain copper in the active Cu(I) state.[1][2]
-
A copper-stabilizing ligand, such as THPTA or TBTA, to improve reaction efficiency and protect the biomolecule.[2][3]
-
A suitable buffer, typically a non-coordinating buffer like phosphate or HEPES at a pH between 7 and 8.[1]
Q4: How can I purify my fluorescein-labeled biomolecule?
A4: Purification is crucial to remove unreacted this compound and other reaction components. Common purification methods include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25 columns): This separates the larger labeled biomolecule from smaller molecules like the unreacted dye.[5][8]
-
Dialysis: This is effective for removing small molecules from larger biomolecules.[10]
-
High-Performance Liquid Chromatography (HPLC): This can provide high-purity labeled biomolecules.[4]
-
Precipitation: For oligonucleotides and DNA, precipitation with acetone (B3395972) or ethanol (B145695) can be used.[6][11]
Q5: How do I determine the degree of labeling (DOL)?
A5: The degree of labeling, which is the average number of fluorescein (B123965) molecules per biomolecule, can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of fluorescein (~494 nm).[5]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Incubation Time | 30 minutes - 4 hours | Can be extended overnight at 4°C for sensitive molecules.[2][4][8] |
| Incubation Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer incubations or gently heated to 40-60°C to accelerate the reaction.[2][4][8] |
| This compound Concentration | 2-10 fold molar excess to alkyne | Higher excess may be needed for very low alkyne concentrations.[2][3] |
| Copper(II) Sulfate (CuSO₄) Concentration | 0.05 - 0.25 mM | This is a common starting range for the catalyst precursor.[3] |
| Sodium Ascorbate Concentration | 5 mM | Used to reduce Cu(II) to the active Cu(I) state.[3] |
| Ligand (e.g., THPTA) to Copper Ratio | 5:1 | The ligand stabilizes the Cu(I) catalyst.[3] |
| pH | 7.0 - 8.5 | Click chemistry is generally tolerant to a range of pH values, but optimal pH can depend on the biomolecule.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of a Protein in Aqueous Buffer
This protocol provides a starting point for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins.
A. Reagent Preparation:
-
Protein Solution: Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in a non-coordinating buffer (e.g., 100 mM phosphate buffer, pH 7.4).[2]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[9]
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.[2]
-
Ligand (THPTA) Stock Solution: Prepare a 100 mM stock solution in water.[2]
-
Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution in water.[2]
B. Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein and buffer.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 2-10 fold).
-
Prepare a premix of the catalyst by combining the CuSO₄ and THPTA stock solutions.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the reaction mixture gently.[4]
C. Incubation:
-
Protect the reaction from light.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[2]
D. Purification:
-
Purify the labeled protein from excess reagents using a desalting column (size-exclusion chromatography) or through dialysis.[5][8][10]
Protocol 2: Monitoring Reaction Progress
For optimization, the progress of the labeling reaction can be monitored by techniques such as:
-
SDS-PAGE with in-gel fluorescence: Labeled proteins will show a fluorescent band.[5]
-
LC-MS: This can be used to detect the mass shift corresponding to the addition of the this compound moiety.[2]
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.
Caption: General Experimental Workflow for this compound Labeling.
Caption: Troubleshooting Decision Tree for this compound Labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. metabion.com [metabion.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
dealing with cell toxicity in live-cell imaging with fluorescein-azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cell toxicity during live-cell imaging experiments using fluorescein-azide.
Troubleshooting Guide
Cell toxicity is a critical issue in live-cell imaging that can compromise experimental results. The following table outlines common problems encountered when using this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Poor Cell Viability | Copper Catalyst Toxicity: The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is cytotoxic, primarily through the generation of reactive oxygen species (ROS).[1][2][3] | - Use Copper-Free Click Chemistry: Employ strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a toxic copper catalyst.[4][5][6][7] - Optimize Copper Concentration: If using CuAAC, titrate the copper sulfate (B86663) (CuSO₄) concentration to the lowest effective level. - Use Copper Chelators/Ligands: Incorporate copper-chelating ligands like THPTA or BTTAA to reduce copper's toxicity while maintaining catalytic activity.[8][9] - Minimize Incubation Time: Reduce the duration of cell exposure to the copper-containing reaction mixture.[1][8] - Include ROS Scavengers: Add antioxidants like aminoguanidine (B1677879) to the reaction mixture to mitigate oxidative damage.[1] |
| Fluorescein (B123965) Phototoxicity: Fluorescein is a photosensitizer that can generate singlet oxygen (¹O₂) and other reactive oxygen species upon illumination, leading to phototoxic effects.[10][11][12] | - Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time.[13][14][15] - Use Higher Wavelength Fluorophores: Consider red or near-infrared dyes which are generally less phototoxic.[16][17] - Avoid Illumination Overhead: Ensure the sample is only illuminated when the camera is acquiring an image.[13][14][15] - Use Time-Lapse Imaging Judiciously: Increase the interval between image acquisitions to allow cells to recover. | |
| High this compound Concentration: Excessive concentrations of the fluorescent probe itself can be toxic to cells. | - Titrate Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that provides a sufficient signal.[18] - Optimize Incubation Time: Shorten the incubation time with the probe to the minimum required for adequate labeling.[18] | |
| Weak or No Fluorescent Signal | Inefficient Click Reaction: The azide-alkyne cycloaddition may not be proceeding efficiently. | - Ensure Active Copper Catalyst: For CuAAC, use a reducing agent like sodium ascorbate (B8700270) to maintain copper in the active Cu(I) state.[1] Degas solutions to remove oxygen which can oxidize the catalyst.[1] - Optimize Reagent Concentrations: Ensure adequate concentrations of both the alkyne-modified target and the this compound. - Check Reagent Quality: Verify the integrity and purity of your click chemistry reagents. |
| Low Target Abundance: The biomolecule of interest may be expressed at low levels. | - Enhance Target Expression: If possible, use experimental conditions that increase the expression or incorporation of the target molecule. - Use a Brighter Fluorophore: Consider using a more photostable and brighter fluorescent dye. | |
| Photobleaching: The fluorescent signal is rapidly lost upon exposure to excitation light.[13] | - Reduce Excitation Intensity: Use neutral density filters or lower laser power.[13][14] - Increase Exposure Time and Lower Intensity: This can sometimes reduce photobleaching compared to short, high-intensity exposures.[14] - Use Antifade Reagents: While more common for fixed cells, some live-cell compatible antifade formulations are available. | |
| High Background Fluorescence | Non-specific Staining: The this compound probe may be binding non-specifically to cellular components.[19] | - Reduce Probe Concentration: Use the lowest effective concentration of this compound.[20] - Increase Wash Steps: After incubation with the probe, perform thorough washes with an appropriate buffer to remove unbound probe.[19][20] - Use Blocking Agents: In some cases, pre-incubation with a blocking solution can reduce non-specific binding.[19] |
| Autofluorescence: Cells naturally fluoresce, which can interfere with the signal from the probe. | - Use a Fluorophore with a Red-Shifted Spectrum: Cellular autofluorescence is typically stronger in the blue and green regions of the spectrum. - Spectral Unmixing: If your imaging system supports it, use spectral imaging and linear unmixing to separate the specific signal from autofluorescence. - Use a "No-Stain" Control: Image unstained cells under the same conditions to determine the level of autofluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cell toxicity associated with this compound in live-cell imaging?
A1: The toxicity primarily arises from two sources: the copper catalyst used in the common click chemistry reaction (CuAAC) and the phototoxicity of the fluorescein molecule itself. The copper(I) catalyst can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[1][2][3] Fluorescein, when excited by light, can also produce ROS, which can damage cellular components.[10][11][12]
Q2: How can I determine the optimal, non-toxic concentration of my this compound probe?
A2: You should perform a dose-response experiment. Culture your cells in a multi-well plate and incubate them with a range of this compound concentrations for a fixed period. After incubation and washing, assess cell viability using a cytotoxicity assay, such as one based on Calcein-AM (stains live cells green) and Ethidium Homodimer-III (stains dead cells red).[21] The optimal concentration will be the lowest concentration that gives a satisfactory fluorescent signal with minimal impact on cell viability.
Q3: What are the key differences between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for live-cell imaging?
A3: The main difference is the requirement for a copper catalyst. CuAAC uses a copper(I) catalyst to join an alkyne and an azide (B81097), but the copper is toxic to living cells.[2][22] SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a toxic catalyst, making it much more suitable for live-cell applications.[4][5][7]
Q4: When should I consider using an alternative to fluorescein?
A4: You should consider an alternative to fluorescein if you are performing long-term time-lapse imaging, as the cumulative phototoxicity can be significant.[23] Also, if your cells exhibit high levels of autofluorescence in the green spectrum, a red or near-infrared dye would be a better choice to improve the signal-to-noise ratio.[17]
Q5: Can I perform the click reaction in a serum-containing medium?
A5: It is generally recommended to perform the click reaction in a serum-free medium or buffer. Components of serum can interfere with the reaction and may also bind to the fluorescent probe, increasing background fluorescence.
Experimental Protocols
Protocol 1: Cytotoxicity Assay for this compound Concentration Optimization
This protocol describes how to determine the optimal, non-toxic concentration of this compound using a fluorescence-based live/dead assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plate
-
This compound stock solution
-
Live/Dead cytotoxicity assay kit (e.g., containing Calcein-AM and Ethidium Homodimer-III)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Prepare Probe Dilutions: Prepare a series of dilutions of your this compound stock solution in a serum-free medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a "no probe" control.
-
Probe Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound dilutions to the respective wells and incubate for your desired labeling time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Aspirate the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Live/Dead Staining: Prepare the live/dead staining solution according to the manufacturer's protocol. Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging and Analysis: Image the cells using a fluorescence microscope with appropriate filter sets for the live (green) and dead (red) stains. Count the number of live and dead cells in multiple fields of view for each concentration.
-
Data Interpretation: Calculate the percentage of viable cells for each this compound concentration. The optimal concentration is the highest concentration that does not significantly reduce cell viability compared to the "no probe" control while providing a sufficient signal for your imaging experiment.
Protocol 2: Live-Cell Imaging with Minimized Phototoxicity
This protocol provides a general workflow for live-cell imaging with this compound, focusing on minimizing phototoxic effects.
Materials:
-
Cells labeled with this compound (using the optimized concentration from Protocol 1) on a glass-bottom dish or chamber slide
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium with HEPES buffer)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Set the environmental chamber to 37°C and 5% CO₂.
-
Locate Cells: Place the sample on the microscope stage. Using brightfield or phase-contrast imaging, locate the cells of interest.
-
Minimize Excitation Light:
-
Set the excitation light source (e.g., laser or LED) to the lowest possible power setting that still provides a detectable signal.
-
Use the shortest possible exposure time.
-
If available, use a neutral density filter to further reduce the excitation intensity.
-
-
Image Acquisition:
-
Acquire a single image to assess the signal-to-noise ratio. Adjust the gain or camera settings if necessary, rather than increasing the excitation light.
-
For time-lapse imaging, use the longest possible interval between acquisitions that will still capture the dynamics of your process of interest.
-
Ensure that any "illumination overhead" is minimized by using hardware triggering or fast-switching light sources.[13][15]
-
-
Post-Imaging Viability Check: After the imaging session, you can perform a live/dead assay (as in Protocol 1) to confirm that the imaging conditions did not induce significant cell death.
Visualizations
Signaling Pathway of Potential Cell Toxicity
Caption: Potential mechanisms of cell toxicity from this compound labeling.
Workflow for Optimizing this compound Labeling
Caption: Workflow for minimizing toxicity in this compound experiments.
Troubleshooting Decision Tree for Cell Health
Caption: Decision tree for troubleshooting cell viability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Copper-free click chemistry for dynamic in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research News: Going Live With Click Chemistry: Berkeley Researchers Create a Copper-free Version of the Technique [www2.lbl.gov]
- 7. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. echemi.com [echemi.com]
- 21. Enhanced Cytotoxicity Detection using EarlyTox Live/Dead Assay and Imaging [moleculardevices.com]
- 22. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]
- 23. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]
how to improve the efficiency of fluorescein-azide conjugation
Welcome to the Technical Support Center for Fluorescein-Azide Conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound conjugation?
This compound conjugation is a chemical process used to attach a fluorescein (B123965) fluorophore, which contains an azide (B81097) (N₃) functional group, to another molecule. This is typically achieved using "click chemistry," a class of reactions known for being highly efficient, specific, and biocompatible.[1][2] The most common methods are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions are widely used for fluorescently labeling biomolecules like proteins, nucleic acids, and glycans for visualization and tracking.[4][5]
Q2: Which "click chemistry" method should I choose: CuAAC or SPAAC?
The choice between CuAAC and SPAAC depends primarily on your experimental context, especially the sensitivity of your biomolecules to copper.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is a fast and highly efficient reaction.[1] It requires a copper(I) catalyst, which is often generated from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[6][7] This method is excellent for in vitro conjugations with purified biomolecules.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free alternative.[3] It relies on the high ring strain of a cyclooctyne (B158145) (like DBCO or DIBO) to react spontaneously with an azide.[4] Because it avoids the use of cytotoxic copper catalysts, SPAAC is the ideal choice for applications in living cells or whole organisms.[3][4]
Q3: What are the most critical factors for maximizing conjugation efficiency?
Several factors are critical for a successful conjugation reaction:
-
Reagent Quality: Use fresh, high-quality reagents. Azide and alkyne compounds, as well as catalysts and dyes, can degrade over time, especially if stored improperly.[8][9] It is often best to prepare fresh solutions for each experiment.[8]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or sodium azide, as they can interfere with the reaction.[9][10] Buffer exchange into a non-interfering buffer like PBS or HEPES is highly recommended.[8][9]
-
Reactant Purity and Concentration: Starting biomolecules should be of high purity (>95%) to prevent side reactions.[9][11] A low concentration of your biomolecule (e.g., <0.5 mg/mL) can also hinder conjugation efficiency.[9][11]
-
Catalyst System (for CuAAC): For copper-catalyzed reactions, the stability of the Cu(I) catalyst is crucial. Use a freshly prepared reducing agent (sodium ascorbate) and a stabilizing ligand (e.g., THPTA) to protect the catalyst and your biomolecules.[7][12]
-
pH: While click chemistry is generally pH-insensitive (effective between pH 4-11), the fluorescence of fluorescein itself is pH-dependent.[1][2] For optimal signal, maintain a buffer pH between 7.4 and 8.0.[13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound conjugation.
Problem: Low or No Conjugation Yield
This is a frequent challenge that can arise from issues with reagents, reaction conditions, or the biomolecules themselves.[9]
| Possible Cause | Recommended Solution |
| Degraded Reagents | Ensure all reagents, particularly moisture-sensitive ones, are stored under recommended conditions (e.g., -20°C, desiccated).[9] Allow reagents to warm to room temperature before opening to prevent condensation.[9] Use fresh, high-quality crosslinkers and biomolecules for best results.[9] Prepare fresh sodium ascorbate (B8700270) solution for each CuAAC reaction.[14] |
| Interfering Substances in Buffer | Verify the composition of your biomolecule solution.[9] Buffers containing amines (Tris, glycine) or other nucleophiles can compete with the desired reaction.[9][10] Perform buffer exchange into a compatible buffer (e.g., PBS, HEPES) using methods like dialysis, ultrafiltration, or gel filtration chromatography.[9] |
| Inactive Catalyst (CuAAC) | Oxygen can deactivate the Cu(I) catalyst. Degas your reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[1] Use a stabilizing ligand such as THPTA to protect the Cu(I) ion and accelerate the reaction.[7][15] |
| Suboptimal Reactant Concentrations | Ensure the starting concentration of your antibody or protein is adequate, typically greater than 0.5 mg/mL.[9][11] Use a molar excess of the this compound probe relative to the alkyne-modified biomolecule (or vice versa). A 5- to 20-fold molar excess is a common starting point.[3][16] |
| Low Purity of Starting Biomolecule | It is recommended to use a biomolecule that is greater than 95% pure.[9] Impurities can compete with the target molecule for the label, reducing conjugation efficiency.[11] |
Problem: Low or Weak Fluorescence Signal
A weak signal can occur even if the conjugation reaction appears to be successful.[13]
| Possible Cause | Recommended Solution |
| Suboptimal Buffer pH | The fluorescence quantum yield of fluorescein is highly pH-dependent.[13] Ensure the final buffer pH for fluorescence measurement is in the optimal range of 7.4 to 8.0.[13] |
| Photobleaching | Fluorescein is susceptible to photobleaching (irreversible loss of fluorescence upon light exposure).[13] Minimize light exposure during all steps of the experiment, including storage and imaging.[8][13] Use anti-fade reagents in mounting media for microscopy applications.[13] |
| Inefficient Purification | Unreacted fluorescent probe can be quenched in solution, while inefficient removal of quenching agents from the buffer can also reduce the signal. Purify the conjugate thoroughly using methods like size-exclusion chromatography or dialysis to remove unreacted dye and other small molecules.[9] |
| Incorrect Imaging Settings | Verify that you are using the correct excitation (~494 nm) and emission (~517 nm) filters and settings for fluorescein on your imaging instrument.[13] |
Comparison of Conjugation Chemistries
The two primary "click chemistry" methods for this compound conjugation have distinct features. The table below summarizes their key characteristics to help you select the appropriate method.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst Required | Yes, Copper(I) | No |
| Biocompatibility | Good for in vitro use. Copper can be cytotoxic, limiting in vivo applications.[3] | Excellent. Ideal for live-cell imaging and in vivo applications.[3][4] |
| Reaction Speed | Very fast (minutes to a few hours).[1] | Fast, but kinetics depend on the specific strained alkyne used.[4][17] |
| Key Reagents | Alkyne, Azide, Cu(I) source (e.g., CuSO₄ + Sodium Ascorbate), Ligand (e.g., THPTA).[7] | Strained Cyclooctyne (e.g., DBCO, DIBO), Azide.[3][18] |
| Primary Use Case | Labeling of purified biomolecules (in vitro), material science.[6] | Live-cell labeling, in vivo imaging, synthesis of antibody-drug conjugates.[4] |
Key Experimental Protocols
Below are generalized protocols for performing CuAAC and SPAAC conjugations. Molar ratios and incubation times may need to be optimized for your specific application.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a non-interfering buffer (e.g., PBS, pH 7.4)
-
This compound (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water)
-
THPTA ligand (e.g., 50 mM stock in water)
-
Sodium Ascorbate (e.g., 100 mM stock in water, must be freshly prepared )
Procedure:
-
In a microcentrifuge tube, add your alkyne-modified protein solution.[7]
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 10-20 fold).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions. A 1:5 copper-to-ligand ratio is common.[15] Incubate for a few minutes.[16]
-
Add the catalyst premix to the protein/azide mixture and mix gently.[8]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.[7][8]
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[8][16]
-
Purify the resulting fluorescein-labeled protein conjugate using size-exclusion chromatography or dialysis to remove excess dye and reaction components.[9]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a typical copper-free conjugation of an azide-modified antibody with a DBCO-functionalized fluorescein.
Materials:
-
Azide-functionalized antibody in a non-interfering buffer (e.g., PBS, pH 7.4)
-
DBCO-fluorescein (e.g., 10 mM stock in DMSO)
Procedure:
-
To the azide-functionalized antibody solution, add the DBCO-fluorescein stock solution to achieve a 5- to 20-fold molar excess.[3]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to maintain protein integrity.[3]
-
Incubate the reaction mixture with gentle mixing. Incubation can range from 4 to 24 hours at room temperature or 4°C, depending on the reactivity of the reagents and desired degree of labeling.[3]
-
Protect the reaction from light throughout the incubation.
-
Purify the conjugate to remove the unreacted DBCO-fluorescein using a desalting column or other suitable chromatography method equilibrated with the desired storage buffer.[3]
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the key stages of a this compound conjugation experiment, from initial preparation to final analysis.
Caption: A typical workflow for this compound bioconjugation.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting low conjugation efficiency.
Caption: A logic diagram for troubleshooting low conjugation yield.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Fluorescein-Azide vs. FITC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the covalent labeling of antibodies with fluorescent probes is a cornerstone of modern biological research and diagnostics. The choice of fluorophore and conjugation chemistry is critical, directly impacting the performance, reproducibility, and reliability of experimental results. This guide provides an objective, data-driven comparison of two fluorescein-based labeling reagents: the traditional workhorse, Fluorescein (B123965) Isothiocyanate (FITC), and a more modern alternative, Fluorescein-Azide.
This comparison delves into the fundamental chemistry, performance characteristics, and experimental considerations for each reagent. We will explore key metrics including conjugation efficiency, stability of the resulting conjugate, and the photophysical properties of the labeled antibodies. This guide aims to equip researchers with the necessary information to make an informed decision for their specific application, be it in flow cytometry, immunofluorescence microscopy, or high-content screening.
At a Glance: Key Differences
| Feature | This compound | Fluorescein Isothiocyanate (FITC) |
| Conjugation Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) - "Click Chemistry" | Isothiocyanate reaction with primary amines (e.g., lysine (B10760008) residues) |
| Reaction Specificity | High (Bioorthogonal) | Moderate (Reacts with multiple primary amines) |
| Site-Specificity | Can be site-specific with antibody engineering | Non-specific, random labeling |
| Reaction Conditions | Mild, aqueous buffers | Alkaline pH (8.5-9.5) required for optimal reaction |
| Bond Stability | Highly stable triazole linkage | Stable thiourea (B124793) bond, but can be less stable than the triazole linkage |
| Antibody Modification | Requires prior introduction of an alkyne group onto the antibody | No prior antibody modification needed |
| Control over Degree of Labeling (DOL) | More precise control | Less precise, dependent on reactant concentrations and reaction time |
| Photostability | Generally comparable to FITC, but can be influenced by the linker | Prone to photobleaching |
| Quantum Yield | High | High, but can be affected by over-labeling (quenching) |
Delving into the Chemistry: Two Distinct Approaches to Labeling
The fundamental difference between this compound and FITC lies in their reactive moieties and, consequently, their conjugation chemistries.
FITC: The Classic Amine-Reactive Chemistry
Fluorescein isothiocyanate (FITC) has been a staple in antibody labeling for decades.[1][2] Its isothiocyanate group (-N=C=S) reacts with primary amines, most notably the ε-amino group of lysine residues and the N-terminal α-amino group on the antibody, to form a stable thiourea bond.[1][3][4] This reaction is relatively straightforward but lacks specificity, leading to a heterogeneous population of labeled antibodies with varying degrees of labeling (DOL) and labeling sites. This randomness can potentially impact antibody function if labeling occurs within the antigen-binding site.[5]
This compound: The Precision of Click Chemistry
This compound utilizes a powerful and highly specific bioorthogonal reaction known as "click chemistry".[][7] The azide (B81097) group (-N3) on the fluorescein molecule reacts with a complementary alkyne group, which must first be introduced onto the antibody. This reaction, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms an extremely stable triazole linkage.[7][8] The bioorthogonal nature of this reaction means that the azide and alkyne groups are essentially inert to the vast array of functional groups present in biological systems, ensuring that the labeling reaction is highly specific and occurs only at the intended site.[7] This allows for precise control over the labeling site and stoichiometry, leading to a more homogeneous and well-defined antibody conjugate.[9]
Performance Comparison: A Data-Driven Analysis
| Parameter | This compound | FITC | Supporting Data Insights |
| Excitation Max (λex) | ~494 nm[5] | ~495 nm[3][10] | Both are well-suited for excitation with the common 488 nm laser line. |
| Emission Max (λem) | ~517 nm[5] | ~520-525 nm[10][11] | Both emit in the green region of the spectrum. |
| Quantum Yield (Φf) | High (comparable to fluorescein) | 0.92 (in aqueous buffer)[12] | High quantum yield contributes to bright fluorescence for both. However, FITC conjugates can suffer from quenching at high degrees of labeling.[13] |
| Photostability | Moderate | Moderate to Low[1][14] | Fluorescein-based dyes are known for their susceptibility to photobleaching. While not inherently more photostable, the controlled labeling with this compound can mitigate quenching effects that can exacerbate perceived photobleaching. |
| pH Sensitivity | Yes | Yes[4] | The fluorescence intensity of fluorescein is pH-dependent, decreasing in acidic environments. This is a characteristic of the fluorescein core structure and affects both types of conjugates. |
| Conjugate Stability | High | Good | The triazole bond formed via click chemistry is considered more stable than the thiourea bond of FITC conjugates, which can be susceptible to hydrolysis over time.[15] |
Experimental Protocols: A Step-by-Step Guide
Antibody Preparation for Conjugation
For both methods, it is crucial to start with a purified antibody solution free of amine-containing buffers (e.g., Tris) and stabilizers like BSA or glycine, as these will compete with the labeling reaction.[5][10] Dialysis against an appropriate reaction buffer is highly recommended.[10][16]
Protocol 1: FITC Conjugation of Antibodies
This protocol is a generalized procedure based on common practices.[3][10][13]
-
Antibody Preparation: Dialyze the antibody (1-5 mg/mL) against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0).
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10][17]
-
Conjugation Reaction: While gently stirring, add the FITC solution to the antibody solution. The optimal molar ratio of FITC to antibody is typically between 5:1 and 20:1 and should be optimized for each antibody.[11][13]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1.5 M hydroxylamine (B1172632) or a final concentration of 50-100 mM Tris or glycine.[10]
-
Purification: Remove unconjugated FITC using a desalting column (e.g., Sephadex G-25) equilibrated with a storage buffer like PBS.[3][11]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 494 nm.
Protocol 2: this compound Conjugation via Click Chemistry (CuAAC)
This protocol outlines a general workflow for copper-catalyzed click chemistry. Note that this requires an alkyne-modified antibody.
-
Alkyne Modification of Antibody: Introduce alkyne groups onto the antibody using an appropriate NHS-alkyne or other crosslinker. Purify the alkyne-modified antibody.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of a copper(II) sulfate (B86663).
-
Prepare a stock solution of a reducing agent (e.g., sodium ascorbate).
-
Prepare a stock solution of a copper ligand (e.g., TBTA) to protect the antibody and enhance the reaction.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody in a suitable buffer (e.g., PBS).
-
Add the this compound solution.
-
Add the copper(II) sulfate and the ligand.
-
Initiate the reaction by adding the freshly prepared reducing agent.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or as optimized.
-
Purification: Remove excess reagents and the catalyst using a desalting column or dialysis.
-
Characterization: Determine the DOL by measuring the absorbance at 280 nm and 494 nm.
Conclusion and Recommendations
The choice between this compound and FITC for antibody conjugation is a decision between the precision of modern bioorthogonal chemistry and the simplicity of a traditional method.
FITC remains a viable and cost-effective option for many standard applications where a high degree of control over labeling is not critical. Its straightforward protocol and the lack of a need for prior antibody modification make it accessible for routine labeling tasks. However, researchers must be mindful of its limitations, including the potential for batch-to-batch variability, the risk of inactivating the antibody through random labeling, and the inherent photolability of the fluorescein dye.
This compound , in conjunction with click chemistry, represents a significant advancement in antibody labeling. The ability to achieve site-specific conjugation and a precisely defined degree of labeling leads to more homogeneous, well-characterized, and reproducible conjugates.[9] This level of control is particularly advantageous for quantitative applications, the development of antibody-drug conjugates (ADCs), and other sensitive assays where consistency and performance are paramount. While it requires an additional step of introducing an alkyne handle onto the antibody, the resulting benefits in terms of conjugate quality and reliability often outweigh this initial investment.
For researchers and drug development professionals seeking the highest level of precision, reproducibility, and performance from their fluorescently labeled antibodies, This compound with click chemistry is the superior choice . For less demanding applications where simplicity and cost are the primary drivers, FITC remains a functional alternative.
References
- 1. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 2. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 3. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 9. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to the Photostability of Fluorescein-Azide and Alexa Fluor 488 Azide
For researchers, scientists, and drug development professionals working with fluorescence-based applications, the choice of a photostable fluorophore is critical for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of fluorescein-azide and Alexa Fluor 488 azide (B81097), two commonly used green fluorescent dyes with azide functionalities for click chemistry applications. The superior photostability of Alexa Fluor 488 azide makes it the preferred choice for demanding imaging applications that require prolonged or intense light exposure.
Executive Summary
Alexa Fluor 488 azide exhibits significantly higher photostability compared to this compound.[1][2][3] Under continuous illumination, fluorescein-based dyes are prone to rapid photobleaching, leading to a substantial loss of signal during extended imaging sessions.[2][4] In contrast, Alexa Fluor 488 maintains a stable fluorescent signal for a much longer duration, enabling more robust and quantitative analysis in applications such as time-lapse microscopy and confocal imaging.[2][3] While both dyes have similar excitation and emission spectra, the enhanced photostability of Alexa Fluor 488 is a key differentiating factor.[2][5]
Quantitative Data Summary
The following table summarizes the key photophysical properties and photostability of fluorescein (B123965) and Alexa Fluor 488. The data for fluorescein serves as a close proxy for this compound due to their shared core structure.
| Property | This compound (similar to Fluorescein) | Alexa Fluor 488 Azide | Advantage |
| Excitation Maximum (nm) | ~495[5] | ~495[2] | Comparable |
| Emission Maximum (nm) | ~516[5] | ~519[2] | Comparable |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~83,000[5] | ~73,000[2] | Comparable |
| Quantum Yield (Φ) | ~0.92 (for FITC)[1] | 0.92[2] | Comparable |
| Brightness (Ext. Coeff. x Φ) | High | Very High | Alexa Fluor 488 |
| Photostability | Low[1][2] | High[1][2][3] | Alexa Fluor 488 |
Experimental Finding: In a direct comparison under continuous illumination, the fluorescence intensity of fluorescein dropped to approximately 20% of its initial value after 30 seconds.[3][6] In contrast, the fluorescence of Alexa Fluor 488 remained largely unchanged under the same conditions.[3][6]
Experimental Protocols
A standardized method for quantifying and comparing the photostability of fluorophores is essential for making an informed selection. The following protocol outlines a general workflow for measuring the photobleaching rate of fluorescent dyes.
Objective:
To determine and compare the rate of photobleaching of this compound and Alexa Fluor 488 azide conjugated to a biomolecule.
Materials:
-
Fluorescently labeled samples (e.g., dye-conjugated antibodies or proteins)
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., 488 nm laser or LED) with adjustable intensity
-
Appropriate excitation and emission filters (e.g., FITC filter set)
-
A sensitive camera (e.g., sCMOS or CCD)
-
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with the fluorescently labeled samples at a consistent concentration.
-
For cellular imaging, cells should be fixed, permeabilized, and then labeled with the dye-azide conjugates.
-
Mount the samples using a suitable mounting medium. For intrinsic photostability measurements, avoid using antifade reagents.[1]
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize to ensure consistent illumination.
-
Select the appropriate filter set for the fluorophores.
-
Adjust the light source intensity to a level that provides a good signal-to-noise ratio without causing instantaneous photobleaching. Crucially, the same light intensity must be used for all samples being compared. [7]
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image at time zero (t=0) to measure the initial fluorescence intensity (I₀).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.[1]
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) and measure the mean fluorescence intensity for each image in the time-lapse series.[1]
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.[1]
-
Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀) to get the I/I₀ ratio.
-
Plot the normalized fluorescence intensity (I/I₀) against time for both this compound and Alexa Fluor 488 azide.
-
The rate of decay of the fluorescence intensity is a direct measure of photobleaching. A slower decay rate indicates higher photostability.[1] For a more quantitative comparison, the data can be fitted to an exponential decay curve to calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[7]
-
Visualizations
Experimental Workflow for Photostability Comparison
Caption: Workflow for comparing fluorophore photostability.
Logical Relationship of Dye Selection
Caption: Decision guide for dye selection based on photostability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 6. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Green Fluorescent Azide Dyes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation and cellular imaging, the selection of the optimal fluorescent probe is a critical step that dictates the quality and reliability of experimental outcomes. Among the diverse palette of available fluorophores, green fluorescent azide (B81097) dyes are mainstays for labeling alkyne-modified biomolecules via click chemistry. This guide provides an objective, data-driven comparison of fluorescein-azide against other popular green fluorescent azide alternatives, including Alexa Fluor 488 azide and DyLight 488 azide, to facilitate an informed decision-making process.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and bioorthogonal method for attaching fluorescent probes to biomolecules in complex biological systems.[1] The choice of the fluorescent azide directly influences key experimental parameters such as signal intensity, photostability, and signal-to-noise ratio. This guide delves into a comparative analysis of these dyes, supported by quantitative data and detailed experimental protocols.
Quantitative Performance Comparison
The performance of a fluorescent dye is primarily determined by its photophysical properties. A summary of the key quantitative metrics for this compound and its common green-emitting alternatives is presented below.
| Property | This compound (6-FAM-Azide) | Alexa Fluor 488 Azide | DyLight 488 Azide | AZDye 488 Azide |
| Excitation Maximum (nm) | ~495[2] | ~495[3] | ~493 | ~494[1] |
| Emission Maximum (nm) | ~520[2] | ~519[3] | ~518 | ~517[1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~71,000 | ~70,000[4] | ~73,000[1] |
| Quantum Yield (Φ) | ~0.90[1] | 0.92[5] | High (specific value not consistently reported) | High (structurally identical to Alexa Fluor® 488)[1] |
| Relative Photostability | Low to Moderate[1] | Very High | High | High[6] |
| pH Sensitivity | High (fluorescence decreases in acidic pH)[7] | Low (stable fluorescence from pH 4-10)[3][7] | pH independent over a wide range | pH independent over a wide pH range[6] |
Key Insights from the Data:
-
Brightness: While this compound exhibits a high quantum yield, Alexa Fluor 488 azide is generally considered brighter due to its high quantum yield and resistance to pH-induced fluorescence quenching.[7] The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[8]
-
Photostability: Alexa Fluor 488 azide and DyLight 488 azide demonstrate significantly higher photostability compared to this compound.[9] This is a crucial advantage for applications requiring prolonged or intense illumination, such as time-lapse microscopy.[9]
-
pH Sensitivity: Fluorescein's fluorescence is highly dependent on pH, with a notable decrease in acidic environments.[7] In contrast, Alexa Fluor 488 and DyLight 488 dyes maintain stable fluorescence over a broad pH range, ensuring more reliable and consistent results in various cellular environments.[6][7]
-
Signal-to-Noise Ratio (SNR): Dyes with high quantum yields and good water solubility, such as the Alexa Fluor series, tend to provide a higher signal-to-noise ratio by minimizing non-specific binding and aggregation.[1]
Visualizing the Workflow and Selection Process
To aid in understanding the experimental process and the logic behind dye selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fluorescence in the life sciences - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Assessing the Specificity of Fluorescein-Azide Labeling in Complex Lysates: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and specific labeling of biomolecules within complex cellular lysates is fundamental to experimental success. Fluorescein-azide, a commonly used reagent for bioorthogonal labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a straightforward method for tagging proteins and other molecules. However, understanding its labeling specificity in the context of a proteome is critical for generating reliable data. This guide provides a comprehensive comparison of this compound with alternative fluorescent labels and outlines key experimental protocols to validate labeling specificity.
Performance Comparison of Fluorescent Azides
The choice of a fluorescent label can significantly influence the outcome of an experiment. Factors such as brightness, photostability, and the potential for non-specific interactions are crucial considerations. While fluorescein (B123965) is a traditional and cost-effective choice, modern dyes like the Alexa Fluor and Cyanine (Cy) families often provide superior performance.
| Feature | Fluorescein (e.g., FAM-Azide) | Alexa Fluor Dyes (e.g., Alexa Fluor 488 Azide) | Cyanine Dyes (e.g., Cy5 Azide) |
| Excitation Maximum (nm) | ~495 | ~495 | ~649 |
| Emission Maximum (nm) | ~520 | ~519 | ~670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~71,000 | ~250,000 |
| Quantum Yield (QY) | 0.3-0.9 (pH dependent) | 0.92[1] | ~0.20[1] |
| Brightness (Ext. Coeff. x QY) * | Variable | High and Stable | High |
| Photostability | Low[2] | Very High[1] | Moderate |
| pH Sensitivity | High (fluorescence decreases in acidic pH) | Low (stable fluorescence from pH 4-10) | Low |
| Self-Quenching | Prone to self-quenching at high labeling densities | Less prone to self-quenching[3] | Can form aggregates leading to quenching[3] |
Note: Exact values for molar extinction coefficient and quantum yield can vary depending on the specific dye variant, conjugation state, and solvent conditions.
Key Observations:
-
Brightness and Photostability: Alexa Fluor 488 is significantly brighter and more photostable than fluorescein (FITC)[2]. While Cy5 has a very high molar extinction coefficient, its quantum yield is lower than that of Alexa Fluor 488[1]. The superior photostability of Alexa Fluor dyes allows for longer exposure times during imaging with less signal degradation[1].
-
Environmental Sensitivity: Fluorescein's fluorescence is highly pH-dependent, which can be a significant drawback in experiments where pH may vary. Alexa Fluor dyes exhibit stable fluorescence over a broad pH range.
-
Non-Specific Interactions: The tendency of some dyes, like Cy dyes, to form aggregates can lead to non-specific binding and fluorescence quenching[3]. While direct quantitative data on non-specific binding of the azide (B81097) forms in lysates is limited, the reduced self-quenching of Alexa Fluor dyes suggests a lower propensity for such interactions[3].
Experimental Protocols
Protocol 1: General Labeling of Alkyne-Modified Proteins in Cell Lysates with this compound
This protocol describes a general method for the copper-catalyzed click reaction to label alkyne-modified proteins in a cell lysate with a fluorescent azide.
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL)
-
This compound (or other fluorescent azide) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 µL of protein lysate
-
100 µL of PBS
-
4 µL of fluorescent azide stock solution (final concentration ~20 µM, can be optimized)[4]
-
-
Catalyst Addition:
-
Add 10 µL of THPTA solution and vortex briefly.
-
Add 10 µL of CuSO₄ solution and vortex briefly.
-
-
Initiation of Click Reaction:
-
Add 10 µL of freshly prepared sodium ascorbate solution to initiate the reaction. Vortex briefly.
-
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Protein Precipitation (for downstream analysis):
-
Add 600 µL of methanol and vortex.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of deionized water and vortex.
-
Centrifuge at 13,000-20,000 x g for 5 minutes. Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol to wash the protein pellet and centrifuge again.
-
Air-dry the pellet and resuspend in an appropriate buffer for analysis (e.g., SDS-PAGE loading buffer).
-
Protocol 2: Assessing the Specificity of Fluorescent-Azide Labeling
This protocol outlines control experiments to validate the specificity of the labeling reaction.
Control Groups:
-
No-Alkyne Control: Perform the labeling protocol on a lysate from cells that were not treated with the alkyne-containing metabolic label. This control assesses the level of non-specific binding of the fluorescent azide to the proteome.
-
No-Copper Control: Perform the labeling protocol on an alkyne-containing lysate but omit the CuSO₄. This control confirms that the labeling is dependent on the copper catalyst and is not due to non-specific interactions between the azide and proteins.
-
No-Azide Control: Perform the labeling protocol on an alkyne-containing lysate but substitute the fluorescent azide with DMSO. This serves as a background control for any endogenous fluorescence in the lysate.
-
Competition Control: Pre-incubate the alkyne-containing lysate with a non-fluorescent azide (e.g., azido-PEG-amine) in excess before adding the fluorescent azide. A significant reduction in fluorescence signal compared to the standard reaction indicates specific binding to the alkyne groups.
Analysis:
-
Analyze the labeled lysates and control samples by SDS-PAGE followed by in-gel fluorescence scanning.
-
Compare the fluorescence intensity and banding patterns across the different conditions. Specific labeling should result in strong fluorescent bands only in the complete reaction with alkyne-modified lysate, with minimal to no signal in the control lanes.
-
For a more quantitative analysis, the fluorescence intensity of specific bands can be measured and compared.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
Cross-Validation of Fluorescein-Azide Imaging with Western Blotting: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific proteins within complex biological samples is paramount. While Western blotting has long been the gold standard, newer techniques such as in-gel fluorescence imaging using fluorescein-azide and click chemistry offer compelling alternatives. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Quantitative Performance: A Head-to-Head Comparison
The choice between this compound imaging and Western blotting often depends on the specific experimental goals, such as the need for high sensitivity, quantitative accuracy, or rapid results. The following table summarizes the key performance characteristics of each technique, synthesized from multiple sources.
| Feature | This compound In-Gel Imaging | Fluorescent Western Blotting |
| Principle | Direct covalent labeling of azide- or alkyne-modified proteins with a fluorescent probe via click chemistry, followed by in-gel fluorescence scanning. | Immunodetection of a specific protein on a membrane using a primary antibody and a fluorophore-conjugated secondary antibody.[1] |
| Sensitivity | High, with detection limits reported in the low nanogram to picomole range.[2] | High, and can match or exceed ECL sensitivity, especially with near-infrared (NIR) dyes.[1] |
| Linear Dynamic Range | Wide, facilitating accurate quantification. | Wide, offering a broader quantifiable range compared to chemiluminescence.[1][3] |
| Time to Result | Faster, as it eliminates the need for membrane transfer and antibody incubations. | Slower, due to multiple steps including membrane transfer, blocking, and antibody incubations.[1][4] |
| Antibody Requirement | Antibody-free for proteins metabolically or chemically tagged with an azide (B81097) or alkyne. | Requires a specific and validated primary antibody for the target protein.[4] |
| Multiplexing | Possible with different colored fluorescent azides/alkynes if multiple targets are differentially tagged. | Readily achievable by using primary antibodies from different species and corresponding secondary antibodies with distinct fluorophores.[3] |
| Confirmation of MW | Yes, based on migration in the gel. | Yes, based on migration on the membrane relative to a molecular weight marker.[4] |
| Cost | Can be more cost-effective for tagged proteins by eliminating the need for antibodies. | Can be expensive due to the cost of primary and fluorescently-labeled secondary antibodies. |
Experimental Workflows
The experimental workflows for this compound imaging and Western blotting are distinct, with the former offering a more streamlined process.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for both techniques.
This compound In-Gel Imaging via Click Chemistry
This protocol is adapted for proteins that have been metabolically labeled with an azide or alkyne-containing amino acid analog.
1. Sample Preparation:
-
Culture cells in the presence of an azide- or alkyne-containing amino acid analog (e.g., L-azidohomoalanine) to incorporate the tag into newly synthesized proteins.
-
Lyse the cells in a buffer compatible with click chemistry (avoiding buffers with primary amines like Tris if using copper-catalyzed click chemistry).[5] A suitable lysis buffer is 1% SDS in PBS.
-
Determine the protein concentration of the lysate using a compatible protein assay.
2. Click Reaction:
-
In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 20-50 µg) with the click chemistry reaction cocktail.
-
For a copper-catalyzed reaction, a typical cocktail includes a fluorescein-alkyne or -azide probe, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[6]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
3. SDS-PAGE and In-Gel Imaging:
-
Add SDS-PAGE sample loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
After electrophoresis, place the gel directly into a fluorescence gel scanner.
-
Image the gel using the appropriate excitation and emission wavelengths for fluorescein (B123965) (e.g., ~494 nm excitation and ~518 nm emission).[7]
-
The gel can be subsequently stained with a total protein stain (e.g., Coomassie) to verify equal loading.
Quantitative Fluorescent Western Blotting
This protocol outlines the key steps for detecting a target protein using fluorescent antibodies.
1. Sample Preparation and Electrophoresis:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
Mix a standardized amount of protein (e.g., 15-30 µg) with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.[1]
-
Separate the proteins by SDS-PAGE.
2. Membrane Transfer:
-
Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.[8]
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.[4]
3. Blocking and Antibody Incubations:
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or a commercial blocking buffer for fluorescent Westerns) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer (with 0.1% Tween-20) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three to four times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).[4]
-
Incubate the membrane with a fluorophore-conjugated secondary antibody (e.g., an anti-rabbit IgG conjugated to a near-infrared dye) diluted in blocking buffer for 1 hour at room temperature, protected from light.[4]
-
Wash the membrane again as described above.
4. Imaging and Quantification:
-
Scan the dry membrane using a digital imaging system equipped with lasers or LEDs for fluorescence excitation and detectors for the specific emission wavelengths of the fluorophore used.[1]
-
Quantify the band intensities using appropriate software. For accurate quantification, normalize the signal of the target protein to a loading control, such as a housekeeping protein detected with a different colored fluorophore or a total protein stain.[3]
Summary and Recommendations
This compound Imaging is a powerful, antibody-free method that is particularly well-suited for:
-
High-throughput screening: The streamlined workflow makes it faster than Western blotting.
-
Studies of protein synthesis or turnover: Metabolic labeling allows for the specific detection of newly synthesized proteins.
-
Situations where a reliable antibody is unavailable: This method bypasses the need for primary antibodies.
Fluorescent Western Blotting remains the method of choice for:
-
Validating the expression of endogenous, untagged proteins: It is the standard for confirming the presence and relative abundance of specific proteins.
-
Multiplexing the detection of several proteins: The use of multiple antibodies with different fluorophores allows for the simultaneous detection of a target protein, a loading control, and other proteins of interest on the same blot.[3]
-
Characterizing post-translational modifications: With the appropriate antibodies, Western blotting can be used to detect specific modifications like phosphorylation or ubiquitination.
References
- 1. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unimed.com.tw [unimed.com.tw]
- 4. sysy.com [sysy.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. licorbio.com [licorbio.com]
Beyond Fluorescein: A Comparative Guide to Azide Probes for Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals seeking superior alternatives to traditional fluorescein-azide for copper-free click chemistry, this guide offers an objective comparison of commercially available fluorescent azide (B81097) probes. We delve into key performance metrics, provide detailed experimental protocols, and present visual workflows to aid in the selection of the optimal reagent for your specific research needs.
In the realm of bioconjugation, copper-free click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for labeling biomolecules in living systems without the cytotoxicity associated with copper catalysts.[1][2] While this compound has been a workhorse in this field, its inherent limitations, such as low to moderate photostability and pH-sensitive fluorescence, have driven the development of a new generation of azide-functionalized fluorophores.[3][4] This guide provides a comprehensive overview of these alternatives, focusing on their photophysical properties and performance in SPAAC reactions.
Quantitative Performance Comparison of Fluorescent Azides
The selection of a fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. The ideal azide probe for copper-free click chemistry should exhibit high brightness, exceptional photostability, and robust performance across a range of biological conditions. The following table summarizes the key quantitative data for popular alternatives to this compound.
| Fluorophore Class | Representative Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (ε x Φ) | Relative Photostability |
| Fluorescein | 5-FAM Azide | ~495 | ~520 | ~0.92[3][5] | ~70,000[6] | ~64,400 | Low to Moderate[3] |
| BDP | BDP FL Azide | ~503 | ~512 | Not specified | ~80,000 | Not specified | High[7] |
| Alexa Fluor | Alexa Fluor 488 Azide | ~495 | ~519 | ~0.92[8] | ~71,000 | ~65,320 | Very High[3] |
| AZDye | AZDye 488 Azide | ~494 | ~517 | Not specified | ~71,000 | Not specified | High[4] |
| Cyanine | Cy3 Azide | ~550 | ~570 | ~0.15[3] | ~150,000 | ~22,500 | Moderate to High[3] |
| Cyanine | Cy5 Azide | ~650 | ~670 | ~0.27[3] | ~250,000 | ~67,500 | Moderate to High[3] |
| Rhodamine | TMR (TAMRA) Azide | ~550 | ~575 | 0.31 - 0.95[3] | ~91,000 | ~28,210 - 86,450 | High[3] |
| Seta Dyes | SeTau-405-azide | 405 | 518 | Not specified | Not specified | Not specified | Not specified[9] |
Note on Data: The quantum yields and molar extinction coefficients presented are generally for the parent fluorophores or their azide derivatives in aqueous solutions and serve as a strong indicator of the expected brightness of the bioconjugate. Actual performance can vary depending on the local environment of the conjugated molecule. Alexa Fluor and AZDyes are generally recognized for their superior photostability and brightness compared to traditional dyes.[3][4]
Key Considerations for Selecting an Alternative
-
Brightness and Quantum Yield: For detecting low-abundance targets, probes with high quantum yields and molar extinction coefficients, such as the Alexa Fluor and AZDye series, are highly recommended.[3][4]
-
Photostability: For applications requiring long-term imaging or repeated exposure to excitation light, photostability is paramount. BDP FL and Alexa Fluor dyes are noted for their enhanced resistance to photobleaching compared to fluorescein.[3][7]
-
pH Insensitivity: Many cellular processes involve pH fluctuations. Dyes like the AZDye series maintain their fluorescence intensity over a broad pH range (4-10), ensuring consistent performance.[4][10]
-
Spectral Properties: The choice of fluorophore should be compatible with the available excitation sources (e.g., lasers) and emission filters of the imaging system. The diverse palette of cyanine, rhodamine, and other dye classes offers a wide range of spectral options.
Experimental Protocols
The following protocols provide a general framework for the use of azide-functionalized fluorescent probes in copper-free click chemistry for labeling proteins and cells.
Protocol 1: Labeling of Azide-Modified Proteins via SPAAC
This protocol describes the conjugation of a cyclooctyne-containing fluorescent dye to a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye) stock solution (e.g., 10 mM in DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a working solution of the cyclooctyne-dye from the stock solution in the reaction buffer. A 5-10 fold molar excess of the dye over the protein is typically recommended.
-
-
SPAAC Reaction:
-
Add the cyclooctyne-dye solution to the azide-modified protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light. The optimal reaction time may vary depending on the specific reactants and should be determined empirically.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted dye by size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
-
Analysis:
-
Confirm the successful labeling by SDS-PAGE with fluorescence imaging or by measuring the absorbance spectrum of the purified conjugate.
-
Protocol 2: Fluorescent Labeling of Live Cells via SPAAC
This protocol outlines the metabolic labeling of cells with an azide-containing precursor, followed by fluorescent tagging using a cyclooctyne-functionalized dye.[11][12]
Materials:
-
Live cells in culture
-
Azide-containing metabolic precursor (e.g., N-azidoacetylmannosamine (ManNAz) for glycans, L-azidohomoalanine (AHA) for proteins)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling:
-
Culture the cells in a medium supplemented with the azide-containing metabolic precursor for 24-48 hours. The optimal concentration of the precursor should be determined to ensure efficient incorporation without cytotoxicity.
-
-
Washing:
-
Gently wash the cells three times with warm PBS to remove any unincorporated precursor.
-
-
SPAAC Reaction:
-
Add the cyclooctyne-functionalized fluorescent dye, diluted in cell culture medium, to the cells at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove the unbound dye.
-
The cells are now ready for imaging using fluorescence microscopy or analysis by flow cytometry.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in probe selection, the following diagrams have been generated.
Caption: A generalized experimental workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: A decision-making guide for selecting a suitable this compound alternative.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. setabiomedicals.com [setabiomedicals.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
quantitative comparison of fluorescein-azide and Cy3-azide
An Objective Comparison of Fluorescein-Azide and Cy3-Azide for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate fluorescent probe is a critical decision that directly influences experimental outcomes. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust and bioorthogonal method for labeling biomolecules.[1][2] This guide presents a quantitative comparison of two commonly utilized fluorescent azides, this compound and Cy3-azide, to facilitate an informed selection process. The comparison focuses on key performance metrics supported by experimental data.
Quantitative Data Presentation
The efficacy of a fluorescent azide (B81097) is determined by several key photophysical parameters. These include the molar extinction coefficient (ε), which indicates the efficiency of light absorption, and the quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted fluorescence. The product of these two values determines the overall brightness of the fluorophore.[3] Photostability, the resistance to degradation upon light exposure, is another crucial factor for imaging applications.
| Property | This compound (5-FAM Azide) | Cy3-Azide |
| Excitation Maximum (nm) | ~495[1][2] | ~550[1][4] |
| Emission Maximum (nm) | ~520[1][2] | ~570[1][4] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~75,000 - 83,010[2] | ~150,000 |
| Quantum Yield (Φ) | ~0.90 - 0.92[1][2][5] | ~0.15[1] |
| Calculated Brightness (ε x Φ) | ~67,500 - 76,369 | ~22,500 |
| Relative Photostability | Low to Moderate[1][6] | Moderate to High[1] |
| pH Sensitivity | Fluorescence is pH-dependent[5] | Fluorescence is stable between pH 4-10[7] |
*Note on Cy3 Data: The molar extinction coefficient for Cy3 is widely cited as being very high, around 150,000 cm⁻¹M⁻¹. The quantum yield of Cy3 can be low in aqueous solutions but can be enhanced in more viscous environments or when conjugated to biomolecules.[8] A chemically improved version, Cy3B, exhibits a significantly higher quantum yield of 0.58.[9] The calculated brightness for Cy3 is based on the commonly cited values.
Performance Comparison Summary
Brightness and Signal Intensity: this compound exhibits an exceptionally high quantum yield, making it an inherently bright fluorophore ideal for applications where maximizing the initial signal is paramount.[1] However, Cy3-azide possesses a significantly higher molar extinction coefficient, which contributes to its brightness.[4] For protein conjugations, especially at high labeling densities, dyes spectrally similar to Cy3 (like Alexa Fluor 555) have been shown to be more fluorescent due to reduced self-quenching compared to other dye families.[10]
Photostability: Fluorescein is known for its relatively low photostability, which can be a limitation in experiments requiring prolonged or intense light exposure, such as time-lapse imaging.[1][6] Cy3 generally offers greater photostability, making it a more suitable choice for such applications.[1] It is worth noting that other commercially available dyes, such as the Alexa Fluor series, often exhibit even greater photostability than traditional cyanine (B1664457) dyes.[10]
Signal-to-Noise Ratio (SNR): A high signal-to-noise ratio is critical for clear and reliable detection. This is influenced by the probe's brightness and the level of background fluorescence.[1] Dyes with good water solubility tend to minimize non-specific binding and aggregation, leading to a higher SNR.[1] The choice of dye should also take into account the autofluorescence of the biological sample in the respective spectral range.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of fluorescent probes. Below are protocols for a standard click chemistry reaction and a general workflow for comparing dye performance in fluorescence microscopy.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for labeling an alkyne-containing biomolecule with a fluorescent azide.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound or Cy3-azide (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (100 mM stock in DMSO/water)
-
Reducing agent: Sodium ascorbate (B8700270) (300 mM stock in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, Tris buffer)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the fluorescent azide in the desired molar ratio in the reaction buffer.
-
In a separate tube, premix CuSO₄ and the ligand in a 1:5 molar ratio.
-
Add the CuSO₄/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted dye and catalyst.
General Workflow for Immunofluorescence Staining and Comparison
This workflow can be adapted to compare the performance of this compound and Cy3-azide labeled antibodies in a cellular imaging context.
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips, then fix with 4% paraformaldehyde (PFA).
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with a detergent such as 0.1% Triton X-100.
-
Blocking: Incubate with a blocking buffer (e.g., 5% BSA in PBS) to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with an unlabeled primary antibody specific to the target of interest.
-
Secondary Antibody Incubation: Use alkyne-modified secondary antibodies followed by a click chemistry reaction with either this compound or Cy3-azide. Alternatively, use directly azide-labeled primary antibodies.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each dye. It is crucial to use the same acquisition parameters (e.g., exposure time, laser power, gain) for all samples to ensure a valid comparison.[11]
-
Image Analysis: Quantify the fluorescence intensity and assess photobleaching by continuous imaging over time.
Mandatory Visualization
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Logical workflow for selecting between this compound and Cy3-Azide.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Fluorescence in the life sciences - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Cy3B azide | AAT Bioquest [aatbio.com]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to Fluorescein-Azide Labeling Kits for Reproducibility and Reliability
The primary method for fluorescein-azide labeling is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is known for its high efficiency and specificity, forming a stable triazole linkage between the this compound and an alkyne-modified biomolecule.[1][2] The reliability of this process in a kit format depends on the quality and consistency of the reagents provided, as well as the clarity and robustness of the protocol.
Performance Comparison of this compound Labeling Kits
The following table summarizes the key features of prominent this compound labeling kits, primarily focusing on their application in cell proliferation assays using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a common alkyne-modified nucleoside.
| Feature | Thermo Fisher Scientific Click-iT™ EdU Alexa Fluor™ 488 Imaging Kit | Baseclick GmbH EdU Cell Proliferation Kit with 6-FAM |
| Fluorescein (B123965) Derivative | Alexa Fluor™ 488 Azide | 6-FAM (Carboxyfluorescein) Azide |
| Stated Advantages | Bright and photostable Alexa Fluor™ dye, simple and robust protocol.[3][4] | High quantum yield of 6-FAM, cost-effective. |
| Key Kit Components | EdU, Alexa Fluor™ 488 Azide, Click-iT™ reaction buffer, copper sulfate (B86663), buffer additive.[5] | EdU, 6-FAM Azide, reaction buffer, copper sulfate, and additives.[6] |
| Typical Applications | Cell proliferation imaging, flow cytometry.[3] | Cell proliferation imaging, flow cytometry, high-throughput screening.[7] |
| Protocol Time | Approximately 90 minutes post-incubation.[3] | Approximately 1.5 to 2 hours post-incubation.[7][8] |
| Reproducibility Claims | Manufacturers emphasize consistent results and a robust assay.[4] | Kits are designed to deliver precise and reproducible fluorescence signals.[6] |
Experimental Protocols and Methodologies
The reliability of a labeling experiment is intrinsically linked to a well-defined and consistently executed protocol. While specific details may vary between kits, the fundamental workflow for labeling alkyne-modified biomolecules (e.g., EdU-incorporated DNA in cells) with this compound remains consistent.
Generalized Experimental Protocol for this compound Labeling of Cells
-
Labeling: Incubate cells with the alkyne-modified molecule (e.g., 10 µM EdU) for a desired period to allow for its incorporation into the target biomolecule.[8]
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent like formaldehyde, followed by permeabilization with a detergent such as Triton™ X-100 to allow entry of the detection reagents.[9]
-
Click Reaction: Prepare a fresh reaction cocktail containing the this compound, a copper(I) catalyst (typically generated in situ from copper(II) sulfate and a reducing agent), and a copper-chelating ligand in a reaction buffer.[1][10]
-
Incubation: Incubate the samples with the click reaction cocktail, protected from light, for approximately 30 minutes at room temperature.[9]
-
Washing: Wash the cells to remove unreacted components.
-
Analysis: Image the cells using a fluorescence microscope or analyze by flow cytometry using the appropriate filter sets for fluorescein (Excitation/Emission ~495/520 nm).[7]
Key Factors Influencing Reproducibility and Reliability
-
Reagent Quality and Consistency: High-purity reagents with minimal lot-to-lot variation are crucial for reproducible results. Reputable manufacturers often implement stringent quality control measures to ensure the consistency of their kits.
-
Protocol Adherence: Strict adherence to the manufacturer's protocol, including incubation times, temperatures, and reagent concentrations, is essential for minimizing variability between experiments.
-
Freshness of Reagents: The copper(I) catalyst is prone to oxidation. Therefore, the click reaction cocktail should always be prepared fresh.[11]
-
Sample Preparation: Consistent sample preparation, including cell density, fixation, and permeabilization, is critical for reliable labeling.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in kit selection, the following diagrams have been generated using Graphviz.
Alternative Approaches
While CuAAC is the most common method for azide-alkyne ligation, alternative copper-free click chemistry reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are available.[10] These methods are advantageous for live-cell imaging as they avoid the potential cytotoxicity of a copper catalyst. However, the reaction kinetics of SPAAC are generally slower than CuAAC.
Conclusion
The reproducibility and reliability of this compound labeling kits are paramount for generating high-quality scientific data. While direct comparative data from independent sources is limited, researchers can make informed decisions by carefully evaluating the components, protocols, and manufacturer's reputation for quality control. Kits from established suppliers like Thermo Fisher Scientific and Baseclick offer well-documented protocols and reagents that are widely used in the scientific community. For applications requiring high photostability, kits utilizing derivatives like Alexa Fluor™ 488 are a strong consideration. Ultimately, consistent execution of the chosen kit's protocol is a key determinant in achieving reproducible and reliable results.
References
- 1. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 2. interchim.fr [interchim.fr]
- 3. biocompare.com [biocompare.com]
- 4. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Click-iT™ EdU Alexa Fluor™ 488 Flow Cytometry Assay Kit 50 assays | Contact Us [thermofisher.com]
- 6. EdU Cell Proliferation Assay for Flow Cytometry [baseclick.eu]
- 7. Baseclick EdU Cell Proliferation Detection Kits: Improve Data Quality and Save Time [sigmaaldrich.com]
- 8. Sensitive EdU Cell Proliferation Assay for Imaging [baseclick.eu]
- 9. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Azide Linker Attenuates Fluorescein Fluorescence: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging fluorescent probes, the choice of fluorophore and any associated linkers is critical to experimental success. This guide provides an objective comparison of the impact of an azide (B81097) linker on the fluorescence of fluorescein (B123965), supported by experimental data and detailed methodologies.
Fluorescein is a widely used fluorescent tag due to its high quantum yield and excellent water solubility. However, modification of fluorescein with linkers, such as an azide group for use in "click" chemistry, can significantly alter its photophysical properties. Understanding the extent of this impact is crucial for the design of fluorescent probes and interpretation of experimental results.
Quantitative Comparison of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorescent signal. The introduction of an azide linker to fluorescein has been shown to decrease its fluorescence quantum yield.
| Compound | Abbreviation | Quantum Yield (Φf) | Solvent/Conditions |
| Fluorescein | - | 0.93 | Basic aqueous solution |
| Fluorescein Azide | 5-FA | 0.80 | 0.05 M Tris-HCl aqueous buffer (pH 7.9) |
Data sourced from Volpi et al., 2021.[1]
This data indicates that the presence of the azide linker results in a noticeable quenching of the fluorescein fluorescence. This quenching effect is attributed to photoinduced electron transfer from the azide group to the excited state of the fluorescein core, which provides a non-radiative decay pathway.[2]
Experimental Protocol for Measuring Relative Fluorescence Quantum Yield
The following protocol for determining the relative fluorescence quantum yield is adapted from the methodology described by Volpi et al., 2021.[1] This comparative method involves referencing the fluorescence of the test sample (fluorescein azide) to a standard with a known quantum yield (fluorescein).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Spectroscopic grade solvents (e.g., 0.05 M Tris-HCl buffer, pH 7.9)
-
Fluorescence standard: Fluorescein (Φf = 0.93 in basic aqueous solution)
-
Test sample: Fluorescein azide
Procedure:
-
Sample Preparation: Prepare a series of dilute solutions of both the fluorescein standard and the fluorescein azide test sample in the same solvent. The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance at the chosen excitation wavelength for each solution.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 490 nm for fluorescein azide and 472 nm for fluorescein).[1]
-
For each solution, record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the resulting linear plots for both the standard (Grad_ST) and the test sample (Grad_X).
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard (fluorescein, 0.93).
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Visualizing the Impact and Workflow
To better understand the concepts and processes involved, the following diagrams illustrate the proposed mechanism of fluorescence quenching and the experimental workflow for quantum yield determination.
References
- 1. Synthesis and spectral characterization of the first fluorescein-tagged iron( ii ) clathrochelates, their supramolecular interactions with globular pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10502C [pubs.rsc.org]
- 2. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorescein-Azide for In Vitro vs. In Vivo Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the success and reliability of experimental outcomes. Fluorescein-azide, a workhorse in bioconjugation, offers a bright, readily available option for labeling biomolecules. However, its performance varies dramatically between controlled in vitro environments and the complexities of a living organism. This guide provides an objective comparison of this compound's performance against key alternatives, supported by experimental data, to inform the design of robust and insightful studies.
This compound is a derivative of the well-known fluorescein (B123965) dye, functionalized with an azide (B81097) group. This modification allows it to be easily incorporated into biomolecules using "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The most common of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions have revolutionized the ability to label and visualize proteins, glycans, lipids, and nucleic acids in biological systems.
In Vitro Applications: A Bright Star in the Cellular Landscape
In the controlled environment of cell culture, this compound excels as a labeling agent. Its high quantum yield translates to a bright fluorescent signal, making it ideal for visualizing cellular components with high sensitivity.
Key Advantages for In Vitro Studies:
-
High Brightness: Fluorescein's high quantum yield provides a strong signal for clear visualization in fluorescence microscopy.
-
Small Size: The small size of the azide group minimizes potential steric hindrance and perturbation of the labeled biomolecule's function.
-
Versatility: It can be used to label a wide array of alkyne-modified biomolecules in both fixed and live cells.
-
Cost-Effective: Compared to many modern dyes, this compound is a relatively inexpensive option.
However, even in the in vitro setting, this compound has its limitations, most notably its poor photostability. Under prolonged or intense illumination, its fluorescence rapidly diminishes, a phenomenon known as photobleaching. This can be a significant drawback for time-lapse imaging or experiments requiring extended observation periods.
In Vivo Applications: Diminished Returns in the Complex Milieu of a Living Organism
The transition from a petri dish to a living animal presents a series of challenges that severely limit the utility of this compound for in vivo imaging.
Major Limitations for In Vivo Studies:
-
Poor Tissue Penetration: The excitation and emission wavelengths of fluorescein fall within the visible spectrum (blue-green), which is strongly absorbed and scattered by biological tissues. This dramatically reduces the depth at which a signal can be detected.
-
High Autofluorescence: Tissues and biological fluids contain endogenous molecules (such as NADH, collagen, and elastin) that naturally fluoresce when excited with visible light. This high background "autofluorescence" can obscure the specific signal from the fluorescein probe, leading to a poor signal-to-noise ratio.
-
Phototoxicity: The photoactivation of fluorescein can lead to the production of reactive oxygen species, which can be toxic to cells and tissues, especially during long-term imaging experiments.
-
pH Sensitivity: The fluorescence intensity of fluorescein is sensitive to the local pH, which can vary within different tissues and subcellular compartments, potentially leading to artifacts in quantitative studies.
Performance Comparison: this compound vs. Key Alternatives
The limitations of this compound have driven the development of a wide range of alternative fluorescent probes. For in vitro studies, alternatives often focus on improved photostability. For in vivo applications, the focus shifts to probes that operate in the near-infrared (NIR) window (roughly 650-900 nm), where tissue absorption and autofluorescence are significantly lower.
Quantitative Data Summary
| Fluorophore Class | Representative Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability | Primary Application |
| Fluorescein | 5-FAM Azide, 6-FAM Azide | ~495 | ~520 | ~0.92[1] | Low[1][2][3] | In Vitro |
| Alexa Fluor | Alexa Fluor 488 Azide | ~495 | ~519 | ~0.92[1] | High[1][2][3][4] | In Vitro |
| Cyanine | Cy3 Azide | ~550 | ~570 | ~0.15 | Moderate to High | In Vitro / Shallow In Vivo |
| Cyanine (NIR) | Cy5 Azide | ~650 | ~670 | ~0.27 | Moderate to High[5] | In Vivo |
| Sulfo-Cyanine (NIR) | Sulfo-Cy5.5 Azide | ~675 | ~694 | ~0.20 | High | In Vivo |
| Rhodamine | TMR (TAMRA) Azide | ~550 | ~575 | 0.31 - 0.95 | High | In Vitro |
| Coumarin | Coumarin 343 Azide | ~400-450 | ~450-500 | 0.63 - 0.83 | Moderate | In Vitro |
Note on Data: The quantum yields and photostability are for the parent fluorophores or their azide derivatives and serve as a strong indicator of expected performance. Actual performance can vary depending on the specific molecular conjugate and its environment.
Experimental Protocols
Protocol 1: In Vitro Live-Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling alkyne-modified biomolecules in live cells with this compound or other fluorescent azides.
Materials:
-
Live cells cultured on glass-bottom dishes, metabolically labeled with an alkyne-containing precursor (e.g., an alkyne-modified amino acid or sugar).
-
This compound (or alternative fluorescent azide) stock solution (10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with serum and HEPES).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Ensure cells have been incubated with the alkyne-containing precursor for a sufficient time to allow for metabolic incorporation.
-
Wash Cells: Gently wash the cells twice with pre-warmed PBS.
-
Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail in live-cell imaging medium. For a final volume of 1 mL, add the components in the following order:
-
This compound to a final concentration of 1-10 µM.
-
CuSO₄ to a final concentration of 50-100 µM.
-
THPTA to a final concentration of 250-500 µM.
-
Freshly prepared sodium ascorbate to a final concentration of 1-2 mM.
-
-
Cell Labeling: Add the click reaction cocktail to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Wash: Remove the reaction cocktail and wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set.
Protocol 2: In Vivo Pre-targeting Imaging using a NIR Fluorescent Azide and SPAAC
This protocol outlines a two-step pre-targeting strategy for in vivo imaging in a tumor-bearing mouse model using a near-infrared (NIR) fluorescent azide like Cy5-azide.
Materials:
-
Tumor-bearing mouse model.
-
Targeting molecule (e.g., antibody) functionalized with a strained alkyne (e.g., dibenzocyclooctyne - DBCO).
-
NIR fluorescent azide (e.g., N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5).
-
Sterile PBS, pH 7.4.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Step 1: Administration of DBCO-functionalized Targeting Molecule:
-
Step 2: Administration of NIR Fluorescent Azide:
-
In Vivo Imaging:
-
Anesthetize the mice and acquire a baseline image before the injection of the azide probe to assess autofluorescence.[6]
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the "click" reaction at the target site and the clearance of the unbound probe.
-
Use appropriate excitation and emission filters for the specific NIR dye.
-
Visualizing Workflows and Concepts
Conclusion and Recommendations
This compound remains a valuable and cost-effective tool for a wide range of in vitro applications where its bright fluorescence allows for sensitive detection of labeled biomolecules. However, researchers should be mindful of its significant limitations, particularly its poor photostability, which can impact the reliability of quantitative and long-term imaging studies. For such in vitro experiments, more photostable alternatives like Alexa Fluor 488-azide are a superior choice.
For in vivo imaging, this compound is largely unsuitable due to its poor tissue penetration and the high autofluorescence of tissues in the visible spectrum. For researchers aiming to visualize molecular processes in living animals, near-infrared (NIR) fluorescent azides are the clear and necessary alternative. The use of these probes, often in conjunction with copper-free SPAAC reactions to avoid catalyst toxicity, enables deep-tissue imaging with a high signal-to-noise ratio, opening the door to more physiologically relevant and impactful discoveries. The choice between a standard NIR-azide like Cy5-azide and a sulfonated version will depend on the specific requirements for biodistribution and clearance in the in vivo model.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Confirming Covalent Attachment of Fluorescein-Azide to Target Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful covalent labeling of a target protein with a fluorescent probe like fluorescein-azide is a critical first step for a multitude of downstream applications, from cellular imaging to binding assays. Confirmation of this covalent attachment is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of common methods used to verify the successful conjugation of this compound to a target protein, offering detailed experimental protocols and data presentation to aid in selecting the most appropriate technique for your research needs.
The primary method for attaching an azide (B81097) group to a protein is often through the use of an N-hydroxysuccinimide (NHS) ester linker which reacts with primary amines on the protein, such as the side chain of lysine (B10760008) residues.[1] The azide group then serves as a handle for "click" chemistry, a highly specific and efficient bioorthogonal reaction, to attach the fluorescein (B123965) probe.[2]
Comparative Analysis of Confirmation Methods
Several analytical techniques can be employed to confirm the covalent attachment of this compound. The choice of method will depend on the available equipment, the desired level of detail, and the nature of the protein itself. The following table summarizes the key characteristics of the most common methods.
| Method | Principle | Information Provided | Sensitivity | Throughput | Key Advantages | Limitations |
| SDS-PAGE & Fluorescence Imaging | Separates proteins by molecular weight. The gel is then imaged to detect fluorescence. | Confirms a shift in molecular weight and the presence of the fluorophore on the protein band. | Nanogram | Moderate | Simple, widely available, provides visual confirmation. | Not quantitative, potential for band broadening due to PEG linkers.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides precise mass of the labeled protein, confirming the addition of the this compound moiety. Can identify the specific site of labeling (with MS/MS).[3][4] | Femtomole | Low | Highly accurate, provides site-specific information.[5] | Requires specialized equipment and expertise. |
| Fluorescence Spectroscopy | Measures the fluorescence properties of the sample. | Confirms the presence of the fluorophore and can be used to determine the degree of labeling (DOL).[6][7] | Nanomolar | High | High sensitivity, allows for quantification of labeling. | Does not directly confirm covalent attachment to the target protein. |
| UV-Visible Spectroscopy | Measures the absorbance of light by the sample. | Can be used to calculate the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.[6] | Micromolar | High | Simple, readily available equipment. | Less sensitive than fluorescence spectroscopy. |
| Western Blot | SDS-PAGE followed by transfer to a membrane and detection with an antibody against the protein of interest. | Confirms the molecular weight shift of the target protein specifically. | Nanogram | Moderate | High specificity for the target protein. | Indirect method for confirming labeling. |
Experimental Protocols
Protocol 1: SDS-PAGE and In-Gel Fluorescence Imaging
This protocol provides a straightforward method for visually confirming the labeling of a target protein.
Materials:
-
Labeled protein sample
-
Unlabeled protein control
-
SDS-PAGE gel and running buffer
-
Protein loading buffer
-
Molecular weight markers (pre-stained and fluorescent)
-
Gel imaging system with appropriate filters for fluorescein
Procedure:
-
Prepare the labeled protein sample and unlabeled control by mixing with protein loading buffer and heating at 95°C for 5 minutes to denature the proteins.
-
Load the samples and molecular weight markers onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
After electrophoresis, carefully remove the gel from the apparatus.
-
Place the gel on a fluorescence gel imager.
-
Excite the gel with a light source appropriate for fluorescein (excitation max ~494 nm) and capture the emission signal (emission max ~518 nm).
-
A fluorescent band at a higher molecular weight in the lane with the labeled protein compared to the unlabeled control indicates successful conjugation.
Protocol 2: Determination of Degree of Labeling (DOL) using UV-Visible Spectroscopy
This protocol allows for the quantification of the average number of fluorescein molecules attached to each protein molecule.[6]
Materials:
-
Purified labeled protein conjugate
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Buffer used for protein purification
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance of fluorescein, which is approximately 494 nm (Amax).[6]
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm. The correction factor (CF) for fluorescein at 280 nm is approximately 0.3.
-
Protein Concentration (M) = [A280 - (Amax x CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the fluorescein dye.
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye for fluorescein is approximately 75,000 M⁻¹cm⁻¹.[6]
-
-
-
Calculate the Degree of Labeling (DOL).
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Experimental Workflows and Signaling Pathways
To further clarify the experimental process, the following diagrams illustrate the key workflows and chemical reactions involved.
The chemical reaction underlying the attachment of this compound to a protein often involves a two-step process. First, the protein is functionalized with an azide group, and then the fluorescein is attached via a "click" chemistry reaction. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common and robust method for this purpose.[8]
Alternative Fluorescent Probes
While fluorescein is a popular choice, several other fluorescent dyes with similar spectral properties are available, each with its own advantages. The choice of dye can be influenced by factors such as brightness and photostability.[8]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Advantages |
| Fluorescein (FITC) | ~494 | ~518 | ~75,000 | ~0.92 | Bright, widely used. |
| Alexa Fluor™ 488 | ~495 | ~519 | ~73,000 | ~0.92 | High photostability, pH insensitive.[8] |
| DyLight™ 488 | ~493 | ~518 | ~70,000 | High | High photostability.[8] |
| BODIPY™ FL | ~503 | ~512 | ~80,000 | ~0.97 | High quantum yield, narrow emission spectrum. |
Conclusion
Confirming the covalent attachment of this compound to a target protein is a critical quality control step in many research and development workflows. A combination of methods, such as SDS-PAGE for initial visual confirmation and mass spectrometry for precise characterization, can provide a comprehensive and reliable assessment of labeling success. The choice of confirmation method and fluorescent probe should be tailored to the specific experimental needs and available resources to ensure the generation of high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Spectral fluctuation of a single fluorophore conjugated to a protein molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Decisive Advantage: Fluorescein-Azide Outshines Traditional Probes in Targeted Biological Labeling
In the dynamic fields of biological research and drug development, the precise and stable labeling of biomolecules is paramount. For years, traditional fluorescent probes, such as fluorescein (B123965) isothiocyanate (FITC), have been the workhorses for visualizing and tracking molecules. However, the advent of bioorthogonal chemistry has introduced a new class of reagents, with fluorescein-azide at the forefront, offering a suite of advantages that address the limitations of its predecessors. Through superior specificity, reaction efficiency, and stability, this compound is revolutionizing how researchers approach the fluorescent labeling of proteins, nucleic acids, and other vital biomolecules.
The primary advantage of this compound lies in its participation in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is highly selective, occurring only between an azide (B81097) and an alkyne, functional groups that are absent in native biological systems.[2] This bioorthogonality minimizes off-target labeling and cellular toxicity, a significant improvement over traditional methods like NHS ester chemistry (used for FITC), which targets primary amines that are abundant on biomolecules, leading to a lack of specificity and potential disruption of protein function.[3]
Performance Under the Microscope: A Quantitative Comparison
The superiority of this compound is not merely theoretical. Experimental data reveals a compelling case for its adoption. While the core fluorophore, fluorescein, dictates the fundamental photophysical properties, the conjugation chemistry significantly impacts the performance of the final labeled biomolecule.
| Performance Metric | This compound (via Click Chemistry) | Fluorescein Isothiocyanate (FITC) (via NHS Ester) |
| Reaction Specificity | High (Bioorthogonal reaction with alkynes) | Low (Reacts with abundant primary amines) |
| pH Sensitivity of Reaction | Insensitive (Works well in pH 4-11)[2] | Sensitive (Optimal at pH 7-9)[3] |
| Bond Stability | High (Stable triazole linkage)[3] | Moderate (Thiourea linkage can be less stable)[4] |
| Quantum Yield (Φf) | High (approx. 0.92 for fluorescein core)[5] | High (approx. 0.92, but can be quenched upon conjugation)[5][6] |
| Photostability | Good[1] | Moderate (Prone to photobleaching)[6] |
| Potential for Fluorogenicity | Yes (Fluorescence can be "turned on" post-reaction)[7][8] | No (Always fluorescent, leading to higher background) |
Illuminating the Difference: Experimental Insights
A key differentiator for azide-based probes is the potential for "fluorogenic" labeling.[7][8] In their unbound state, some azidofluorescein (B1206550) derivatives exhibit quenched fluorescence. Upon reacting with an alkyne-modified target, a significant increase in fluorescence occurs.[7] This "turn-on" mechanism dramatically improves the signal-to-noise ratio in imaging experiments, as background fluorescence from unreacted probes is minimized.[7] In contrast, traditional probes like FITC are always fluorescent, contributing to background noise and often requiring extensive washing steps to achieve clear images.[9]
Visualizing the Pathways to Precision
The logical advantages of this compound and the workflow for its application in biomolecular labeling can be clearly illustrated.
References
- 1. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Probes: Benchmarking Fluorescein-Azide Performance
For researchers, scientists, and drug development professionals engaged in bioorthogonal chemistry and fluorescence imaging, the selection of the optimal fluorescent probe is a critical determinant of experimental success. Fluorescein-azide has long served as a workhorse for these applications, prized for its bright green fluorescence and utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. However, the landscape of fluorescent probes is rapidly evolving, with newer dyes offering potential advantages in terms of photostability, brightness, and fluorogenic properties.
This guide provides an objective comparison of this compound against a selection of modern fluorescent probes, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Fluorescent Azide (B81097) Probes
The following table summarizes key performance metrics for this compound and a curated selection of alternative fluorescent probes. These values are compiled from various sources and should be considered in the context of the specific experimental conditions under which they were determined.
| Fluorophore Class | Representative Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| Fluorescein (B123965) | 5-FAM Azide | ~495 | ~520 | ~0.92[1][2] | Low to Moderate[1] |
| CalFluor | CalFluor 488 Azide | 500 | 521 | >0.8 (post-click) | High |
| Alexa Fluor | Alexa Fluor 488 Azide | 495 | 519 | 0.92[2][3] | High[1] |
| AZDye | AZDye 488 Azide | 493 | 518 | Not Specified | High[4] |
| Cyanine | Cy3 Azide | ~550 | ~570 | 0.15 - 0.3 | Moderate to High |
| Silicon Rhodamine | SiR-Azide | ~650 | ~670 | ~0.40[5] | High[6][7] |
| Naphthalimide | Naphthalimide-Azide | ~420-488 | ~530-565 | 0.45 - 0.85[8] | High[9][10] |
Key Observations:
-
Brightness: Fluorescein and its derivatives, like Alexa Fluor 488, exhibit very high quantum yields, making them exceptionally bright probes.[1][2][3]
-
Photostability: A significant drawback of fluorescein is its relatively low photostability compared to modern dyes like Alexa Fluor 488 and silicon rhodamines.[1] This can be a limiting factor in experiments requiring prolonged or intense light exposure.
-
Fluorogenicity: CalFluor probes are a notable alternative, designed to be non-fluorescent until they participate in a click reaction, which can dramatically improve the signal-to-noise ratio by reducing background from unreacted probes.[11][12][13]
-
Spectral Range: For researchers needing to image in different spectral windows to avoid autofluorescence or for multiplexing, probes like Cyanine and Silicon Rhodamine azides offer options in the red and far-red regions of the spectrum.[6]
Experimental Protocols
Accurate and reproducible assessment of fluorescent probe performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the relative fluorescence quantum yield of a test probe against a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test fluorescent azide probe
-
Fluorescence standard with a known quantum yield in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546)
-
Spectroscopic grade solvent
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both the test probe and the standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, create a series of dilutions for both the test probe and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the test probe and the standard. Ensure that the experimental settings (e.g., slit widths, detector voltage) are identical for all measurements.
-
-
Calculate Integrated Fluorescence Intensity: For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the Data: For both the test probe and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Calculate the Quantum Yield: The quantum yield of the test probe (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_test and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively.
-
Protocol 2: Assessment of Photostability in a Cellular Context
This protocol describes a method for comparing the photostability of different fluorescent probes by measuring their photobleaching rate in fixed cells.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Cells cultured on glass-bottom dishes or coverslips
-
Alkyne-modified biomolecule of interest (e.g., via metabolic labeling)
-
This compound and other azide probes for comparison
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Metabolically label the cells with an alkyne-containing precursor to incorporate it into the biomolecule of interest.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail containing the fluorescent azide probe, copper(II) sulfate, sodium ascorbate, and a copper ligand in a suitable buffer.
-
Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells thoroughly with PBS to remove unreacted reagents.
-
-
Imaging and Photobleaching:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Select a field of view with well-labeled cells.
-
Using a constant and high illumination intensity, acquire a time-lapse series of images at regular intervals until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) within a labeled cell for each time point.
-
Normalize the intensity values to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time for each probe. The rate of fluorescence decay is indicative of the probe's photostability, with a slower decay indicating higher photostability.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental workflows described above.
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Workflow for assessing fluorescent probe photostability in cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Alexa Fluor 488 dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Silicon functionalization expands the repertoire of Si-rhodamine fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled Silicon-Rhodamines as Bimodal PET/SPECT-NIR Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technology - Spirochrome [spirochrome.com]
- 8. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]
- 11. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fluorescein-Azide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. Fluorescein-azide, a valuable tool in bioconjugation and cellular imaging, requires specific disposal procedures due to the inherent risks associated with its azide (B81097) functional group. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.
The primary hazard of this compound lies within the azide group, a high-energy functional moiety.[1] Organic azides can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[1][2] A critical and immediate danger is the reaction of azides with heavy metals, such as lead and copper commonly found in plumbing, to form highly shock-sensitive and explosive metal azides.[1][3][4] Furthermore, contact with acids can generate hydrazoic acid, a substance that is both highly toxic and explosive.[1][5][6]
Given these hazards, drain disposal of this compound is strongly discouraged.[1][3][6] The recommended best practice is to treat all this compound waste as hazardous chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, potential deactivation, and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A lab coat
2. Waste Collection:
-
Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, in a designated hazardous waste container.
-
Crucially, use only non-metallic containers to prevent the formation of explosive metal azides.[4][7] Clearly labeled plastic drums or containers are a suitable choice.[3]
-
Do not mix this compound waste with other chemical waste streams, especially acidic waste, to avoid the generation of hydrazoic acid.[1][6]
3. Container Labeling and Storage:
-
The waste container must be clearly and securely labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
An azide hazard symbol
-
-
Store the sealed waste container in a cool, dry, designated hazardous waste storage area away from heat, light, and incompatible materials such as acids and heavy metals.[1]
4. Chemical Deactivation (Quenching) of Azide Waste:
For an added layer of safety, particularly for larger quantities of azide waste, chemical deactivation to quench the azide group should be considered. This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood. The following is a general procedure for the destruction of azides using nitrous acid.
Experimental Protocol: Azide Quenching with Nitrous Acid
This procedure is adapted from established methods for quenching sodium azide and should be approached with caution for this compound, taking into account potential reactions with the fluorescein (B123965) moiety.
-
Step 1: Preparation
-
Step 2: Addition of Sodium Nitrite (B80452)
-
Step 3: Acidification
-
Step 4: Verification of Complete Deactivation
-
Step 5: Disposal of Quenched Solution
-
The resulting solution, now free of the azide hazard, should still be collected as hazardous waste and disposed of through your institution's EHS office, as it contains other chemical residues.
-
Quantitative Data for Azide Quenching
| Parameter | Value/Instruction | Citation |
| Maximum Azide Concentration for Quenching | ≤ 5% in aqueous solution | [5][8][9] |
| Sodium Nitrite to Azide Ratio | 1.5 g of sodium nitrite per 1 g of azide | [5][8] |
| Acid for Quenching | 2-3M Sulfuric Acid | [8] |
| Verification Method | Iodide-starch paper test for excess nitrite | [5][8][9] |
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material and any contaminated debris into the designated hazardous waste container.[1] Use non-metallic tools for this process.[1]
-
Decontaminate the spill area with a suitable solvent, such as ethanol, and collect the decontamination materials as hazardous waste.[1]
-
For large spills, evacuate the area and immediately contact your institution's Environmental Health & Safety (EHS) or emergency response team.[1]
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1][11]
-
Always follow all local, state, and federal regulations for hazardous waste disposal.[1][7]
This compound Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. triumvirate.com [triumvirate.com]
- 4. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.wayne.edu [research.wayne.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. reddit.com [reddit.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fluorescein-Azide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling of Fluorescein-azide. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. The primary hazards associated with this compound are related to the azide (B81097) functional group, which is a high-energy moiety, and the fluorescein (B123965) component, a fluorescent dye.
Core Safety and Handling Protocols
This compound, a yellow to orange solid, is a valuable tool in bioconjugation and imaging. However, its chemical properties necessitate careful handling. The azide group is potentially explosive and can react with heavy metals, such as lead and copper often found in plumbing, to form highly shock-sensitive metal azides.[1] Furthermore, contact with acids can generate hydrazoic acid, a substance that is both highly toxic and explosive.[1] The fluorescein portion of the molecule is a dye that can stain skin, clothing, and surfaces.[1]
Storage: Store at -20°C in a dark, dry environment.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.[3][4] | Chemical-resistant gloves (e.g., Nitrile).[3][4][5] | Laboratory coat.[3][4] | Use in a chemical fume hood.[3] A NIOSH-approved respirator may be necessary if aerosols or dust are generated.[3][6] |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles.[3][4] | Chemical-resistant gloves (e.g., Nitrile).[3][4][5] | Laboratory coat.[3][4] | Work in a well-ventilated area or chemical fume hood.[3][4] |
| Reaction & Conjugation | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or chemical fume hood. |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required if handling closed containers. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety.
Experimental Workflow:
Disposal Protocol:
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection : Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and unused reagent in a dedicated, clearly labeled, and sealed hazardous waste container.[4] Liquid waste from experiments containing the compound should also be collected in a labeled, leak-proof container.[4]
-
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[6]
-
Prohibited Disposal : Do not dispose of this compound down the drain.[1][6] The azide functional group can react with metals in the plumbing to form explosive metal azides.[1]
-
EHS Contact : Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Emergency Procedures for Spills:
-
Small Spills : For minor spills, absorb the material with an inert absorbent material. Carefully sweep or scoop the absorbed material and contaminated debris into the designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the decontamination materials as hazardous waste.[1]
-
Large Spills : For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[1]
Hazard-Safety Relationship
The following diagram illustrates the relationship between the identified hazards of this compound and the required safety measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
